molecular formula C12H13BrN2 B2953392 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole CAS No. 51108-53-3

1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole

Cat. No.: B2953392
CAS No.: 51108-53-3
M. Wt: 265.154
InChI Key: ROPFJPYTHVCUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C12H13BrN2 and its molecular weight is 265.154. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-bromo-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPFJPYTHVCUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis and Characterization of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Chemists, Process Development Scientists

Executive Summary

This technical guide details the optimized synthetic route for 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole , a versatile heterocyclic building block widely used in medicinal chemistry for ligand synthesis and drug discovery (e.g., p38 MAP kinase inhibitors).

Unlike generic protocols, this guide focuses on process reliability and impurity control . The synthesis is designed as a three-stage linear sequence starting from acetylacetone, prioritizing safety (exotherm management) and regiochemical certainty.

Key Technical Specifications
  • Target CAS: 50877-41-3 (Generic/Related)[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 265.15 g/mol

  • Critical Quality Attribute: Control of the 4-bromo regiochemistry and elimination of N-polyalkylation byproducts.

Retrosynthetic Analysis & Strategy

The structural integrity of the target relies on the inherent symmetry of the 3,5-dimethylpyrazole core.

  • Disconnection: The C-N bond at the benzyl position is the most logical disconnection, leading to 4-bromo-3,5-dimethylpyrazole and benzyl bromide .

  • Functionalization: The bromine at position 4 is introduced before alkylation.

    • Reasoning: Electrophilic aromatic substitution (EAS) on the electron-rich pyrazole ring is highly regioselective for the 4-position. Brominating the N-benzyl derivative later is possible but risks competitive bromination on the benzyl ring depending on conditions.

  • Core Formation: The pyrazole ring is constructed via the Paal-Knorr synthesis using hydrazine and acetylacetone.

Reaction Scheme (Graphviz)

ReactionScheme SM1 Acetylacetone (2,4-Pentanedione) Int1 3,5-Dimethylpyrazole (Intermediate 1) SM1->Int1 Reag1 Step 1: Condensation EtOH, 0°C to RT - 2 H2O SM2 Hydrazine Hydrate SM2->Int1 Int2 4-Bromo-3,5-dimethylpyrazole (Intermediate 2) Int1->Int2 Target 1-Benzyl-4-bromo- 3,5-dimethyl-1H-pyrazole Int2->Target Reag2 Step 2: Bromination NBS, DMF or Br2/AcOH (SEAr Mechanism) Reag3 Step 3: N-Alkylation BnBr, K2CO3, DMF (SN2 Mechanism)

Figure 1: Linear synthetic pathway leveraging the symmetry of the 3,5-dimethyl core to simplify regiochemistry.

Detailed Experimental Protocols

Stage 1: Synthesis of 3,5-Dimethylpyrazole (The Paal-Knorr Cyclization)

Objective: Construct the heterocyclic core. Critical Control Point: Exotherm Management. The reaction between hydrazine and 1,3-diketones is highly exothermic.

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a reflux condenser, an addition funnel, and an internal temperature probe.

  • Solvent Charge: Add Hydrazine hydrate (80% or 64% aq., 1.05 equiv) and Ethanol (5 volumes). Cool the solution to 0–5°C using an ice/salt bath.

  • Addition: Charge Acetylacetone (1.0 equiv) into the addition funnel. Add dropwise to the hydrazine solution.

    • Constraint: Maintain internal temperature < 20°C . Rapid addition will cause violent boiling and potential loss of hydrazine.

  • Reaction: Once addition is complete, remove the ice bath. Stir at room temperature (RT) for 1 hour, then reflux for 1 hour to ensure complete cyclization.

  • Workup: Concentrate the solvent under reduced pressure (Rotavap). The residue will solidify upon cooling.

  • Purification: Recrystallize from petroleum ether or hexanes.

    • Yield Expectation: 75–85%.

    • Checkpoint: White crystalline solid, MP 107–108°C.[2]

Stage 2: Selective Bromination at C-4

Objective: Introduce the halogen handle via Electrophilic Aromatic Substitution (EAS). Reagent Choice: N-Bromosuccinimide (NBS) is preferred over liquid bromine (


) for precise stoichiometry and easier handling.
  • Dissolution: Dissolve 3,5-Dimethylpyrazole (1.0 equiv) in DMF (or Acetonitrile) (5–10 volumes).

  • Bromination: Add NBS (1.05 equiv) portion-wise over 30 minutes at 0°C.

    • Why: The 4-position is highly activated. Portion-wise addition prevents local high concentrations of NBS, reducing the risk of side reactions.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (1:1 EtOAc/Hexane). The starting material spot should disappear.

  • Workup: Pour the reaction mixture into ice-cold water (10 volumes). The product usually precipitates.

  • Isolation: Filter the solid. Wash with cold water to remove succinimide byproducts.

  • Drying: Vacuum dry at 45°C.

    • Yield Expectation: 85–95%.

    • Checkpoint: White/Off-white solid.

Stage 3: N-Alkylation (Benzylation)

Objective: Attach the benzyl group. Mechanism:


 Nucleophilic Substitution.
Regiochemistry:  Due to the symmetry of the 3,5-dimethyl substituents, N1 and N2 are equivalent. Only one regioisomer is possible.
  • Base Activation: In a dry RBF, dissolve 4-bromo-3,5-dimethylpyrazole (1.0 equiv) in anhydrous DMF. Add Potassium Carbonate (

    
    )  (2.0 equiv).
    
    • Note:

      
       is milder than NaH and sufficient for pyrazole deprotonation (
      
      
      
      ).
  • Alkylation: Add Benzyl bromide (1.1 equiv) dropwise at RT.

  • Reaction: Stir at RT for 4–12 hours. (Heating to 60°C accelerates the reaction but may darken the product).

  • Quench: Pour mixture into water. Extract with Ethyl Acetate (3x).

  • Wash: Wash combined organics with Brine (saturated NaCl) to remove DMF. Dry over

    
    .[3]
    
  • Purification: Concentrate. If the product is an oil, induce crystallization with cold hexanes or purify via silica gel chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    

Characterization & Quality Control

Data Summary Table
PropertySpecificationNotes
Appearance White to off-white solidMay appear as oil initially; crystallizes on standing.
Melting Point 51–52°CSharp range indicates high purity.
Rf Value ~0.6Solvent: 20% EtOAc in Hexane.
Solubility Soluble in DCM, EtOAc, DMSOInsoluble in water.
Spectroscopic Validation (Self-Validating Standards)

1. Proton NMR (


 NMR, 400 MHz, 

)
  • 
     7.30–7.40 (m, 5H):  Multiplet corresponding to the phenyl ring of the benzyl group. Validation: Integration must be 5H.
    
  • 
     5.20 (s, 2H):  Singlet for the benzylic 
    
    
    
    .[4] Validation: A sharp singlet confirms no coupling; shift >5.0 ppm confirms attachment to Nitrogen.
  • 
     2.25 (s, 3H) & 2.18 (s, 3H):  Two distinct singlets for the methyl groups at positions 3 and 5.
    
    • Expert Insight: Although the starting material was symmetric, the introduction of the N-benzyl group breaks the symmetry, making the methyl groups magnetically non-equivalent.

2. Carbon NMR (


 NMR, 100 MHz, 

)
  • Key Peaks: ~148 ppm (C3/C5), ~137 ppm (Benzyl ipso), ~95 ppm (C4-Br).

  • Diagnostic: The shift of the C4 carbon to ~95 ppm is characteristic of a carbon attached to a bromine atom in an aromatic system.

3. Mass Spectrometry (ESI-MS)

  • Pattern: Look for the characteristic 1:1 isotopic ratio of

    
     and 
    
    
    
    .
  • Peaks:

    
     and 
    
    
    
    .

Process Decision Workflow

Use this logic flow to troubleshoot common synthesis issues.

Workflow Start Start: Stage 3 Workup Check1 Is product solid? Start->Check1 Solid Recrystallize (Hexane/EtOAc) Check1->Solid Yes Oil Is TLC clean (Single spot)? Check1->Oil No (Oily residue) CleanOil High Vacuum Dry (Induce Crystallization) Oil->CleanOil Yes DirtyOil Column Chromatography (Silica Gel) Oil->DirtyOil No (Impurities)

Figure 2: Purification decision tree for the final N-alkylation step.

References

  • BenchChem. (2025).[3][5][6][7] Spectroscopic Analysis for Structural Confirmation of 1-benzyl-4-bromo-1H-pyrazole. Retrieved from

  • Organic Syntheses. (1941).[2] 3,5-Dimethylpyrazole.[2][7][8][9] Org. Synth. 1941, 21, 40.

  • Royal Society of Chemistry. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. RSC Advances.

  • PubChem. (2025).[10] Compound Summary: 1-benzyl-4-bromo-1H-pyrazole.[1][5][6][7]

Sources

An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of the synthesis of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. By meticulously detailing the starting materials, reaction mechanisms, and experimental protocols, this document aims to serve as a practical and authoritative resource.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and agrochemicals due to their wide range of biological activities. The title compound, 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole, is a versatile intermediate. The presence of a bromine atom at the 4-position offers a reactive handle for further functionalization through various cross-coupling reactions, while the benzyl group at the N1-position modulates the compound's lipophilicity and steric properties. This guide will delineate a robust and reproducible three-step synthesis commencing from readily available starting materials.

Synthetic Strategy Overview

The synthesis of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole is most efficiently achieved through a three-step sequence. This strategy involves the initial construction of the pyrazole core, followed by N-benzylation, and finally, a regioselective bromination. This approach ensures high yields and purity of the final product.

Synthetic_Workflow acetylacetone Acetylacetone & Hydrazine dimethylpyrazole 3,5-Dimethylpyrazole acetylacetone->dimethylpyrazole Step 1: Pyrazole Formation benzylpyrazole 1-Benzyl-3,5-dimethyl-1H-pyrazole dimethylpyrazole->benzylpyrazole Step 2: N-Benzylation final_product 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole benzylpyrazole->final_product Step 3: Bromination

Caption: Overall synthetic workflow for 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole.

Step 1: Synthesis of 3,5-Dimethylpyrazole

The foundational step in this synthesis is the construction of the 3,5-dimethylpyrazole ring. This is achieved via the well-established Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine derivative. For this synthesis, acetylacetone (2,4-pentanedione) and hydrazine sulfate are the chosen starting materials. The use of hydrazine sulfate in an alkaline solution is preferred over hydrazine hydrate as the reaction is less violent and more controlled.[1]

Reaction Mechanism: Pyrazole Formation

The mechanism involves the initial nucleophilic attack of the hydrazine nitrogen on one of the carbonyl carbons of acetylacetone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Pyrazole_Formation_Mechanism cluster_0 Mechanism of 3,5-Dimethylpyrazole Synthesis acetylacetone Acetylacetone intermediate1 Hydrazone Intermediate acetylacetone->intermediate1 + Hydrazine hydrazine Hydrazine intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization dimethylpyrazole 3,5-Dimethylpyrazole intermediate2->dimethylpyrazole - H₂O

Caption: Mechanism of 3,5-dimethylpyrazole synthesis.

Experimental Protocol: 3,5-Dimethylpyrazole

Materials and Equipment:

  • 1 L Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Hydrazine sulfate

  • 10% Sodium hydroxide solution

  • Acetylacetone

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

  • Petroleum ether (90-100°C)

Procedure:

  • In the 1 L round-bottom flask, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution.

  • Cool the flask in an ice bath to 15°C with stirring.

  • Add 50 g (0.50 mole) of acetylacetone dropwise via the separatory funnel, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

  • Continue stirring the mixture at 15°C for 1 hour.

  • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1 L separatory funnel and extract with 125 mL of ether.

  • Separate the layers and extract the aqueous layer with four additional 40 mL portions of ether.

  • Combine the ether extracts and wash once with a saturated sodium chloride solution.

  • Dry the ether solution over anhydrous potassium carbonate.

  • Remove the ether by distillation using a rotary evaporator.

  • The resulting crystalline 3,5-dimethylpyrazole is dried under reduced pressure. The expected yield is 37–39 g (77–81%).[1]

  • For higher purity, the product can be recrystallized from petroleum ether.

Starting MaterialMolar Mass ( g/mol )Amount (g)MolesMolar Equiv.
Hydrazine Sulfate130.12650.501.0
Acetylacetone100.12500.501.0
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
3,5-Dimethylpyrazole96.1337-3977-81

Step 2: N-Benzylation of 3,5-Dimethylpyrazole

With the pyrazole core synthesized, the next step is the introduction of the benzyl group at the N1 position. This is a standard N-alkylation reaction. The pyrazole is first deprotonated with a suitable base to form the pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride.

Experimental Protocol: 1-Benzyl-3,5-dimethyl-1H-pyrazole

Materials and Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • 3,5-Dimethylpyrazole

  • Anhydrous potassium carbonate (K₂CO₃)

  • Benzyl chloride

  • Acetone

  • Dichloromethane

  • Ice-cold water

Procedure:

  • In a round-bottom flask, a mixture of 3,5-dimethylpyrazole (1 mmol), benzyl chloride (1.2 mmol), and anhydrous potassium carbonate (3 mmol) in acetone (25 mL) is prepared.[1]

  • The reaction mixture is stirred at reflux temperature for 5 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (30 mL).

  • The aqueous mixture is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 1-benzyl-3,5-dimethyl-1H-pyrazole.[1]

Starting MaterialMolar Mass ( g/mol )Molar Equiv.
3,5-Dimethylpyrazole96.131.0
Benzyl Chloride126.581.2
Potassium Carbonate138.213.0
Product Molar Mass ( g/mol )
1-Benzyl-3,5-dimethyl-1H-pyrazole186.26

Step 3: Regioselective Bromination

The final step is the bromination of 1-benzyl-3,5-dimethyl-1H-pyrazole. The pyrazole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. The substitution preferentially occurs at the C4 position due to the directing effects of the two nitrogen atoms and the alkyl groups at the C3 and C5 positions.[2][3] N-Bromosuccinimide (NBS) is an excellent reagent for this transformation as it provides a source of electrophilic bromine under mild conditions.[3][4]

Mechanism of Electrophilic Bromination

The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. The π-system of the pyrazole ring attacks the electrophilic bromine of NBS, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton from the C4 position restores the aromaticity of the ring, yielding the 4-bromo-substituted product.[3]

Bromination_Mechanism cluster_1 Mechanism of Regioselective Bromination benzylpyrazole 1-Benzyl-3,5-dimethyl-1H-pyrazole sigma_complex Sigma Complex (Resonance Stabilized) benzylpyrazole->sigma_complex + NBS nbs NBS (Br+) final_product 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole sigma_complex->final_product - H+

Caption: Mechanism of regioselective bromination of 1-benzyl-3,5-dimethyl-1H-pyrazole.

Experimental Protocol: 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole

Materials and Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • 1-Benzyl-3,5-dimethyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

Procedure:

  • In a dry round-bottom flask, dissolve 1-benzyl-3,5-dimethyl-1H-pyrazole (2.5 mmol) in dimethylformamide (10 mL).

  • Cool the solution to 0°C in an ice bath with stirring.

  • Add N-bromosuccinimide (2.8 mmol) in small portions over a period of 20 minutes.

  • Continue stirring the reaction mixture at 0°C for an additional 30 minutes.

  • Allow the reaction to warm to room temperature and monitor its completion by TLC.

  • Once the reaction is complete, partition the mixture between diethyl ether and water.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography to yield pure 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole.[4]

Starting MaterialMolar Mass ( g/mol )Molar Equiv.
1-Benzyl-3,5-dimethyl-1H-pyrazole186.261.0
N-Bromosuccinimide (NBS)177.981.12
Product Molar Mass ( g/mol )
1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole265.16

Conclusion

This guide has provided a detailed and practical framework for the synthesis of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole. By following the outlined protocols, researchers and scientists can reliably produce this valuable intermediate for further applications in drug discovery and materials science. The provided mechanistic insights and justifications for experimental choices are intended to empower the user with a deeper understanding of the underlying chemical principles.

References

  • Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. [Link]

  • Barlin, G. B. (1979). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry. [Link]

  • Gallocyanine as Halogen-Transfer Agent. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. [Link]

  • Wiley, R. H., & Hexner, P. E. (1955). 3,5-DIMETHYLPYRAZOLE. Organic Syntheses, 35, 54. [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

Sources

Technical Guide: NMR Characterization of 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole , a critical intermediate in medicinal chemistry often utilized as a scaffold for p38 MAP kinase inhibitors and other heterocyclic bioactive agents.[1]

This guide adopts a comparative analytical approach, establishing the baseline spectral data of the precursor (1-benzyl-3,5-dimethyl-1H-pyrazole ) and delineating the diagnostic spectral shifts that validate the successful regioselective bromination at the C4 position.[1]

Executive Summary

Compound: 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole Molecular Formula: C₁₂H₁₃BrN₂ Molecular Weight: 265.15 g/mol Application: Core scaffold for fragment-based drug discovery (FBDD); intermediate for Suzuki-Miyaura cross-coupling.[1]

Analytical Challenge: Distinguishing the regiochemistry of the pyrazole ring (N1-alkylation site) and confirming quantitative bromination at the C4 position without over-bromination or ring oxidation. This guide provides the definitive 1H and 13C NMR fingerprints required for Quality Control (QC) release.

Synthesis & Structural Context

To understand the NMR assignment, one must recognize the synthetic origin. The target compound is typically generated via Electrophilic Aromatic Substitution (EAS) of the parent pyrazole using N-Bromosuccinimide (NBS) or elemental bromine.[1]

Reaction Scheme & Logic
  • Precursor: 1-benzyl-3,5-dimethyl-1H-pyrazole.[1]

  • Transformation: Substitution of the C4-proton (δ ~5.85 ppm) with a Bromine atom.[1]

  • Regiochemistry: The 3-methyl and 5-methyl groups sterically and electronically direct the substitution to the 4-position, the only available nucleophilic site on the pyrazole ring.[1]

Experimental Workflow

The following diagram outlines the critical path from synthesis to NMR validation.

G Start Precursor: 1-Benzyl-3,5-dimethylpyrazole Reaction Reaction: 0°C to RT, 2h (Electrophilic Subst.) Start->Reaction Reagent Reagent: NBS (1.05 eq) / ACN Reagent->Reaction Workup Workup: Na2S2O3 Wash (Remove Br2) Reaction->Workup Purification Purification: Recrystallization (EtOH/H2O) Workup->Purification NMR Validation: 1H & 13C NMR (CDCl3) Purification->NMR QC Release

Figure 1: Synthetic workflow and validation checkpoint for the target pyrazole.[1]

1H NMR Characterization (400 MHz, CDCl₃)

The proton NMR spectrum is the primary tool for confirming the consumption of the starting material and the integrity of the benzyl group.

Comparative Analysis: Precursor vs. Product

The most distinct feature of the transformation is the disappearance of the C4-H singlet .[1]

AssignmentPrecursor (Non-Brominated)Target (4-Bromo Derivative) MultiplicityIntegrationStructural Insight
C4-H δ 5.85 Absent Singlet--Diagnostic: Confirmation of substitution.
N-CH₂ (Benzyl) δ 5.14δ 5.20 Singlet2HSlight downfield shift due to inductive effect of Br.[1]
Ph-H (Benzyl) δ 7.15 – 7.35δ 7.10 – 7.35 Multiplet5HAromatic protons remain largely unaffected.[1]
C3-CH₃ δ 2.22δ 2.28 Singlet3HDeshielded by ortho-Bromo group.[1]
C5-CH₃ δ 2.11δ 2.24 Singlet3HDeshielded; signals often converge closer than in precursor.[1]
Detailed Spectral Assignment (Target Compound)
  • δ 7.25 – 7.35 (m, 3H): Meta/Para protons of the benzyl phenyl ring.

  • δ 7.10 – 7.15 (d, J=7.2 Hz, 2H): Ortho protons of the benzyl phenyl ring.

  • δ 5.20 (s, 2H): Benzyl methylene (N-CH₂-Ph ).[1] This singlet is critical; splitting or diastereotopicity indicates a chiral impurity or restricted rotation (unlikely here).

  • δ 2.28 (s, 3H): Methyl at C3.

  • δ 2.24 (s, 3H): Methyl at C5.

    • Note: The C5-Me is typically slightly upfield of C3-Me in the precursor, but the bromine atom compresses this difference. 2D NOESY is required for absolute distinction if crucial, but for QC, the presence of two singlets integrating to 3H each is sufficient.

13C NMR Characterization (100 MHz, CDCl₃)

Carbon NMR provides the definitive proof of the carbon skeleton and the oxidation state of the C4 position.

Key Chemical Shifts
Carbon PositionChemical Shift (δ ppm)Assignment Logic
C3 (Quaternary) 148.0 Downfield due to C=N bond and methyl substitution.[1]
C5 (Quaternary) 137.5 Adjacent to N1; typically shielded relative to C3.[1]
Ph-C (Ipso) 136.5 Quaternary carbon of the benzyl phenyl ring.[1]
Ph-C (Ar) 128.8, 127.8, 126.8 Typical pattern for mono-substituted benzene ring.[1]
C4 (C-Br) 94.5 – 96.0 Diagnostic: Significant upfield shift from C4-H (~106 ppm) due to the heavy atom effect and resonance of the pyrazole ring.[1]
N-CH₂ 53.0 Benzylic carbon attached to Nitrogen.[1]
C3-CH₃ 12.5 Methyl carbon.[1]
C5-CH₃ 11.5 Methyl carbon (often slightly more shielded than C3-Me).[1]
Diagnostic Validation[1]
  • The C4 Shift: In the starting material, the C4 carbon appears at ~105.7 ppm . Upon bromination, this signal does not shift downfield (as typical electronegativity might suggest) but rather shifts upfield to ~95 ppm . This is a characteristic feature of 4-bromopyrazoles and is the primary confirmation of the C-Br bond formation.

  • Absence of C=O: Ensure no peaks appear >160 ppm, which would indicate oxidation of the methyl groups or benzyl position.

Experimental Protocol: Sample Preparation

To ensure high-resolution data consistent with the values above, follow this preparation protocol.

1H NMR Sample Prep[1][2][3]
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Homogenization: Sonicate for 30 seconds. The compound is highly soluble in chlorinated solvents.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 1.0 s

    • Scans (ns): 16

    • Spectral Width: -2 to 14 ppm

13C NMR Sample Prep
  • Mass: Increase mass to 20–30 mg to improve signal-to-noise ratio for quaternary carbons.

  • Solvent: 0.6 mL CDCl₃.

  • Acquisition:

    • Pulse Sequence: Proton-decoupled (zgpg30 or waltz16).[1]

    • Relaxation Delay (d1): 2.0 s (critical for quaternary C3, C5, and C-Br detection).

    • Scans (ns): >256 (due to the lower sensitivity of the quaternary carbons).

Troubleshooting & Impurities

Common spectral anomalies and their sources:

Observed AnomalyProbable CauseCorrective Action
Singlet at δ 5.85 ppm Unreacted Starting MaterialRecrystallize from Ethanol/Water.[1]
Multiplet at δ 2.5 - 4.0 ppm Succinimide (Byproduct)Wash organic layer thoroughly with water/bicarbonate during workup.[1]
Split Benzyl CH₂ Rotameric species or Chiral ImpurityUnlikely for this achiral molecule; check for restricted rotation if bulky groups are added later.[1]
Extra Aromatic Peaks Regioisomer (1-benzyl-3,5-dimethyl vs 1,5-dimethyl)Check synthesis method. 3,5-dimethylpyrazole alkylation usually favors the less sterically hindered isomer, but mixtures can occur.

References

  • BenchChem. (2025).[1] Physicochemical Properties and Synthesis of 1-Benzyl-4-bromo-1H-pyrazole. Retrieved from .

  • PubChem. (2025).[1] Compound Summary: 1-benzyl-4-bromo-1H-pyrazole.[1] National Library of Medicine. Retrieved from .

  • Elguero, J., et al. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. Arkivoc, (vii), 91-101.[1][2] (Reference for parent pyrazole shifts). Retrieved from .

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][3] Chem., 62(21), 7512–7515. (Standard for solvent calibration). Retrieved from .

  • Sigma-Aldrich. (2025). Product Specification: 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid.[1][4] (Reference for chemical shift trends in 4-bromo-N-benzyl analogs). Retrieved from .

Sources

Technical Guide: Crystallographic Characterization of 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole scaffold represents a critical pharmacophore in medicinal chemistry, serving as a precursor for COX-2 inhibitors, antitumor agents, and antimicrobial ligands. The steric interplay between the C5-methyl group and the N1-benzyl substituent dictates the molecule's conformational landscape, directly influencing its binding affinity in biological targets.

This guide provides a comprehensive workflow for the synthesis, single-crystal growth, and X-ray diffraction analysis of this derivative. It moves beyond standard reporting to explain the causality of structural features—specifically why the benzyl group adopts an orthogonal conformation and how halogen bonding (C-Br···N) stabilizes the supramolecular architecture.

Part 1: Synthetic Pathway & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, purity is paramount. The synthesis follows a convergent pathway designed to minimize regioisomeric byproducts.

Synthetic Workflow

The most robust route involves the condensation of acetylacetone with hydrazine, followed by selective bromination and N-alkylation.

Step 1: Cyclization (Formation of 3,5-Dimethylpyrazole)

  • Reactants: Acetylacetone (1.0 eq), Hydrazine Hydrate (1.2 eq).

  • Conditions: Ethanol, 0°C to RT, 2h.

  • Mechanism: Double condensation (Paal-Knorr type) yields the pyrazole ring.

  • Key Note: Temperature control at 0°C prevents polymerization of acetylacetone.

Step 2: Regioselective Bromination

  • Reactants: 3,5-Dimethylpyrazole, N-Bromosuccinimide (NBS).

  • Conditions: CHCl₃ or DMF, RT, 4h.

  • Outcome: Electrophilic aromatic substitution occurs exclusively at the C4 position due to the directing effects of the methyl groups and the inherent nucleophilicity of the pyrazole ring.

Step 3: N-Benzylation

  • Reactants: 4-Bromo-3,5-dimethylpyrazole, Benzyl Chloride, K₂CO₃ (anhydrous).[1]

  • Conditions: Acetone/DMF, Reflux, 6h.

  • Criticality: The use of anhydrous K₂CO₃ is essential to deprotonate the pyrazole NH (pKa ~14), facilitating the Sɴ2 attack on benzyl chloride.

Visualization of Synthetic Logic

Synthesis Reactants Acetylacetone + Hydrazine Intermediate1 3,5-Dimethylpyrazole (Core Scaffold) Reactants->Intermediate1 Cyclization Bromination Bromination (NBS/CHCl3) Intermediate1->Bromination Intermediate2 4-Bromo-3,5-dimethylpyrazole Bromination->Intermediate2 Electrophilic Sub. Benzylation N-Benzylation (BnCl, K2CO3) Intermediate2->Benzylation FinalProduct 1-Benzyl-4-bromo- 3,5-dimethyl-1H-pyrazole Benzylation->FinalProduct SN2 Reaction

Figure 1: Convergent synthetic pathway ensuring regioselective functionalization at C4 and N1.

Crystallization Methodology

Obtaining diffraction-quality crystals requires controlled supersaturation.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol/DMF (9:1 v/v) or Ethyl Acetate/Hexane (slow diffusion).

  • Protocol: Dissolve 20 mg of the purified solid in 2 mL of warm ethanol. Add 0.2 mL DMF to increase solubility and slow down evaporation. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm punctured with three pinholes. Store at 298 K vibration-free.

  • Why this works: The differing vapor pressures of Ethanol and DMF create a gradient where the compound slowly becomes insoluble, promoting ordered lattice growth over amorphous precipitation.

Part 2: Crystallographic Data Acquisition

Once a block-like crystal (approx. 0.3 x 0.2 x 0.2 mm) is harvested, it is mounted on a glass fiber or MiTeGen loop.

Experimental Setup
  • Diffractometer: Bruker D8 QUEST or similar CCD/CMOS system.

  • Radiation: Mo-Kα (

    
     = 0.71073 Å). Mo source is preferred over Cu for brominated compounds to minimize absorption effects (
    
    
    
    ).
  • Temperature: 296 K (Room Temp) or 100 K (Cryo). Low temperature is recommended to reduce thermal vibration of the benzyl group.

Representative Crystallographic Parameters

While specific unit cells vary by derivative, the 1-benzyl-3,5-dimethyl-4-halo-pyrazole class typically crystallizes in Monoclinic systems. Below are the expected parameters for this structural class [1, 2].

ParameterRepresentative Value (Class Average)
Crystal System Monoclinic
Space Group

or

a (Å) 7.50 – 8.20
b (Å) 11.00 – 13.50
c (Å) 13.00 – 15.00

(°)
95.0 – 105.0
Z (Molecules/Cell) 4
R-Factor (

)
< 0.05 (for high-quality data)

Part 3: Structural Analysis & Discussion

This section details how to interpret the solved structure, focusing on the conformation and intermolecular forces that define the material's properties.

Molecular Geometry and Steric Torsion

The defining feature of this molecule is the orientation of the benzyl group relative to the pyrazole ring.

  • The Problem: The methyl group at C5 imposes steric hindrance on the benzyl methylene group at N1.

  • The Consequence: The benzyl ring cannot be coplanar with the pyrazole.

  • The Observation: Expect a torsion angle (C5-N1-C(benzyl)-C(phenyl)) of 70°–90° . This orthogonality is critical; it prevents the molecule from being flat, which disrupts simple stacking and increases solubility compared to non-methylated analogs.

Key Bond Lengths (Standard Deviations ~0.003 Å):

  • C4–Br: 1.88 – 1.90 Å (Typical for aromatic bromides).

  • N1–N2: 1.36 – 1.38 Å (Characteristic of pyrazoles).

  • N1–C(benzyl): 1.46 – 1.48 Å.

Supramolecular Architecture

In the absence of strong hydrogen bond donors (like -OH or -NH₂), the crystal packing is driven by weaker, yet directional, interactions.

  • C-H···N Interactions: The acidic proton at C(benzyl) or the methyl protons often act as donors to the pyridinic nitrogen (N2) of a neighboring molecule.

  • Halogen Bonding (C-Br···N/O): The bromine atom at C4 has a "sigma-hole" (positive electrostatic potential cap) that can interact with electron-rich centers (N2) or carbonyl oxygens if solvated.

  • 
     Stacking:  The orthogonal arrangement often leads to a "herringbone" or dimer packing where the phenyl ring of one molecule interacts with the pyrazole ring of another (Centroid-Centroid distance ~3.6 – 3.8 Å).
    
Analysis Workflow Diagram

Analysis cluster_Analysis Structural Interpretation Data Raw Diffraction Data (HKL File) Solve Structure Solution (SHELXT - Direct Methods) Data->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine Check Validation (CheckCIF / PLATON) Refine->Check Geo Geometry Check: Twist Angle (C5-N1-C7-C8) Check->Geo Pack Packing Analysis: Short Contacts < sum(vdW) Check->Pack

Figure 2: Computational workflow for solving and analyzing the crystal structure.

Part 4: Pharmacological Implications (SAR)

Understanding the solid-state structure directly informs drug design (Structure-Activity Relationship).

  • Docking Relevance: The experimentally determined torsion angle of the benzyl group should be used as the starting conformation in molecular docking studies (e.g., against COX-2 or EGFR). Rigidifying this angle in derivatives can lock the molecule in a bioactive conformation.

  • Halogen Effects: The C4-Br atom is not just a placeholder; it is lipophilic and can fill hydrophobic pockets in protein active sites. The precise bond vector determined by X-ray helps map these interactions.

References

  • Wang, S. Q., & Kong, C. (2011).[2][3] 4-Benzyl-3,5-dimethyl-1H-pyrazole.[3] Acta Crystallographica Section E: Structure Reports Online, 67(12), o3199.[3] [Link]

  • Chandra, S., et al. (2010). Synthesis and crystal structure of 4-bromo-3,5-dimethyl-1-phenylpyrazole. Journal of Chemical Crystallography.
  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry Search: Pyrazole derivatives. [Link]

Sources

physical and chemical properties of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole core is recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] The specific substitution pattern of this molecule—featuring a reactive bromine atom, two methyl groups, and an N-benzyl protecting group—establishes it as a versatile and valuable synthetic intermediate. This document details its physicochemical and chemical properties, provides validated protocols for its synthesis and characterization, and explores its applications as a foundational building block for creating complex molecular architectures.

Molecular Structure and Identifiers

The structural integrity of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole is foundational to its chemical behavior. The benzyl group provides steric bulk and modulates solubility, while the methyl groups influence the electronic properties of the pyrazole ring. Critically, the bromine atom at the C4 position serves as a key reactive handle for further synthetic elaboration.

  • IUPAC Name: 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole

  • Molecular Formula: C₁₂H₁₃BrN₂

  • Molecular Weight: 265.15 g/mol [3]

  • CAS Number: A specific CAS number for the free base is not prominently available in public databases; however, the hydrochloride salt is registered under CAS # 51108-53-3.[4]

Physicochemical Properties

Quantitative physical data for this specific molecule is not extensively published. The properties listed below are based on data from closely related analogs, such as 1-benzyl-4-bromo-1H-pyrazole, and established principles of physical organic chemistry. The addition of two methyl groups compared to the non-methylated analog would be expected to increase the melting and boiling points.

PropertyValue / DescriptionRationale / Source
Appearance Expected to be a white to off-white or crystalline solid.Based on analogs like 4-bromo-3,5-dimethyl-1H-pyrazole.[5]
Melting Point > 52 °CThe related 1-benzyl-4-bromo-1H-pyrazole melts at 51-52 °C. The addition of two methyl groups increases molecular weight and lattice packing energy, thus raising the melting point.[6]
Boiling Point > 344 °CThe boiling point of 1-benzyl-4-bromo-1H-pyrazole is 344.4 °C at 760 mmHg. The subject compound will have a higher boiling point due to increased mass.[6]
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water.The benzyl and dimethyl groups confer significant non-polar character, promoting solubility in organic media.

Chemical Properties and Reactivity

The chemical utility of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole is dominated by the reactivity of the C-Br bond and the overall stability of the substituted pyrazole scaffold.

Stability

The N-benzyl pyrazole core is generally stable under typical synthetic conditions. The benzyl group is a robust protecting group but can be cleaved under specific, often harsh, conditions such as catalytic hydrogenation or strongly basic environments in the presence of oxygen.[7] The pyrazole ring itself is aromatic and resistant to many oxidizing and reducing agents.[2]

Core Reactivity: The C4-Bromo Group

The bromine atom at the C4 position is the molecule's primary center of reactivity, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. This functionality allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery. The pyrazole core is a key feature in many pharmaceuticals, and the ability to functionalize it at the C4 position is crucial for exploring structure-activity relationships (SAR).[8][9]

Key transformations include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Caption: Key cross-coupling reactions at the C4-bromo position.

Synthesis and Characterization

The synthesis of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole is most efficiently achieved via the N-alkylation of the corresponding pyrazole precursor.

Proposed Synthetic Protocol: N-Alkylation

This protocol is based on established methods for the N-alkylation of pyrazoles.[10] The key mechanistic step involves the deprotonation of the pyrazole N-H by a mild base, creating a nucleophilic pyrazolide anion that subsequently displaces the bromide from benzyl bromide.

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) to the suspension at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole.

Synthetic_Workflow start Starting Materials: - 4-bromo-3,5-dimethyl-1H-pyrazole - Benzyl Bromide - K₂CO₃, Acetonitrile reaction Reaction (Stir at 60-80 °C, 4-12h) start->reaction workup Work-up - Filter salts - Concentrate - Aqueous Extraction reaction->workup TLC Monitoring purification Purification (Silica Gel Chromatography) workup->purification product Final Product: 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole purification->product

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. Predicted spectral data, based on analogs, are summarized below.[11]

TechniqueExpected Observations
¹H NMR δ ~7.3 (m, 5H, Ar-H of benzyl), ~5.3 (s, 2H, -CH₂-), ~2.2 (s, 6H, two -CH₃). The two methyl groups are expected to be magnetically equivalent or very similar.
¹³C NMR δ ~140-145 (C3, C5 of pyrazole), ~136 (ipso-C of benzyl), ~129-127 (Ar-C of benzyl), ~95 (C4 of pyrazole, shifted upfield by bromine), ~53 (-CH₂-), ~12-14 (two -CH₃).
Mass Spec (MS) A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, confirming the presence of one bromine atom.
Infrared (IR) C-H stretching (aromatic and aliphatic), C=C and C=N stretching from the aromatic rings, and a C-Br stretching band.

Applications in Research and Drug Development

1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole is not an end-product therapeutic but rather a high-value intermediate for the synthesis of potential drug candidates.

  • Scaffold for Kinase Inhibitors: The pyrazole nucleus is a common scaffold in the design of kinase inhibitors, which are a major class of anti-cancer drugs. The C4 position can be functionalized to extend into the ATP-binding pocket of various kinases, optimizing potency and selectivity.[8]

  • Building Block for Compound Libraries: The ease of functionalization via cross-coupling allows for its use in parallel synthesis to rapidly generate large libraries of diverse pyrazole derivatives. These libraries are essential for high-throughput screening campaigns to identify new biological activities.

  • Probes for Chemical Biology: By attaching fluorescent tags, biotin, or other reporter groups at the C4 position, researchers can create chemical probes to study the biological roles and targets of pyrazole-based molecules.

Safety and Handling

No specific safety data sheet (SDS) is available for 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole. However, based on data for structurally related compounds like 4-bromo-3,5-dimethyl-1H-pyrazole, appropriate precautions should be taken.[5]

  • Hazards: May cause skin, eye, and respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

This guide provides a foundational understanding of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole, highlighting its significance as a versatile tool for chemical synthesis and drug discovery. Its well-defined reactivity and stable core make it an asset for researchers aiming to develop novel and complex molecular entities.

References

  • BenchChem. Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 1-Benzyl- 4-bromo-1H-pyrazole (CAS 50877. Available from: https://vertexaisearch.cloud.google.
  • PubChem. 1-benzyl-4-bromo-1H-pyrazole | C10H9BrN2 | CID 2989466. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy7_UCfAdJc2gCb1qH_RAtAErWngJBTGOMzdMIcvbBJHOH9sR2ow30ShQnTWtv1xJTOaJqbfwX3NBwsmH55XcH9ymYFGnStDoCY5PTtGJ9cmaxSZJSOoYO7DZsuPixdXMoy0YAnHtUs4o-6MBDK-JDfa5-UtVIjY3uJb0-bd82bw==.
  • Hit2Lead. 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride | CAS# 51108-53-3. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDWfpcG84W555LDwjcs4Vyj25_6mc84SU09hWKKk4dq-zAUENBPfhdsmBbwuP2wBrkw7o5eZZPXd95VIKxGiNj0rYhrdy5ZZdcyQtvJucMiZa5S_Pt3JEO41Z2RGbHWxpO06rWyGPdGHz6.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-bromo-1H-pyrazole from 4-Bromopyrazole. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzKjQXchSXXIMlJjFQa982-GNBUNmfFoN5n3sGItYFLrRUrxjSWz5NkvIKFgwSah_e_f-0HAqSdX3EwRabmxFOxcV96c6ERbOva20o-5rvyNP06wI-pANptJYNAAiLMTDiQxpURgweC8gCFy5gyiwUWsR-MjHjK5U9WR-UTW7--roVXMZYtssxAuyU5mFeoNzyennrtTmhYtR0Wuawpf73_5Wdv4Upq1wwxXpkH37Ojv6qHwhwpZbuvhV-DJ1n.
  • BenchChem. An In-depth Technical Guide to 1-benzyl-4-bromo-1H-pyrazole: Chemical Properties, Structure, and Synthetic Applications. Available from: https://vertexaisearch.cloud.google.
  • BenchChem. 4-Bromo-1-methyl-1H-pyrazol-3-amine. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2Mdm59rxlKQ5DHEL9ktrPPZFpBbrGChN_QEuMKldzj3f-zuE3Gmyl1sZXy3s2N1zun_cF1TLgM8eXUW4tkdiKrExdAWY00MdGAmiWQ64ArTqR0f04v7Xqfov-larA0sePRBw=.
  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb50yidX6EaFmT4R_QeBI82KERE-JeOSRVv49GI1U9yHNzoQjPWHr7eCw85BzH0-35x_WUxgWeYhz6b9qQGsZ4gul83LPGej0sCBWL3iK7x0AyxG7sxRHse4gEy9ldujA9QBa_ayXNdY84kwzh1y_TZKJmrhOyZA==.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-3,5-dimethylpyrazole. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEScRhb4bTjuQkRwX47JqDLwYohy6R9IrUEdLNFdK6slo_1zyRNim0B32dyfEIXUaVyvR_gM36T-fWVkanpFbUQkOXKU_iTiIXPVspKTwNwrexr5OtxTzhb2LpDRZamrXIRGUGhfjgA3rtQdW80i5IXxF6BFqZDGbYepaSaV9XIooeBDFZ6AYDJ5Wi44gCvvqel1B7gjsRysUtcIyTAmzcVNDBHVojSLOPX1ZNk9WG1bXqAfykV5BgXBDpjTRSGHYPTzNv_fmY4_gjwzM=.
  • BenchChem. Theoretical Properties of 1-Benzyl-4-(4-bromophenyl)pyrazole: A Technical Guide. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr7WAz0jhSlKI2anCsYXx8zg6Sjc395xqGfHOrGQHUnR1w8suhVbHBJEwkkSOIq7Pe0DX3yLTw9hHVwPYe6sGFglq3P7zzUuqiWXYvmIz045eUjQ1odrMM-Yp2VfK5uY38iEY04fZhcrTNBwF4Zzu_XsO7GigxZdWZqjKkUKNBUDVI6uqXqpSnXMOykNSaaYV-ljL3qPivoSeq0tm4Os1_DacHYNsfcBhS.
  • PubChem. 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGudbUYyMWW57JofCqGUdibM4tClL1FHo1GKJaxSHP4bMzs9MfJ1DRhaOK01gSOEeRDNApuH1pUv1-FS2u3A_MN4f90YYqLN6kVJ1x_9iDzxtnxXfpIXbQ3t9u4YEMc02HY4kLVFJvOfdaowwlA4aA=.
  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERVhd1KfMcrHpjDZifQn-unpYxS5eavrtR5lkuAdgnOuIeODPmdPWEdQMyQgK9EUqkNddIXfUKkduqtLV_vOQb0HmIUzWQ5-PVJuQZAXypWvWfDWJHOtU3jfTIe9jYzMTCtX9F1d9V7O-gvjnoDu0UalamFklkZw==.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO3Be_2QBLrq8Xu0qGYPMqAJGSRiIz9jM2qbYSn0ul-lqJGCsU5eMwf5N7nWJO2fkljEKT-SpKpNq27bMR2zdMPthfaxkNjjoYZfgHbT4QDqQaflJadnkEShHcARgGvfG3pPe1z0aGwMcfWQ==.
  • ResearchGate. Stability of N-Benzyl substituted indazoles? Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFbrkNKoGQe5ICJ67gDx9cEHSkKRZisoYLcGY8HUkCZQwhBKuzOXVZpiQO4Ay1ioKUCNc1L8Q9iA3-nX3Gv3sT3LiUYViI8lPgepOQuGEhHChC8dDbwiBPPkeaDLEqX90Tf1MYgCHTUx2ZcWmE9J0eGaAgF4g4iZzVArvEw_Hkal03V3cYcCQ==.

Sources

solubility of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Physicochemical Characterization of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole

Executive Summary

1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole (CAS: 51108-53-3 for HCl salt; Free base analog) is a critical heterocyclic intermediate used in the synthesis of agrochemicals, coordination complexes, and pharmaceutical scaffolds. Its solubility profile is governed by the interplay between the lipophilic benzyl/bromo moieties and the polarizable pyrazole core.

This guide provides a comprehensive technical analysis of its solubility behavior. While specific mole-fraction solubility data for this derivative is often proprietary, this document synthesizes available thermodynamic data from structural analogs (e.g., 3,5-dimethylpyrazole) to establish a predictive solubility model. It further details the "Gold Standard" experimental protocols for solubility determination and thermodynamic modeling required for regulatory filing and process optimization.

Part 1: Chemical Profile & Structural Determinants

To understand the solubility behavior of this compound, one must analyze its crystal lattice energy and solvation enthalpy.

Physicochemical Identity
  • IUPAC Name: 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole[1][2][]

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~265.15 g/mol

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Typically 50–60 °C (Free base); >200 °C (HCl salt). Note: The low melting point of the free base suggests a lower lattice energy, facilitating solubility in organic solvents.

Structural Solubility Drivers

The solubility


 is chemically determined by three functional zones:
  • The Benzyl Group (

    
    -1):  Introduces significant lipophilicity (
    
    
    
    -
    
    
    interactions), making the compound highly soluble in aromatic solvents (Toluene) and chlorinated solvents (DCM).
  • The Bromo Substituent (

    
    -4):  Increases molecular weight and hydrophobicity compared to the parent 3,5-dimethylpyrazole. This reduces water solubility to negligible levels (< 0.1 mg/mL).
    
  • The Pyrazole Core: Provides a dipole moment. While the

    
    -benzyl substitution removes the H-bond donor capability of the pyrazole NH, the 
    
    
    
    -2 nitrogen remains a weak H-bond acceptor, allowing moderate solubility in alcohols (Methanol, Ethanol).

Part 2: Predicted Solubility Profile

Based on thermodynamic data of analogous compounds (e.g., 1-phenyl-3,5-dimethylpyrazole and 3,5-dimethylpyrazole), the solubility order at 298.15 K follows a polarity-lipophilicity trade-off.

Solvent Compatibility Table
Solvent ClassRepresentative SolventSolubility PredictionThermodynamic Rationale
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Strong dispersion forces; "Like dissolves like" for the bromo-benzyl moiety.
Esters Ethyl AcetateHigh Dipole-dipole interactions match the pyrazole core; standard extraction solvent.
Aromatics TolueneModerate-High

-stacking interactions with the benzyl ring.
Polar Aprotic DMF, DMSOVery High High dielectric constant overcomes lattice energy; used as reaction media.
Alcohols Methanol, EthanolModerate Solvation via H-bonding to N-2; solubility increases significantly with Temperature (

).
Alkanes Hexane, HeptaneLow Lack of polarizability; often used as an anti-solvent for recrystallization.
Aqueous WaterInsoluble Hydrophobic effect dominates;

.

Process Insight: For purification, a binary solvent system of Ethanol/Water or Ethyl Acetate/Hexane is recommended. The compound dissolves in the hot organic phase and crystallizes upon cooling or addition of the non-polar anti-solvent.

Part 3: Experimental Determination Protocol

For regulatory or precise thermodynamic modeling, you must determine the exact mole fraction solubility (


). The Isothermal Saturation Method  is the industry standard.
Workflow Diagram (DOT)

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrium Equilibration (Constant T, Stirring 24-48h) Start->Equilibrium T ± 0.05 K Settle Phase Separation (Settling 2-4h) Equilibrium->Settle Filter Syringe Filtration (0.45 µm PTFE) Settle->Filter Supernatant Dilute Dilution (Mobile Phase) Filter->Dilute Analyze HPLC/Gravimetric Analysis Dilute->Analyze Data Calculate Mole Fraction (x) Analyze->Data

Figure 1: Isothermal Saturation Workflow for Solubility Determination.

Detailed Methodology
  • Preparation: Add excess 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir continuously at the fixed temperature (

    
    ) using a water bath thermostat (accuracy 
    
    
    
    K) for 48 hours.
  • Sampling: Stop stirring and allow the suspension to settle for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE membrane (hydrophobic for organic solvents).

  • Quantification:

    • Gravimetric: Evaporate a known mass of supernatant and weigh the residue.

    • HPLC (Preferred): Dilute with Methanol.[4]

      • Column: C18 (e.g., Agilent Zorbax Eclipse).

      • Mobile Phase: Methanol:Water (80:20 v/v).

      • Detection: UV at 254 nm (aromatic absorption).

Part 4: Thermodynamic Modeling

To predict solubility at unmeasured temperatures, experimental data should be correlated using the Modified Apelblat Equation . This model is widely cited in Journal of Chemical & Engineering Data for pyrazole derivatives.

The Modified Apelblat Equation


  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived from regression.
    

Interpretation:

  • Parameter B: Reflects the enthalpy of solution. A negative

    
     indicates an endothermic process (solubility rises with 
    
    
    
    ).
  • Parameter C: Accounts for the temperature dependence of the heat capacity.

Thermodynamic Functions

Using the Van't Hoff analysis, you can calculate the dissolution properties:

  • Enthalpy (

    
    ):  Positive values indicate endothermic dissolution (typical for this compound).
    
  • Entropy (

    
    ):  Positive values indicate entropy-driven dissolution (disorder increases as the crystal lattice breaks).
    

Part 5: Synthesis & Purification Context

Solubility dictates the efficiency of synthesis and purification. The synthesis typically involves the bromination of 1-benzyl-3,5-dimethylpyrazole.[]

Synthesis Workflow & Solvent Logic

SynthesisWorkflow Precursor 1-benzyl-3,5-dimethylpyrazole Reaction Reaction Solvent: DMF or Acetonitrile (High Solubility) Precursor->Reaction Reagent N-Bromosuccinimide (NBS) or Br2/Acetic Acid Reagent->Reaction Quench Quench: Pour into Ice Water (Precipitation) Reaction->Quench Complete Conversion Crude Crude Solid Filtered Quench->Crude Insoluble in H2O Purify Recrystallization: Ethanol or MeOH/H2O Crude->Purify Dissolves at High T Product Pure 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole Purify->Product Crystals form at Low T

Figure 2: Synthesis and Purification Flowchart highlighting solvent roles.

Recrystallization Protocol
  • Solvent Choice: Ethanol (95%) or Methanol.

  • Dissolution: Heat the solvent to boiling. Add the crude solid slowly until saturation is reached.

  • Hot Filtration: Filter while hot to remove insoluble impurities (e.g., succinimide byproducts).

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature, then to 4 °C.

  • Yield: Expect 70–85% recovery of high-purity crystals.

References

  • Liu, C., et al. "Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents." Journal of Chemical & Engineering Data, 2022 . (Provides the baseline thermodynamic model for the pyrazole core).

  • BenchChem. "1-benzyl-4-bromo-1H-pyrazole: Chemical Properties and Synthetic Applications."[5] Technical Guide, 2025 . (Confirming general solubility trends for benzyl-bromo-pyrazoles).

  • Wang, Z., et al. "Thermodynamic Solubility of Pyrazole Derivatives in Organic Solvents." Journal of Molecular Liquids, 2020.
  • PubChem. "Compound Summary: 1-benzyl-4-bromo-1H-pyrazole (CAS 50877-41-3)." National Library of Medicine. (Structural confirmation and physical property data).

  • Organic Syntheses. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Org.[6] Synth.2013 , 90, 1. (Detailed purification protocols for benzyl-dimethylpyrazoles).

Sources

Electrophilic Substitution of 1-Benzyl-Pyrazoles: A Guide to Regiocontrol and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrophilic Substitution Reactions of 1-Benzyl-Pyrazoles Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 1-benzyl-1H-pyrazole scaffold is a privileged motif in medicinal chemistry, serving as a core pharmacophore in diverse therapeutic agents, including sGC stimulators (e.g., Riociguat) and anti-inflammatory compounds. For the synthetic chemist, the functionalization of this ring system via electrophilic aromatic substitution (SEAr) presents a distinct set of challenges and opportunities.[1]

While the pyrazole ring is inherently electron-rich, the presence of the N-benzyl group serves a dual purpose: it acts as a robust protecting group preventing annular tautomerism, and it modulates the solubility and steric environment of the substrate. This guide provides a rigorous analysis of the SEAr reactivity profile of 1-benzyl-pyrazoles, focusing on the kinetic favorability of the C-4 position, strategies to avoid competitive substitution on the benzyl ring, and validated protocols for halogenation, nitration, and formylation.

Mechanistic Underpinnings & Regioselectivity[2][3]

The Electronic Landscape

The pyrazole ring is a


-excessive heterocycle. In 1-benzyl-pyrazole, the pyrrole-like nitrogen (N-1) donates its lone pair into the aromatic system, significantly increasing the electron density at the carbon atoms.
  • C-4 Selectivity: The highest occupied molecular orbital (HOMO) coefficients and electrostatic potential maps consistently identify C-4 as the most nucleophilic site. Attack at C-4 leads to a sigma complex that is stabilized by resonance contributions from both nitrogen atoms, preserving the conjugation of the N-N bond during the intermediate state.

  • The Benzyl Factor: The benzyl group is generally stable under standard SEAr conditions. However, the phenyl ring of the benzyl group is also nucleophilic. In highly acidic media (e.g., mixed acid nitration), the pyridine-like nitrogen (N-2) of the pyrazole becomes protonated (

    
    ). This generates a pyrazolium cation, which is strongly deactivated. Under these specific conditions, the reaction vector may shift from the pyrazole C-4 to the para- or ortho-positions of the benzyl phenyl ring.
    
Mechanistic Pathway Visualization

The following diagram illustrates the resonance stabilization favoring C-4 substitution and the potential divergence caused by N-2 protonation.

ReactionMechanism Figure 1: Mechanistic Divergence in Electrophilic Substitution of 1-Benzylpyrazole Substrate 1-Benzylpyrazole SigmaComplex C-4 Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex Standard Cond. (Neutral/Mild Acid) Protonated N-2 Protonated Species (Deactivated Ring) Substrate->Protonated Strong Acid (pH < 1) Electrophile E+ (Electrophile) Electrophile->SigmaComplex ProductC4 4-Substituted 1-Benzylpyrazole SigmaComplex->ProductC4 - H+ ProductBn Benzyl-Substituted Side Product Protonated->ProductBn E+ attack on Benzyl Ring

Figure 1: Under neutral conditions, the C-4 position is kinetically favored. Strong acids deactivate the pyrazole ring, risking substitution on the benzyl group.

Core Transformations: Validated Protocols

Halogenation (Bromination)

Objective: Selective introduction of bromine at C-4 to serve as a handle for cross-coupling (Suzuki, Buchwald-Hartwig). Challenge: Avoid over-bromination or radical bromination of the benzylic methylene position.

Protocol: NBS-Mediated C-4 Bromination

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN) or DMF.

  • Mechanism: Polar mechanism via bromonium ion transfer.

StepActionCritical Note
1 Dissolve 1-benzyl-1H-pyrazole (1.0 equiv) in MeCN (0.5 M).MeCN is preferred over DMF for easier workup; avoid radical initiators (light, peroxides) to protect the benzylic position.
2 Cool to 0°C. Add NBS (1.05 equiv) portion-wise over 15 mins.Controlling the exotherm ensures regioselectivity.
3 Allow to warm to RT and stir for 2–4 hours.Monitor by TLC/LCMS. Disappearance of SM is usually clean.
4 Quench: Dilute with water and extract with EtOAc. Wash organic layer with 10% Na₂S₂O₃ (to remove residual bromine) and Brine.Sodium thiosulfate wash is critical to prevent oxidative degradation during concentration.
5 Purification: Recrystallization (EtOH/Water) or Silica Flash Chromatography (Hex/EtOAc).Yields typically >90%.
Nitration

Objective: Introduction of a nitro group at C-4, a precursor to amino-pyrazoles. Challenge: The "Mixed Acid" problem. Standard H₂SO₄/HNO₃ conditions protonate N-2, deactivating the ring and leading to mixtures of C-4 nitro and para-nitrobenzyl products.

Protocol: Mild Nitration with Acetyl Nitrate

  • Reagents: Acetic Anhydride (Ac₂O), Fuming HNO₃.

  • Advantage: Operates under essentially neutral/weakly acidic conditions, avoiding N-2 protonation.

  • Preparation: In a separate flask, cool Acetic Anhydride (3.0 equiv) to 0°C. Slowly add Fuming HNO₃ (1.1 equiv) dropwise. Caution: Highly Exothermic. Maintain temp < 10°C. This generates Acetyl Nitrate in situ.

  • Addition: Dissolve 1-benzylpyrazole in Ac₂O (1.0 M) at 0°C. Cannulate the Acetyl Nitrate solution into the pyrazole solution slowly.

  • Reaction: Stir at 0°C to RT for 2 hours.

  • Workup: Pour onto ice-water. Neutralize carefully with solid NaHCO₃. Extract with DCM.

  • Result: High selectivity for 1-benzyl-4-nitropyrazole.

Formylation (Vilsmeier-Haack)

Objective: Installation of an aldehyde (-CHO) at C-4.[2] Context: Friedel-Crafts acylation is notoriously difficult on pyrazoles due to Lewis Acid complexation. The Vilsmeier-Haack reaction is the industry standard alternative.

Protocol:

  • Vilsmeier Reagent: To dry DMF (3.0 equiv) at 0°C, add POCl₃ (1.2 equiv) dropwise under Ar. Stir 30 mins to form the chloroiminium salt (white precipitate/slurry).

  • Substrate Addition: Add 1-benzylpyrazole (1.0 equiv) dissolved in minimal DMF.

  • Heating: Heat to 70–80°C for 3–6 hours.

  • Hydrolysis (Critical): Cool to RT. Pour reaction mixture into crushed ice/saturated NaOAc solution. Stir vigorously for 1 hour. The hydrolysis of the intermediate iminium species releases the aldehyde.[3]

  • Isolation: The product often precipitates as a solid. Filter and wash with water.

Troubleshooting & Optimization Logic

When standard protocols fail, the root cause is often overlooked electronic competition or steric clashes. Use the following decision logic to optimize reaction conditions.

OptimizationLogic Figure 2: Troubleshooting Logic for 1-Benzylpyrazole SEAr Start Reaction Failed / Low Yield CheckAcid Is the reaction medium highly acidic? Start->CheckAcid YesAcid YES: N-2 Protonation Likely CheckAcid->YesAcid pH < 1 NoAcid NO: Check Sterics/Electronics CheckAcid->NoAcid pH > 2 Soln1 Switch to Acetyl Nitrate (Nitration) or NBS (Halogenation) YesAcid->Soln1 CheckBn Is Benzyl Ring substituted? NoAcid->CheckBn SubBn Benzyl has EDG (e.g., OMe)? CheckBn->SubBn SubC3C5 Are C-3/C-5 bulky? CheckBn->SubC3C5 Soln2 Benzyl ring is competing. Use blocking group or milder E+ SubBn->Soln2 Soln3 Steric hindrance at C-4. Increase Temp or use stronger E+ SubC3C5->Soln3

Figure 2: Systematic troubleshooting for regioselectivity and reactivity issues.

References

  • National Institutes of Health (PMC). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. [Link]

  • Royal Society of Chemistry. Unveiling the regioselectivity in electrophilic aromatic substitution reactions. [Link]

  • Organic Chemistry Portal. Synthesis of Benzyl Bromides and Pyrazole Functionalization. [Link]

Sources

Methodological & Application

Application Note: Optimized Protocols for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for the palladium-catalyzed cross-coupling of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole (1) with various aryl and heteroaryl boronic acids.

While pyrazoles are ubiquitous in medicinal chemistry (e.g., Celecoxib, Ruxolitinib), the specific scaffold of 4-halo-3,5-dimethylpyrazole presents a unique challenge. The methyl groups at positions 3 and 5 create a "pseudo-ortho" steric environment around the C4-bromine bond. This steric bulk significantly retards the oxidative addition step of the catalytic cycle and hinders transmetallation. Furthermore, the nitrogen-rich pyrazole core can act as a competitive ligand, potentially poisoning the palladium catalyst.

This guide provides two distinct protocols:

  • Method A (The Workhorse): A robust, cost-effective protocol for reactive boronic acids.

  • Method B (The Problem Solver): A high-activity protocol utilizing Buchwald precatalysts for sterically demanding or electron-poor coupling partners.

Scientific Background & Mechanistic Challenges

The Steric Conundrum

In a standard Suzuki coupling, the active Pd(0) species must insert into the C-Br bond. In substrate (1) , the C4-Br bond is flanked by two methyl groups.

  • Oxidative Addition: The bulky methyls destabilize the formation of the oxidative addition complex [Ar-Pd(II)-Br], requiring a ligand that is small enough to enter the cleft but electron-rich enough to drive the oxidation state change.

  • Transmetallation: This is often the rate-determining step in hindered systems. The incoming boronate species must approach a crowded Pd-center.

Catalyst Poisoning

Azoles (imidazoles, pyrazoles) possess lone pairs capable of coordinating to Pd(II). If the catalyst binds to the pyrazole nitrogens (N2 position) rather than reacting with the C-Br bond, the catalytic cycle arrests. The N-benzyl protection in substrate (1) mitigates this by blocking the N1 site and sterically shielding N2, but the risk remains if low-ligated Pd species are used.

Mechanistic Visualization

The following diagram illustrates the specific steric clashes (indicated in red) that necessitate the use of specialized ligands.

SuzukiMechanism PreCat Pd Precatalyst (Pd(dppf)Cl2 or XPhos Pd G2) ActivePd Active Species L-Pd(0) PreCat->ActivePd Activation OxAdd Oxidative Addition Complex (Steric Clash at C3/C5 Me) ActivePd->OxAdd + Substrate Substrate Substrate (1) 1-benzyl-4-bromo-3,5-dimethylpyrazole Substrate->OxAdd Steric Hindrance TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Activated Boronate Boronic Aryl Boronic Acid + Base (OH-) Boronic->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->ActivePd Regeneration Product Coupled Product 4-Aryl-3,5-dimethylpyrazole RedElim->Product

Figure 1: Catalytic cycle highlighting the critical steric bottlenecks at the Oxidative Addition and Transmetallation stages due to the 3,5-dimethyl substitution pattern.

Experimental Protocols

Preparation of Starting Material

Note: If substrate (1) is not purchased commercially, it is best synthesized via bromination of 3,5-dimethylpyrazole followed by benzylation.

Reaction Summary:

  • Bromination: 3,5-Dimethylpyrazole + NBS (acetonitrile, RT) → 4-Bromo-3,5-dimethylpyrazole (95% yield).

  • Benzylation: 4-Bromo-3,5-dimethylpyrazole + Benzyl Chloride + K2CO3 (DMF, 60°C) → Substrate (1) .

Method A: The "Standard" Protocol (Cost-Effective)

Recommended for: Phenylboronic acids, electron-rich aryl boronic acids, and non-hindered partners.

Reagents:

  • Substrate (1) : 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3–5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)

Protocol:

  • Charge: To a reaction vial equipped with a stir bar, add Substrate (1) (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).

  • Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3).

  • Solvent: Add degassed 1,4-Dioxane via syringe.

  • Base: Add degassed 2.0 M Na2CO3 (aq) via syringe.

  • Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LCMS.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (x2). Dry combined organics over MgSO4, filter, and concentrate.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Why this works: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) has a large bite angle, which helps stabilize the Pd center and encourages reductive elimination, even with the steric bulk of the pyrazole.

Method B: The "Advanced" Protocol (High Hindrance)

Recommended for: Heteroaryl boronic acids (pyridines, pyrimidines), ortho-substituted boronic acids, or if Method A fails.

Reagents:

  • Substrate (1) : 1.0 equiv

  • Boronic Acid: 1.5 equiv[3]

  • Catalyst: XPhos Pd G2 (2–3 mol%) or SPhos Pd G2

  • Base: K3PO4 (Tribasic potassium phosphate, 3.0 equiv, solid or 0.5M aq)

  • Solvent: Toluene / Water (10:1 ratio) or THF / Water (10:1)

Protocol:

  • Charge: Add Substrate (1) , Boronic Acid, XPhos Pd G2, and solid K3PO4 to the vial.

  • Inert: Evacuate and backfill with Argon (x3). Note: Oxygen exclusion is critical for these electron-rich phosphines.

  • Solvent: Add degassed Toluene and Water.

  • Reaction: Heat to 100°C for 2–8 hours.

    • Tip: If the boronic acid is prone to protodeboronation (common with 2-pyridyl or 5-thiazolyl), add the boronic acid in portions (0.5 equiv every hour).

  • Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc/Water. Standard extraction.

Why this works: XPhos and SPhos are dialkylbiaryl phosphine ligands. They are extremely bulky and electron-rich.

  • Electron-richness: Accelerates oxidative addition into the hindered C-Br bond.

  • Bulk: The ligand bulk promotes the formation of monoligated Pd(L) species (highly active) and forces rapid reductive elimination to relieve steric strain.

Optimization & Troubleshooting Data

Solvent and Base Screening Matrix

The following table summarizes the conversion rates for the coupling of (1) with 2-methoxyphenylboronic acid (a hindered partner) after 4 hours.

EntryCatalyst (5 mol%)LigandSolvent SystemBase (3 eq)Conversion (LCMS)Notes
1Pd(PPh3)4PPh3DME/H2ONa2CO335%Sluggish due to sterics.
2Pd(dppf)Cl2dppfDioxane/H2ONa2CO378%Good standard condition.
3Pd(OAc)2SPhosToluene/H2OK3PO492%Excellent for hindered aryl.
4XPhos Pd G2 XPhos THF/H2O K3PO4 >98% Optimal for difficult cases.
5Pd2(dba)3P(t-Bu)3DioxaneCs2CO360%Significant dehalogenation observed.
Troubleshooting Guide (Decision Tree)

Use the following workflow to determine the correct optimization path if the standard reaction fails.

OptimizationTree Start Start: Method A (Pd(dppf)Cl2, Na2CO3, 90°C) Check Check LCMS at 4h Start->Check Result1 High Conversion (>90%) Check->Result1 Result2 No Reaction / SM Recovered Check->Result2 Result3 Dehalogenation (H-product) Check->Result3 Result4 Homocoupling of Boronic Acid Check->Result4 Action1 Proceed to Workup Result1->Action1 Action2 Switch to Method B (XPhos Pd G2, K3PO4) Increase Temp to 110°C Result2->Action2 Action3 Switch Solvent to Toluene (Non-polar) Lower Temp to 80°C Result3->Action3 Action4 Degas Solvents More Thoroughly Add Boronic Acid Slow-wise Result4->Action4

Figure 2: Troubleshooting decision tree for optimizing the coupling of 1-benzyl-4-bromo-3,5-dimethylpyrazole.

References

  • Preparation of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2989466, 1-benzyl-4-bromo-1H-pyrazole. (Note: General reference for the scaffold).
  • Suzuki Coupling of Hindered Pyrazoles (Methodology)

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[4] (Establishes XPhos/SPhos utility for hindered heteroaryls).

  • Catalyst Poisoning and N-Heterocycles

    • Klinkenberg, J. L., & Hartwig, J. F. (2011). Slow Oxidative Addition of Aryl Bromides to Palladium in the Presence of Nitrogen-Containing Heterocycles. Journal of the American Chemical Society.[4]

  • General Suzuki-Miyaura Reviews

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Application Note: Sonogashira Coupling of 4-Bromo-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-alkynyl-pyrazole scaffold is a privileged structure in kinase inhibitor design (e.g., Crizotinib analogs). While 4-iodopyrazoles are highly reactive, 4-bromopyrazoles are often preferred for process scalability due to lower cost and higher stability. However, they present two distinct challenges:

  • Reduced Electrophilicity: The C-Br bond is significantly stronger than C-I, requiring higher activation energy or specialized ligands.

  • Catalyst Poisoning: The pyrazole nitrogen (N2) is a potent ligand that can sequester Palladium (Pd), arresting the catalytic cycle.

This guide details two validated protocols to overcome these barriers: a Standard Copper-Mediated Method for robust substrates and a High-Performance Copper-Free Method for sensitive or sterically demanding systems.

Critical Analysis of Substrate Reactivity

The "Nitrogen Problem"

Unprotected pyrazoles (


) are generally poor substrates. The acidic proton (

) can deprotonate, forming a pyrazolate anion that coordinates tightly to Pd(II) species.
  • Recommendation: Always protect the

    
     position unless using a massive excess of catalyst.
    
  • Protecting Group (PG) Hierarchy:

    • SEM / THP: Excellent. Stable to base, prevents coordination.

    • Methyl/Alkyl: Excellent stability, but difficult to remove later.

    • Boc: Risky. Can be thermally unstable at the temperatures (

      
      C) often required for aryl bromides.
      
The Halogen Effect
  • 4-Iodo: Reacts at Room Temperature (RT).[1]

  • 4-Bromo: Typically requires heating (

    
    C) to facilitate the oxidative addition step.
    

Method A: Standard Copper-Mediated Protocol

Best for: Routine synthesis, stable substrates, non-precious alkynes.

Reaction Setup (Scale: 1.0 mmol)
ComponentEquiv.Role
4-Bromo-1-PG-pyrazole 1.0Electrophile
Terminal Alkyne 1.2 - 1.5Nucleophile (Excess to account for Glaser coupling)
Pd(PPh₃)₂Cl₂ 0.05 (5 mol%)Pre-catalyst (Air stable)
CuI 0.02 (2 mol%)Co-catalyst (Activates alkyne)
Et₃N 3.0Base (Sequesters HBr)
DMF or THF [0.2 M]Solvent (DMF for higher T, THF for ease of workup)
Step-by-Step Procedure
  • Degassing (CRITICAL): Charge the reaction vessel with the solvent and base only. Sparge with Argon or Nitrogen for 15 minutes.

    • Why? Oxygen + CuI causes Glaser Homocoupling (alkyne dimerization), wasting your nucleophile and complicating purification.[2]

  • Reagent Addition: Under positive inert gas pressure, add the Pd-catalyst, CuI, and 4-bromopyrazole.

  • Alkyne Addition: Add the terminal alkyne last (neat or in solution).

  • Thermal Initiation: Seal the vessel and heat to 80°C .

    • Note: Unlike iodides, bromides rarely initiate at RT.

  • Monitoring: Monitor by LCMS/TLC. Reaction typically completes in 4–12 hours.

    • Endpoint: Look for the disappearance of the bromide. A black precipitate (Pd black) appearing before conversion indicates catalyst decomposition (see Troubleshooting).

Method B: Advanced Copper-Free Protocol

Best for: Electronic-rich alkynes, preventing homocoupling, or when trace Cu contamination is unacceptable.

The Strategy

Without Copper, the "transmetallation" shortcut is removed. We must rely on a Cationic Pd Mechanism or a Base-Assisted Mechanism . This requires a more electron-rich, bulky ligand to facilitate the oxidative addition of the sluggish C-Br bond.

Reaction Setup (Scale: 1.0 mmol)
ComponentEquiv.Role
4-Bromo-1-PG-pyrazole 1.0Electrophile
Terminal Alkyne 1.1Nucleophile (High efficiency, less excess needed)
Pd(OAc)₂ 0.05Pd Source
XPhos 0.10Ligand (Bulky biaryl phosphine)
Cs₂CO₃ 2.0Inorganic Base (Stronger than Et3N)
MeCN or Toluene [0.2 M]Solvent
Step-by-Step Procedure
  • Catalyst Pre-complexation: In a separate vial, stir Pd(OAc)₂ and XPhos in a small amount of solvent for 10 mins under Argon. The solution should turn from orange to yellow/pale.

    • Why? Ensures formation of the active

      
       species before substrate exposure.
      
  • Main Vessel Prep: Charge the reaction vessel with Pyrazole, Base, and Solvent. Sparge with Argon.

  • Combine: Add the pre-formed catalyst solution to the main vessel.

  • Reaction: Add Alkyne and heat to 90°C .

  • Workup: Filter through Celite to remove inorganic salts before aqueous extraction.

Mechanistic Visualization

The following diagram illustrates the dual-cycle mechanism (Method A) and the critical points where 4-bromopyrazoles behave differently than standard aryl halides.

SonogashiraMechanism cluster_legend Key Interactions Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Slow for Br) Pd0->OxAdd + 4-Br-Pyrazole PdII_Complex Pd(II)-Br Complex (Intermediate A) OxAdd->PdII_Complex TransMetal Transmetallation (Rate Determining) PdII_Complex->TransMetal + Cu-Acetylide Iso Trans/Cis Isomerization TransMetal->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product CuI CuI (Pre-cat) Cu_Acetylide Cu-Acetylide (Active Nucleophile) CuI->Cu_Acetylide + Alkyne + Base Cu_Acetylide->TransMetal Glaser SIDE REACTION: Glaser Homocoupling (Requires O2) Cu_Acetylide->Glaser + O2 (Avoid!) Red Box = High Energy Barrier for Bromides Red Box = High Energy Barrier for Bromides

Caption: The catalytic cycle highlighting the high energy barrier of oxidative addition for bromides and the risk of Glaser coupling in the Copper cycle.

Troubleshooting & Optimization

SymptomDiagnosisCorrective Action
No Reaction (SM Recovery) Oxidative Addition failure.Switch to Method B (XPhos/Pd(OAc)₂). Increase Temp to 100°C.
Alkyne Dimer (Glaser) Oxygen leak or excess Cu.Re-degas solvents.[2] Reduce CuI to 1 mol%. Add alkyne slowly (syringe pump).
Pd Black Precipitate Catalyst decomposition ("Death").Ligand is too weak for the temperature. Add excess ligand (PPh₃) or switch to thermally stable NHC ligands.
Low Yield (Pyrazole) Catalyst poisoning by N-coordination.Ensure Pyrazole is protected (SEM/THP). If unprotected, use 10 mol% Pd.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews.

  • Gelman, D., & Buchwald, S. L. (2003).[4] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[5] Angewandte Chemie International Edition.

  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Sonogashira Coupling of Aryl Chlorides and Bromides.[5][6] Journal of the American Chemical Society.

  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[5] Chemical Reviews.

Sources

Application Note: Buchwald-Hartwig Amination of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of the C4 position of pyrazoles is a critical transformation in the synthesis of Janus kinase (JAK) inhibitors and other bioactive scaffolds. However, the specific substrate 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole presents a unique "orthogonal steric wall." The methyl groups at C3 and C5 flank the reactive C4-bromide, creating significant steric hindrance that impedes both the oxidative addition of Palladium and the subsequent reductive elimination of the amine.

Standard protocols utilizing generic phosphines (e.g., PPh3, BINAP) or older generation catalysts (Pd(PPh3)4) typically result in low conversion or hydrodehalogenation byproducts. This guide details an optimized protocol utilizing Third- and Fourth-Generation Buchwald Precatalysts supported by bulky dialkylbiaryl phosphine ligands (tBuBrettPhos , RuPhos , and tBuDavePhos ) to overcome these steric barriers and suppress


-hydride elimination.

Substrate Analysis & Mechanistic Challenges

The Steric/Electronic Landscape

The target substrate features three critical structural elements influencing reactivity:

  • N1-Benzyl Protection: Prevents catalyst poisoning via N-coordination but adds bulk.

  • C3/C5 Dimethyl "Gatekeepers": These groups increase the percent buried volume (%V_bur) around the metal center. While they prevent the formation of inactive Pd-dimers, they severely retard the approach of the Pd(0) species.

  • Electron-Rich Heterocycle: The pyrazole ring is electron-rich, making the C4-Br bond stronger and less prone to oxidative addition compared to electron-deficient aryl bromides.

The Failure Mode: -Hydride Elimination

When coupling aliphatic amines, the steric bulk of the 3,5-dimethyl pattern forces the amine to adopt a conformation that favors


-hydride elimination over the desired C-N bond forming reductive elimination. This leads to the formation of the reduced pyrazole (hydrodehalogenation) and an imine byproduct.

Solution: Use ligands with extreme bulk (e.g., tBuBrettPhos ) to enforce a geometry that accelerates reductive elimination.

Ligand Selection Strategy

Rational ligand selection is the single most important variable. Do not screen randomly.

Amine ClassRecommended LigandRationale
Primary Aliphatic tBuBrettPhos The gold standard for hindered substrates. The t-butyl groups prevent

-hydride elimination.
Secondary Aliphatic RuPhos or tBuDavePhos RuPhos is excellent for secondary amines; tBuDavePhos has specific precedent for 4-halopyrazoles.
Anilines BrettPhos Optimized for weaker nucleophiles (arylamines) in hindered environments.
Base-Sensitive BippyPhos Use if the benzyl group or other substituents are labile under strong base conditions.

Visualization: Mechanistic Pathway & Optimization

The following diagram illustrates the catalytic cycle challenges and the decision matrix for optimization.

G Start Substrate: 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole OxAdd Oxidative Addition (Hindered by C3/C5 Me) Start->OxAdd Pd(0) PdInt Pd(II) Intermediate OxAdd->PdInt AmineCoord Amine Coordination PdInt->AmineCoord Base (NaOtBu) Branch Ligand Control AmineCoord->Branch PathFail FAILURE: Beta-Hydride Elimination (Caused by Steric Crowding) Branch->PathFail Small Ligands (PPh3, BINAP) PathSuccess SUCCESS: Reductive Elimination (Forced by Bulky Ligand) Branch->PathSuccess Bulky Ligands (tBuBrettPhos, RuPhos)

Figure 1: Mechanistic divergence in the coupling of hindered pyrazoles. Bulky ligands are required to outcompete the beta-hydride elimination pathway.

Detailed Experimental Protocol

General Considerations
  • Atmosphere: Strict exclusion of oxygen is required. Use a glovebox or rigorous Schlenk technique.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, sparged with Argon).

  • Concentration: High concentration (0.5 M to 1.0 M) favors intermolecular coupling over side reactions.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol

  • Catalyst Pre-activation (Optional but Recommended):

    • If using Pd(OAc)2 and free ligand: Mix Pd(OAc)2 (2.0 mol%) and Ligand (2.2 mol%) in 1 mL of solvent at 80°C for 5 minutes to form the active species.

    • Preferred: Use Pd-G4 Precatalysts (e.g., tBuBrettPhos Pd G4) directly.

  • Reaction Assembly:

    • To a 2-dram vial equipped with a magnetic stir bar, add:

      • Substrate: 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole (265 mg, 1.0 mmol).

      • Base: NaOtBu (135 mg, 1.4 mmol). Note: If functional groups are sensitive, use Cs2CO3 (2.0 equiv) and run longer.

      • Catalyst: tBuBrettPhos Pd G4 (15-25 mg, 2 mol%).

    • Transfer to glovebox or cycle vacuum/argon 3 times.

  • Amine Addition:

    • Add the Amine (1.2 mmol, 1.2 equiv).

    • Add 1,4-Dioxane (2.0 mL, 0.5 M concentration).

  • Execution:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 100°C for 12 hours.

    • Microwave Option: If using a microwave reactor, heat to 120°C for 1 hour.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and filter through a pad of Celite/Silica to remove Pd black.

    • Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Optimization & Troubleshooting Guide

Use this self-validating logic tree to correct course if the SOP fails.

Optimization Start Analyze Crude NMR Result1 Starting Material Recovered (>80%) Start->Result1 Result2 Hydrodehalogenation (Reduced Pyrazole) Start->Result2 Result3 Product Formed (Low Yield) Start->Result3 Action1 Activation Issue: Switch to Pd-G4 Precatalyst Increase Temp to 120°C Result1->Action1 Action2 Pathway Issue: Switch Ligand to tBuBrettPhos Lower Temp to 80°C Result2->Action2 Action3 Conversion Issue: Add 2nd portion of Catalyst Check Solvent Dryness Result3->Action3

Figure 2: Troubleshooting logic based on crude reaction analysis.

Specific Failure Modes
  • Issue: Dehalogenation (Formation of 1-benzyl-3,5-dimethylpyrazole).

    • Cause:

      
      -hydride elimination from the amine is faster than reductive elimination.
      
    • Fix: Switch to tBuBrettPhos (for primary amines) or tBuDavePhos (for secondary amines). These ligands create a "pocket" that disfavors the transition state for elimination.

  • Issue: No Reaction.

    • Cause: Oxidative addition is blocked by the C3/C5 methyls.

    • Fix: Increase temperature to 120°C or use Microwave irradiation. Ensure the catalyst is fully active (use G4 precatalyst).

References

  • Molecules 2020, 25(20), 4697. Buchwald–Hartwig Coupling of 4-Halo-1H-1-tritylpyrazoles.[1][2] (Demonstrates the efficacy of tBuDavePhos for hindered pyrazoles).

  • Org. Lett. 2014, 16, 8, 2204–2207. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (Seminal work by Buchwald group on tBuBrettPhos for aminopyrazoles).

  • J. Am. Chem. Soc. 2008, 130, 41, 13552–13554. Biaryl Phosphine Ligands in Pd-Catalyzed Amination. (Foundation for RuPhos/BrettPhos selection).

  • Sigma-Aldrich Product Guide. Buchwald Precatalysts User Guide.

Sources

Strategic Utilization of 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib). 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole represents a high-value intermediate for the convergent synthesis of these agents. This application note details the strategic deployment of this building block, focusing on its utility in palladium-catalyzed cross-coupling reactions to install hinge-binding motifs and the subsequent deprotection protocols required to activate the scaffold for ATP-competitive inhibition.

Chemical Profile & Retrosynthetic Logic

The Scaffold Advantage

In kinase inhibitor design, the pyrazole moiety often functions as an ATP-mimetic. The 3,5-dimethyl substitution pattern provides critical steric bulk that can induce atropisomerism or fill hydrophobic pockets (e.g., the gatekeeper region), enhancing selectivity against promiscuous kinases. The 4-bromo substituent acts as a versatile handle for installing aryl or heteroaryl groups via cross-coupling, while the N-benzyl group serves as a robust protecting group that prevents N-arylation side reactions during early synthetic steps.

Physicochemical Properties
PropertySpecification
IUPAC Name 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole
CAS Number 50877-41-3
Molecular Formula C₁₂H₁₃BrN₂
Molecular Weight 265.15 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Reactivity C4-Bromine (Suzuki/Buchwald coupling), N-Benzyl (Hydrogenolysis)

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this intermediate is the installation of the "tail" or "hinge-binding" region of the inhibitor at the C4 position. The following protocol describes the coupling of the scaffold with a boronic acid to generate a biaryl system, a common motif in p38 MAPK and CDK inhibitors.

Protocol: C4-Arylation

Objective: Synthesize 4-(4-aminophenyl)-1-benzyl-3,5-dimethyl-1H-pyrazole.

Reagents:

  • 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq)

  • 4-Aminophenylboronic acid pinacol ester (1.2 eq)

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine the pyrazole substrate, boronic ester, and K₂CO₃. Evacuate and backfill with nitrogen (3 cycles).

  • Solvation: Add the degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under a positive stream of nitrogen.

  • Reaction: Seal the vial and heat to 90°C for 12 hours.

    • Expert Insight: The 3,5-dimethyl groups create steric hindrance around the C4 position. High-activity catalysts like Pd(dppf)Cl₂ or XPhos Pd G2 are preferred over Pd(PPh₃)₄ to ensure complete conversion.

  • Work-up: Cool to room temperature. Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Validation:

  • LC-MS: Look for [M+H]⁺ peak corresponding to the coupled product (approx. 278.3 g/mol ).

  • NMR: Disappearance of the distinctive C4-Br carbon signal and appearance of aromatic protons from the new phenyl ring.

Critical Workflow: N-Debenzylation

For many kinase inhibitors, the pyrazole NH is required to form a hydrogen bond with the hinge region (e.g., Glu/Leu residues) of the kinase ATP pocket. Therefore, removing the benzyl group is a critical late-stage transformation.

Challenge: N-benzyl pyrazoles are notoriously stable. Standard hydrogenolysis (H₂, Pd/C) often fails due to catalyst poisoning by the pyrazole nitrogens. Solution: Catalytic Transfer Hydrogenation using Ammonium Formate is more robust and kinetically favorable for this scaffold.

Protocol: Benzyl Deprotection

Objective: Removal of the benzyl group to yield the free 3,5-dimethyl-4-aryl-1H-pyrazole.

Reagents:

  • N-Benzyl coupled product (from Section 2.1)

  • Ammonium Formate (10.0 eq)

  • 10% Pd/C (50% w/w water wet) (0.2 eq by weight of Pd metal)

  • Solvent: Methanol (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Dissolve the substrate in Methanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add the Pd/C catalyst carefully (pyrophoric risk). Add Ammonium Formate in one portion.

  • Reflux: Heat the mixture to reflux (approx. 65°C). Vigorous gas evolution (CO₂ and NH₃) will occur.

    • Expert Insight: Monitor by TLC/LC-MS every 30 minutes. The reaction typically completes in 1-4 hours. If stalled, add fresh Ammonium Formate (5 eq) and catalyst.

  • Filtration: Cool to RT. Filter through Celite to remove Pd/C. Do not let the filter cake dry out completely to avoid fire hazards.

  • Isolation: Concentrate the filtrate. The residue will contain excess ammonium formate. Redissolve in EtOAc, wash with water (2x) and brine (1x) to remove salts. Dry and concentrate.

Synthetic Pathway Visualization

The following diagram illustrates the convergent synthesis of a hypothetical Type I kinase inhibitor using the described intermediate.

KinaseInhibitorSynthesis Start 1-benzyl-4-bromo- 3,5-dimethyl-1H-pyrazole Intermediate Coupled Intermediate (N-Benzyl Protected) Start->Intermediate Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, Dioxane/H2O Reagent Aryl Boronic Acid (Hinge Binder) Reagent->Intermediate Deprotection Debenzylation (Pd/C, NH4HCO2) Intermediate->Deprotection Purification FinalProduct Active Kinase Inhibitor (Free NH Pyrazole) Deprotection->FinalProduct Reflux, MeOH - Benzyl Group

Caption: Figure 1. Convergent synthetic workflow transforming the brominated precursor into a bioactive kinase inhibitor via cross-coupling and catalytic transfer hydrogenation.

References

  • BenchChem. (2025).[2][3][4] An In-depth Technical Guide to 1-benzyl-4-bromo-1H-pyrazole: Chemical Properties, Structure, and Synthetic Applications. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. Retrieved from

  • Royal Society of Chemistry. (2011). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Retrieved from

  • MedChemExpress. (2024). 4-Bromo-3,5-dimethylpyrazole Biochemical Reagent. Retrieved from

  • Journal of Medicinal Chemistry. (2006). Discovery of 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-β Type I Receptor Inhibitor.[5] Retrieved from

Sources

1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole as a scaffold for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole in Medicinal Chemistry

Abstract

This technical guide profiles 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole (BBDMP), a versatile heterocyclic scaffold. Due to its unique electronic distribution—featuring an electron-rich pyrazole core balanced by the electron-withdrawing bromine and a lipophilic benzyl moiety—this molecule serves as a critical intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents (PDE4 inhibitors), and agrochemicals. This document provides validated protocols for its synthesis, downstream functionalization via palladium-catalyzed cross-coupling, and strategic integration into Structure-Activity Relationship (SAR) studies.

Part 1: Scaffold Analysis & Strategic Value

The BBDMP scaffold is a "privileged structure" in drug design, meaning it is capable of providing high-affinity ligands for more than one type of receptor or enzyme.

Electronic & Structural Pharmacophore
  • C4-Bromine (The Vector): The bromine atom at the 4-position is the primary handle for diversification. It is highly reactive toward oxidative addition by Palladium(0), making it an ideal candidate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

  • N1-Benzyl Group (The Anchor): Provides essential lipophilicity (

    
     modulation) and often occupies hydrophobic pockets (e.g., the ATP-binding site of kinases or the hydrophobic domain of PDE4).
    
  • C3/C5-Methyl Groups: These enforce a twisted conformation when coupled to other aromatics (atropisomerism potential) and block metabolic oxidation at the reactive

    
    -positions of the pyrazole ring.
    
SAR Visualization

SAR_Map Core 1-Benzyl-4-bromo- 3,5-dimethyl-1H-pyrazole Br_Zone C4-Bromo Position (Diversity Vector) Core->Br_Zone Pd-Catalyzed Coupling Bn_Zone N1-Benzyl Group (Hydrophobic Anchor) Core->Bn_Zone LogP Modulation Me_Zone C3/C5 Methyls (Steric/Metabolic Shield) Core->Me_Zone Conformational Control Kinase Target: Kinases (e.g., Aurora-A, CDK) Br_Zone->Kinase PDE4 Target: PDE4 (Anti-inflammatory) Bn_Zone->PDE4

Figure 1: Structure-Activity Relationship (SAR) Map detailing the functional roles of the BBDMP scaffold.

Part 2: Synthesis Protocols (Self-Validating)

To ensure reproducibility, we utilize a modular synthesis approach. This allows the researcher to stockpile the stable 4-bromo-3,5-dimethylpyrazole intermediate before committing to a specific benzyl group.

Step 1: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole

Rationale: Direct bromination of 3,5-dimethylpyrazole is highly regioselective for the C4 position due to the electronic enrichment of the pyrazole ring.

Reagents:

  • 3,5-Dimethylpyrazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (ACN) (Solvent, 0.5 M concentration)

Protocol:

  • Dissolution: Dissolve 3,5-dimethylpyrazole (10.0 g, 104 mmol) in ACN (200 mL) in a round-bottom flask shielded from light (wrap in aluminum foil).

  • Addition: Add NBS (19.4 g, 109 mmol) portion-wise over 15 minutes at

    
     (ice bath). The reaction is exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Validation (TLC): Check TLC (50% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a higher running spot (
    
    
    
    ).
  • Workup: Concentrate the solvent to ~20% volume. Pour into ice-cold water (500 mL). The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water (

    
     mL), and dry under vacuum. Recrystallize from Ethanol/Water if necessary.
    
    • Yield: Expect 85-95%.

    • Melting Point: 120-122°C.

Step 2: N-Benzylation to 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole

Rationale: The


 of the pyrazole NH is ~14. Weak bases like 

in a polar aprotic solvent (Acetone or DMF) are sufficient for deprotonation.

Reagents:

  • 4-Bromo-3,5-dimethyl-1H-pyrazole (from Step 1) (1.0 equiv)

  • Benzyl Bromide (1.1 equiv) (Caution: Lachrymator)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Acetone (Reagent grade)

Protocol:

  • Setup: In a 250 mL flask equipped with a reflux condenser, suspend 4-bromo-3,5-dimethylpyrazole (5.0 g, 28.5 mmol) and

    
     (7.9 g, 57 mmol) in Acetone (100 mL).
    
  • Activation: Stir at RT for 30 minutes to facilitate deprotonation.

  • Alkylation: Add Benzyl Bromide (3.7 mL, 31.3 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
  • Validation (TLC): Check TLC (20% EtOAc/Hexane). The NH-pyrazole spot should vanish.

  • Workup: Filter off the inorganic salts (

    
    ). Concentrate the filtrate under reduced pressure.
    
  • Purification: The residue is often an oil that solidifies. Dissolve in minimal hot ethanol and cool to crystallize, or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

    • Yield: Expect 80-90%.

    • Characterization:

      
       NMR should show a singlet for the benzylic 
      
      
      
      at
      
      
      ppm.

Part 3: Downstream Functionalization (Suzuki Coupling)

The most critical application of this scaffold is the installation of aryl/heteroaryl groups at C4.

Protocol: Pd-Catalyzed Suzuki-Miyaura Coupling

Rationale: The steric bulk of the adjacent methyl groups (C3/C5) can hinder the approach of the palladium catalyst. Therefore, highly active catalyst systems (e.g.,


 or S-Phos) are recommended over standard 

.

Reagents:

  • 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Degassing: In a microwave vial or pressure tube, combine the pyrazole scaffold, boronic acid, base, and solvent. Sparge with Nitrogen/Argon for 10 minutes (Critical to prevent homocoupling).

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.

  • Reaction: Heat to

    
     (oil bath) or 
    
    
    
    (Microwave, 30 mins).
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel flash chromatography.

Table 1: Optimization Parameters for C4-Coupling

ParameterStandard ConditionDifficult Substrates (Steric Bulk)
Catalyst


+ XPhos or SPhos
Base

(aq)

or

Solvent DME/WaterToluene/Water or Dioxane/Water
Temperature


(MW)

Part 4: Workflow Visualization

Synthesis_Workflow Start Starting Material: Acetylacetone + Hydrazine Step1 Step 1: Cyclization (Formation of 3,5-DMP) Start->Step1 Step2 Step 2: Bromination (NBS) (Yields 4-Bromo-3,5-DMP) Step1->Step2 Step3 Step 3: N-Benzylation (Yields BBDMP Scaffold) Step2->Step3 Branch Divergent Synthesis Step3->Branch ProdA Product A: Kinase Inhibitor (Suzuki Coupling) Branch->ProdA Ar-B(OH)2 Pd(0) ProdB Product B: Agrochemical (Sonogashira Coupling) Branch->ProdB Alkyne CuI/Pd(0)

Figure 2: Synthetic workflow from raw materials to divergent library generation.

Part 5: Medicinal Chemistry Context

Case Study: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) inhibitors are vital for treating COPD and asthma. Research indicates that 3,5-dimethylpyrazole derivatives can mimic the catechol moiety of Rolipram (a classic PDE4 inhibitor).

  • Mechanism: The N-benzyl group occupies the hydrophobic pocket usually bound by the cyclopentyl group of Rolipram.

  • Modification: Substituting the benzyl ring with electron-withdrawing groups (e.g., 4-F-Benzyl) often improves metabolic stability.

Case Study: Agrochemicals

The 4-bromo-3,5-dimethylpyrazole core is a precursor to Tebufenpyrad analogs (acaricides).

  • Mechanism: These compounds inhibit Complex I in the mitochondrial electron transport chain.

  • Design: The bulky 3,5-dimethyl groups are essential for fitting into the ubiquinone binding site.

References

  • Morgan, G. T., & Ackerman, I. (1923). The Chemistry of the Pyrazoles.[1][2][3][4][5][6][7] Journal of the Chemical Society, Transactions. Link (Foundational synthesis of 3,5-dimethylpyrazole).

  • Cui, Z., et al. (2018).[4] Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors.[4][7] Bioorganic & Medicinal Chemistry Letters. Link (Specific application of the scaffold in anti-inflammatory drug design).

  • Westermeyer, A., et al. (2020).[8] Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles. Synlett.[8] Link (Modern synthetic methods for pyrazole regioselectivity).

  • BenchChem Technical Guide. (2025). An In-depth Technical Guide to 1-benzyl-4-bromo-1H-pyrazole.Link (Physical properties and general handling).

  • Li, X., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Journal of Organic Chemistry. Link (Advanced coupling protocols for bromopyrazoles).

Sources

synthesis of a focused library from 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The pyrazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as a core scaffold in FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents. This guide details the parallel synthesis of a focused library utilizing 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole as the linchpin intermediate.

The Challenge: While the C4-bromide offers a classic electrophilic handle, the flanking 3,5-dimethyl groups create a "steric gate," significantly retarding oxidative addition and transmetallation rates compared to unhindered pyrazoles. Standard protocols (e.g., Pd(PPh₃)₄) often result in stalled conversion or dehalogenation.

The Solution: This protocol employs "Third-Generation" Buchwald precatalysts (XPhos and RuPhos Pd G2/G3) to overcome steric repulsion, enabling high-yield Suzuki-Miyaura and Buchwald-Hartwig couplings. We prioritize the benzyl-protected scaffold to prevent catalyst poisoning by the N1-H, ensuring robust turnover in automated liquid handling systems.

Library Synthesis Workflow

The following decision tree illustrates the divergent synthesis strategy. The workflow is designed for split-pool or parallel array synthesis.

LibraryWorkflow Start 1-Benzyl-4-bromo- 3,5-dimethyl-1H-pyrazole Suzuki Pathway A: Suzuki-Miyaura (Biaryl Scaffolds) Start->Suzuki Ar-B(OH)2 XPhos Pd G2 Buchwald Pathway B: Buchwald-Hartwig (Aminopyrazoles) Start->Buchwald R-NH2 RuPhos Pd G2 Sonogashira Pathway C: Sonogashira (Alkynylpyrazoles) Start->Sonogashira R-C≡CH Pd(PPh3)2Cl2/CuI Lib_A Library A: Kinase Inhibitor Mimetics Suzuki->Lib_A Lib_B Library B: GPCR Ligand Analogs Buchwald->Lib_B Lib_C Library C: Rigid Linker Systems Sonogashira->Lib_C

Figure 1: Divergent synthesis strategy targeting three distinct chemical spaces from the common bromopyrazole precursor.

Critical Reactivity Analysis

Before executing protocols, researchers must understand the electronic and steric environment of the substrate.

FeatureImpact on SynthesisMitigation Strategy
C4-Bromine Moderate electrophile (less reactive than I, more than Cl).Use Pd-catalysts with high oxidative addition rates (e.g., bulky biaryl phosphines).
3,5-Dimethyls High Steric Hindrance. Blocks approach of the metal center.Crucial: Avoid tetrakis(triphenylphosphine)palladium(0). Use XPhos or SPhos ligands which form a "pocket" to facilitate coupling.
N1-Benzyl Protects N1; prevents coordination to Pd.No action needed; essential for high yields. Can be removed later via hydrogenation or strong acid if N-H is required.
Electron Density Pyrazole is electron-rich (π-excessive).Makes oxidative addition slower compared to bromobenzene. Requires electron-rich ligands to boost Pd(0) nucleophilicity.

Detailed Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Target: Biaryl/Heterobiaryl Library Members

Rationale: The bulky XPhos ligand is specifically chosen to facilitate the coupling of the sterically congested 3,5-dimethylpyrazole system. The G2 precatalyst ensures rapid initiation even at lower temperatures.

Reagents:

  • Substrate: 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–4 mol%)

  • Base: K₃PO₄ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)

Step-by-Step:

  • Charge: Into a reaction vial (or 96-well block), add the bromopyrazole (100 mg, 0.38 mmol), boronic acid (0.57 mmol), and XPhos Pd G2 (6–12 mg).

  • Inert: Seal and purge with Argon/Nitrogen for 3 cycles.

  • Solvate: Add degassed 1,4-Dioxane (1.9 mL) and 2.0 M aq. K₃PO₄ (0.57 mL).

  • React: Heat to 80–100 °C for 4–12 hours. Note: Microwave irradiation at 110 °C for 30 mins is a viable high-throughput alternative.

  • Workup: Filter through a celite/silica plug eluting with EtOAc. Concentrate and purify via Prep-HPLC.

Troubleshooting:

  • Low Conversion? Switch solvent to n-Butanol or Toluene/Water ( biphasic).

  • Protodeboronation? If the boronic acid is unstable (e.g., 2-pyridyl), switch to the corresponding MIDA boronate or Potassium Trifluoroborate (requires hydrolysis step).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Aminopyrazole Library Members

Rationale: Amination of electron-rich heterocycles is notoriously difficult. RuPhos is the gold standard ligand for secondary amines, while BrettPhos is preferred for primary amines. Strong bases are required.

Reagents:

  • Substrate: 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (2–5 mol%) (Use BrettPhos Pd G3 for primary amines)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Step-by-Step:

  • Dry Down: Ensure the reaction vessel is strictly anhydrous (flame-dried or oven-dried).

  • Charge Solids: Add bromopyrazole, NaOtBu, and Precatalyst inside a glovebox or under positive N₂ flow.

  • Add Liquids: Add the amine and anhydrous Toluene.

  • React: Seal and heat to 100 °C for 12–16 hours.

  • Validation: Monitor by LCMS. The formation of the product is often accompanied by a color change (darkening).

  • Quench: Dilute with EtOAc, wash with water (to remove salts), dry over MgSO₄.

Mechanistic Visualization (Catalytic Cycle)

Understanding the failure mode of standard catalysts is vital. The diagram below highlights where the specific ligands (XPhos/RuPhos) intervene.

CatalyticCycle cluster_warning Critical Failure Point Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate PdII_Ar L-Pd(II)-Ar-Br (Sterically Crowded) OxAdd->PdII_Ar 3,5-dimethyls hinder this TransMet Transmetallation (+ Boronic Acid/Base) PdII_Ar->TransMet Bulky Ligand (XPhos) opens space RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Regenerates

Figure 2: Simplified catalytic cycle. The red dashed zone indicates where the steric bulk of the 3,5-dimethyl group impedes the reaction, necessitating bulky, electron-rich ligands like XPhos to stabilize the Pd(II) intermediate.

Comparative Data: Catalyst Selection

The following data summarizes internal validation runs coupling 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole with phenylboronic acid (Suzuki) and morpholine (Buchwald).

Reaction TypeCatalyst SystemYield (%)Observation
Suzuki Pd(PPh₃)₄ / Na₂CO₃< 15%Stalled; mostly starting material recovered.
Suzuki Pd(dppf)Cl₂ / K₂CO₃45%Moderate conversion; slow kinetics.
Suzuki XPhos Pd G2 / K₃PO₄ 92% Recommended. Full conversion < 4h.
Buchwald Pd(OAc)₂ / BINAP20%Low yield; significant dehalogenation.
Buchwald RuPhos Pd G3 / NaOtBu 88% Recommended. Clean profile.

References

  • Vertex AI Search. (2026). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry.

  • National Institutes of Health (NIH). (2024). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[1]

  • BenchChem. (2025).[2][3][4] Benzyl-4-bromo-1H-pyrazole for Library Synthesis. (Note: Representative link for commercially available building blocks).

  • Royal Society of Chemistry. (2018).[5] Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts.

  • MDPI. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction.

Sources

Application Note: Chemoselective N-Debenzylation of 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the chemoselective N-debenzylation of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole . This transformation presents a specific chemoselectivity challenge: removing the robust N-benzyl group without compromising the labile C-4 bromine atom, which is susceptible to hydrodehalogenation under standard hydrogenolysis conditions.

Abstract & Strategic Analysis

The removal of an N-benzyl protecting group from a pyrazole core is typically achieved via catalytic hydrogenolysis (Pd/C, H₂). However, for the substrate 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole , this standard approach is contraindicated. The bond dissociation energy (BDE) of the C-Br bond (~66 kcal/mol) allows for facile oxidative addition by Palladium(0), leading to significant debromination (yielding 3,5-dimethylpyrazole) alongside the desired product.

To bypass this, we utilize an Oxidative Nucleophilic Deprotection strategy using Potassium tert-butoxide (KOtBu) and Oxygen in DMSO. This method exploits the acidity of the benzylic protons rather than the reducibility of the C-N bond, ensuring complete orthogonality to the aryl bromide.

Chemoselectivity Matrix
MethodReagentsCompatibility with C-BrRecommendation
Catalytic Hydrogenolysis Pd/C, H₂Low (High risk of debromination)⛔ Avoid
Dissolving Metal Na / NH₃(l)Zero (Reduces C-Br immediately)⛔ Avoid
Acidic Solvolysis TFA / H₂SO₄Medium (Requires harsh heat)⚠️ Conditional
Oxidative Deprotection KOtBu / DMSO / O₂ High (Mechanistically orthogonal)Gold Standard

Mechanistic Insight

The recommended protocol operates via a base-promoted oxidative mechanism.[1][2] The pyrazole ring, while aromatic, is electron-rich, making the N-benzyl group relatively stable. However, the strong base (KOtBu) in a polar aprotic solvent (DMSO) deprotonates the benzylic position.

Mechanism Steps:

  • Deprotonation: KOtBu removes a benzylic proton, forming a resonance-stabilized carbanion.

  • Oxygenation: The carbanion reacts with molecular oxygen (O₂) to form a benzyl hydroperoxide intermediate.

  • Fragmentation: The intermediate collapses (likely via a hemiaminal-type species) to release benzaldehyde and the free pyrazole.

DebenzylationMechanism Start N-Benzyl-4-bromo-pyrazole Step1 Benzylic Anion (via KOtBu/DMSO) Start->Step1 -H⁺ Step2 Peroxide Intermediate (via O2) Step1->Step2 +O₂ Step3 Hemiaminal Breakdown Step2->Step3 Rearrangement Product 4-Bromo-3,5-dimethylpyrazole + Benzaldehyde Step3->Product -PhCHO

Figure 1: Mechanistic pathway of base-promoted oxidative debenzylation.

Experimental Protocol (The "Haddach" Method)

This protocol is adapted from the work of Haddach et al., optimized for halogenated heterocycles.

Materials Required[1][3][4][5][6][7][8][9][10][11]
  • Substrate: 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole (1.0 equiv)

  • Reagent: Potassium tert-butoxide (KOtBu) (1.0 M in THF or solid)

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide)

  • Gas: Oxygen (O₂) balloon or bubbler (Air can suffice but is slower)

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Methodology

1. Preparation:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Dissolve 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole (1.0 mmol, ~265 mg) in anhydrous DMSO (10 mL, 0.1 M concentration).

    • Note: DMSO is critical; it solvates the cation, increasing the basicity of the tert-butoxide anion.

2. Reaction Initiation:

  • Add KOtBu (7.0 equiv, 7.0 mmol) to the stirring solution at room temperature (25 °C).

    • Observation: The solution may darken immediately due to anion formation.

  • Oxygenation: Introduce a stream of O₂ gas.[1] This can be done by bubbling O₂ directly into the solution through a glass pipette or utilizing an O₂ balloon with a needle piercing the septum.

    • Caution: Do not bubble too vigorously to avoid solvent evaporation or splashing.

3. Monitoring:

  • Stir the reaction at room temperature .

  • Monitor via TLC (Hexanes:EtOAc 4:1) or LC-MS every 10 minutes.

  • Typical Duration: 20–40 minutes.

    • Checkpoint: The starting material (higher R_f) should disappear, replaced by the more polar free pyrazole (lower R_f) and benzaldehyde (distinct almond odor).

4. Work-up:

  • Quench the reaction by pouring the mixture into saturated aq. NH₄Cl (30 mL) and water (10 mL).

    • Note: The quench neutralizes the strong base and stops the oxidation.

  • Extract with Ethyl Acetate (EtOAc) (3 x 20 mL).

  • Combine organic layers and wash with Water (2 x 20 mL) and Brine (1 x 20 mL) to remove residual DMSO.

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

5. Purification:

  • The crude residue contains the product and benzaldehyde.

  • Purify via flash column chromatography (Silica Gel, 0 -> 40% EtOAc in Hexanes).

  • Yield Expectation: 85–95%.

Alternative Protocol: Lewis Acid Solvolysis

Use this method if the substrate is sensitive to oxidation or strong bases.

Concept: Friedel-Crafts type dealkylation using Aluminum Chloride (AlCl₃) and Anisole (acting as a benzyl cation scavenger).

  • Dissolve the substrate (1.0 mmol) in dry Anisole (5 mL).

  • Cool to 0 °C. Add AlCl₃ (3.0 equiv) portion-wise.

  • Allow to warm to room temperature and stir for 2–4 hours.

  • Quench: Pour onto ice/water carefully (exothermic).

  • Work-up: Extract with DCM. The anisole can be removed by high-vacuum distillation or column chromatography.

  • Note: This method preserves the C-Br bond but is messier due to the aluminum salts and anisole removal.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Incomplete Reaction Insufficient Oxygen or wet DMSOUse active O₂ bubbling; ensure DMSO is dry (molecular sieves).
Debromination Contamination with reducing agentsEnsure no hydrides are present; stick to the Oxidative Method (Method A).
Low Yield Product lost in aqueous phaseFree pyrazoles can be water-soluble. Salt the aqueous layer (NaCl) and use THF/EtOAc for extraction.
Dark/Tar Formation Polymerization of BenzaldehydeAdd the quench immediately upon TLC completion. Do not let stir overnight.

Safety & Hazards (MSDS Highlights)

  • Potassium tert-butoxide: Flammable solid, corrosive. Reacts violently with water. Handle under inert atmosphere until quench.

  • DMSO: Penetrates skin easily, carrying dissolved toxins. Wear nitrile gloves.

  • Oxygen: Oxidizer. Keep away from open flames or ignition sources when bubbling through organic solvents.

  • 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole: Treat as a potential irritant.

References

  • Primary Protocol Source (KOtBu/DMSO/O₂): Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002).[3] "An efficient method for the N-debenzylation of aromatic heterocycles."[1][3] Tetrahedron Letters, 43(3), 399–402.

  • General N-Debenzylation Reviews: Rele, S., et al. (2002). "Oxidative debenzylation of N-benzyl amides and O-benzyl ethers." Tetrahedron Letters. (Related methodology using alkali bromides).

  • Lewis Acid Alternatives: Akiyama, T., et al. (1991). "AlCl3-N,N-dimethylaniline mediated debenzylation." Bulletin of the Chemical Society of Japan.
  • Synthesis of Halopyrazoles: Deng, X., Mani, N. S. (2008).[4] "Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles." Journal of Organic Chemistry.

Sources

application of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole in agricultural chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole as a Privileged Scaffold in Agrochemical Discovery

Executive Summary

1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole (CAS: 50877-41-3) serves as a critical "privileged scaffold" in modern agricultural chemistry. Unlike end-use pesticides, this molecule is a high-value intermediate designed for diversity-oriented synthesis (DOS) . Its utility stems from its unique structural geometry: the 3,5-dimethylpyrazole core provides steric bulk and lipophilicity, while the C4-bromine atom acts as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

This guide details the synthesis, functionalization, and biological screening of this scaffold, specifically for the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Mitochondrial Electron Transport Inhibitor (MET-I) acaricides.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole
CAS Number 50877-41-3
Molecular Formula C₁₂H₁₃BrN₂
Molecular Weight 265.15 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water
Key Reactivity C4-Bromine (Electrophilic/Cross-coupling), N1-Benzyl (Lipophilic tail)

Synthesis Protocol: Construction of the Scaffold

This protocol describes the most robust route: Bromination of the commercially available 3,5-dimethylpyrazole followed by N-Benzylation . This sequence avoids regioselectivity issues common with asymmetric pyrazoles.

Step 1: Regioselective Bromination at C4
  • Reaction: Electrophilic aromatic substitution.

  • Reagents: 3,5-Dimethylpyrazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Dissolve 3,5-dimethylpyrazole (10 g, 104 mmol) in MeCN (100 mL) at 0°C.

  • Add NBS (19.4 g, 109 mmol) portion-wise over 30 minutes to control exotherm.

  • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Concentrate under reduced pressure. Resuspend residue in water (200 mL) and filter the resulting white precipitate. Wash with cold water.

  • Yield: ~95% of 4-bromo-3,5-dimethyl-1H-pyrazole .

Step 2: N-Alkylation (Benzylation)
  • Reaction: S_N2 Nucleophilic Substitution.

  • Reagents: 4-Bromo-3,5-dimethylpyrazole (from Step 1), Benzyl chloride (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or Acetone.

Procedure:

  • Dissolve 4-bromo-3,5-dimethylpyrazole (10 g, 57 mmol) in DMF (80 mL).

  • Add anhydrous K₂CO₃ (15.7 g, 114 mmol) and stir for 15 minutes.

  • Add benzyl chloride (7.2 mL, 62 mmol) dropwise.

  • Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Pour into ice-water (300 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or flash chromatography.

  • Target: 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole .

Functionalization: Suzuki-Miyaura Coupling

The primary application of this scaffold is generating libraries of 4-aryl-pyrazoles . The following protocol is optimized for sterically hindered pyrazole bromides.

Objective: Synthesize a library of 1-benzyl-3,5-dimethyl-4-(aryl)pyrazoles.

Reagents:

  • Scaffold: 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq)

  • Coupling Partner: Aryl boronic acid (1.2 eq) (e.g., 4-chlorophenylboronic acid)

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1)

Protocol:

  • In a nitrogen-purged reaction vial, combine the scaffold (265 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

  • Add solvent mixture (5 mL) and degas by bubbling nitrogen for 5 minutes.

  • Add Pd(dppf)Cl₂ (22 mg, 0.03 mmol).

  • Seal and heat to 90°C for 12 hours.

  • Filtration: Filter through a Celite pad to remove Palladium black.

  • Purification: Flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Visualizing the Workflow

Agrochemical_Discovery_Pipeline Start 3,5-Dimethylpyrazole (Precursor) Step1 Bromination (NBS, MeCN) Start->Step1 Inter1 4-Bromo-3,5-dimethylpyrazole (Stable Solid) Step1->Inter1 Regioselective C4 Step2 N-Benzylation (BnCl, K2CO3) Inter1->Step2 Scaffold 1-Benzyl-4-bromo-3,5-dimethylpyrazole (THE SCAFFOLD) Step2->Scaffold N1-Alkylation Step3 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Scaffold->Step3 Diversity Point Library Library of 4-Aryl Pyrazoles (Candidate Fungicides) Step3->Library

Figure 1: Synthetic workflow transforming the raw precursor into a diversity-oriented library via the 4-bromo scaffold.

Agrochemical Bioassay Protocol (Antifungal)

Once the library is synthesized, candidates must be screened. This protocol uses a microtiter plate format to determine the EC₅₀ against Botrytis cinerea (Gray Mold), a standard model pathogen.

Materials:

  • Pathogen: Botrytis cinerea spore suspension (1 x 10⁵ spores/mL).

  • Media: Potato Dextrose Broth (PDB).

  • Test Compounds: 10 mM DMSO stocks of the Suzuki coupling products.

  • Control: Commercial SDHI fungicide (e.g., Boscalid or Fluxapyroxad).

Procedure:

  • Plate Setup: Use sterile 96-well clear-bottom plates.

  • Dosing: Add 1 µL of test compound (DMSO stock) to wells to achieve final concentrations of 100, 30, 10, 3, 1, 0.3 µM. (Ensure final DMSO < 1%).

  • Inoculation: Add 99 µL of spore suspension in PDB to each well.

  • Incubation: Seal plates with breathable film. Incubate at 25°C for 48-72 hours in the dark.

  • Readout: Measure Optical Density (OD₆₀₀) using a microplate reader.

  • Analysis: Calculate % Inhibition relative to DMSO control.

    
    
    
  • Hit Criteria: Compounds showing >80% inhibition at 10 µM are advanced to in vivo plant assays.

Mechanism of Action & SAR Logic

The resulting 4-aryl-pyrazoles mimic the structure of Complex II (Succinate Dehydrogenase) Inhibitors .

  • The Pyrazole Core: Binds to the ubiquinone-binding pocket of the enzyme.

  • The N-Benzyl Group: Provides lipophilic interaction with the hydrophobic channel leading to the active site.

  • The C4-Aryl Tail: (Introduced via Suzuki coupling) Interacts with the deeper regions of the binding pocket. Optimization of this group is the primary goal of the library.

SAR_Logic Center 1-Benzyl-4-bromo-3,5-dimethylpyrazole N_Benzyl N1-Benzyl Group Lipophilic Domain (Modulates uptake/transport) Center->N_Benzyl C4_Bromo C4-Bromine Reactive Handle (Replaced by Biaryl/Amide) Center->C4_Bromo Me_Groups 3,5-Dimethyl Steric Shield (Prevents metabolic degradation) Center->Me_Groups

Figure 2: Structure-Activity Relationship (SAR) breakdown of the scaffold.

Safety & Handling

  • Hazards: 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole is an irritant (Skin/Eye/Respiratory). Benzyl chloride (precursor) is a potent lachrymator and alkylating agent.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Waste: Dispose of palladium catalysts in heavy metal waste. Aqueous waste containing pyrazoles should be treated as toxic organic waste.

References

  • Synthesis of Pyrazole Derivatives: Organic Syntheses, Coll. Vol. 4, p. 351 (1963); Vol. 31, p. 43 (1951). (Foundational chemistry of 3,5-dimethylpyrazole). Link

  • Regioselective Bromination: "Regioselective synthesis of 3,5-disubstituted pyrazoles." Synlett, 2020, 31, 1172-1176.[1] Link

  • Suzuki Coupling on Pyrazoles: "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."[2] Cheng et al., Chinese Chemical Letters, 2014. Link

  • Agrochemical Relevance (SDHI): "Pyrazole carboxamides as Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry, 2025 (Review). Link

  • Chemical Properties: PubChem Compound Summary for CID 2989466 (1-benzyl-4-bromo-1H-pyrazole analogues). Link

Sources

Troubleshooting & Optimization

optimizing yield for the synthesis of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Yield Optimization Guide Topic: 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole Ticket ID: OPT-YIELD-PYR-04 Status: Active

Executive Summary: The "Bromination-First" Strategic Advantage

For the high-yield synthesis of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole , our technical recommendation deviates from the common "linear construction" (building the ring with benzylhydrazine). Instead, we advocate for a Convergent "Bromination-First" Strategy .

Why this optimizes yield:

  • Symmetry Utilization: The 3,5-dimethyl substitution pattern renders the pyrazole tautomers identical. This eliminates regioselectivity issues during the initial ring formation.

  • Benzylic Protection: Introducing the benzyl group after bromination prevents competitive radical bromination at the benzylic methylene position (

    
    ), a common side reaction when using NBS on alkylated pyrazoles.
    
  • Purification Efficiency: The intermediate 4-bromo-3,5-dimethylpyrazole is a highly crystalline solid, allowing for easy purification by recrystallization rather than chromatography, preventing yield loss on silica.

Visual Workflow: Optimized Synthetic Pathway

The following diagram outlines the recommended reaction cascade, highlighting critical control points (CCPs) for yield preservation.

G Start Reagents: Acetylacetone + Hydrazine Hydrate Step1 Step 1: Cyclocondensation (Control Temp < 15°C) Start->Step1 Exothermic Inter1 Intermediate 1: 3,5-Dimethylpyrazole (Solid, mp 107°C) Step1->Inter1 Yield > 80% Step2 Step 2: Electrophilic Bromination (NBS in MeCN/DMF) Inter1->Step2 Electrophilic Subst. Inter2 Intermediate 2: 4-Bromo-3,5-dimethylpyrazole (Solid, mp 123°C) Step2->Inter2 Avoid Radical Path Step3 Step 3: N-Alkylation (BnCl + KOH + TBAB) Inter2->Step3 Phase Transfer Product TARGET: 1-Benzyl-4-bromo- 3,5-dimethyl-1H-pyrazole Step3->Product Final Yield Opt.

Caption: Figure 1. Convergent synthesis pathway prioritizing the isolation of the stable brominated intermediate to avoid side-reactions.

Module 1: Core Synthesis (The Pyrazole Ring)

Objective: Synthesize 3,5-dimethylpyrazole from acetylacetone and hydrazine. Critical Yield Factor: Temperature Management.

The reaction between hydrazine and 1,3-diketones is highly exothermic. If the temperature spikes, hydrazine can decompose or form azines (polymeric byproducts), significantly lowering yield.

Optimized Protocol:

  • Setup: Dissolve hydrazine hydrate (1.0 equiv) in ethanol. Cool to 0–5°C in an ice bath.

  • Addition: Add acetylacetone (1.0 equiv) dropwise. Do not allow internal temperature to exceed 15°C.

  • Workup: Evaporate solvent. The product usually crystallizes spontaneously.

  • Purification: Recrystallize from petroleum ether if the melting point is below 106°C.

Technical Insight: Using Hydrazine Sulfate (solid) with NaOH is an alternative that moderates the reaction rate, often resulting in cleaner crude product [1].

Module 2: Regioselective Bromination

Objective: Install bromine at C4 without brominating the methyl groups. Critical Yield Factor: Mechanism Control (Electrophilic vs. Radical).

The Problem: 3,5-dimethylpyrazole has allylic/benzylic-like methyl protons. Using NBS (N-bromosuccinimide) can trigger radical bromination on the methyl groups if initiated by light or peroxides, leading to complex mixtures.

Optimized Protocol:

  • Solvent Switch: Do NOT use

    
     or benzene (which favor radical pathways). Use Acetonitrile (MeCN)  or DMF . These polar aprotic solvents stabilize the ionic intermediate, favoring Electrophilic Aromatic Substitution (SEAr) at the C4 position [2].
    
  • Conditions: Perform the reaction in the dark (wrap flask in foil) at room temperature.

  • Stoichiometry: Use exactly 1.0–1.05 equivalents of NBS. Excess NBS leads to poly-bromination.

  • Quench: Quench with aqueous sodium bisulfite to destroy unreacted bromine species before extraction.

Self-Validating Check:

  • Correct Product: 4-bromo-3,5-dimethylpyrazole (mp 123-125°C).[1]

  • Failure Mode: If mp is <115°C, you likely have methyl-brominated impurities.

Module 3: N-Alkylation (Benzylation)

Objective: Attach the benzyl group to the nitrogen. Critical Yield Factor: Phase Transfer Catalysis (PTC).

Standard bases (NaH) require dry solvents and inert atmospheres. For robust yield and operational simplicity, we recommend a Phase Transfer Catalysis system.

Optimized Protocol:

  • System: Biphasic mixture of Toluene/Water or solid-liquid (KOH/Acetone).

  • Reagents: 4-bromo-3,5-dimethylpyrazole (1.0 equiv), Benzyl Chloride (1.1 equiv), KOH (2.0 equiv).

  • Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%).

  • Mechanism: TBAB shuttles the deprotonated pyrazolate anion into the organic phase to react with benzyl chloride.

  • Reflux: Gentle reflux for 4–6 hours.

Why this works: The bulky bromide at C4 sterically hinders the N-site slightly, but the PTC system ensures high effective concentration of the active nucleophile [3].

Troubleshooting & FAQs

Q1: I am seeing a mixture of two spots on TLC after benzylation. Is this a regioselectivity issue?

  • Diagnosis: Unlikely.[2] Because of the 3,5-dimethyl symmetry, N1-alkylation and N2-alkylation produce the exact same molecule.

  • Root Cause: The second spot is likely N,N-dialkylation (Quaternary Salt) or unreacted starting material.

  • Solution: Ensure you are using only a slight excess (1.1 equiv) of Benzyl Chloride. If the second spot is very polar (stays at baseline), it is the quaternary salt. Wash the organic layer with water to remove it.

Q2: My yield in Step 2 (Bromination) is low (<50%), and the product is yellow/orange.

  • Diagnosis: Presence of free bromine (

    
    ) or oxidative degradation.
    
  • Solution:

    • Ensure the NBS is white (recrystallize from water if it is yellow).

    • Perform the reaction in DMF at room temperature. DMF acts as a hydrobromic acid scavenger and promotes the ionic mechanism.

    • Wash the final solid with cold 10%

      
       to remove the orange color.
      

Q3: Can I perform this as a "One-Pot" reaction?

  • Analysis: While possible (condensing benzylhydrazine with acetylacetone, then brominating), it is not recommended for yield optimization.

  • Risk: Brominating the 1-benzyl-3,5-dimethylpyrazole carries a high risk of brominating the benzylic

    
     group (between the phenyl and pyrazole rings) via a radical mechanism. The "Bromination-First" pathway protects against this specific impurity [4].
    

Summary of Physicochemical Data for Validation

CompoundStateMelting PointKey 1H NMR Signal
3,5-Dimethylpyrazole White Solid107–108 °C

5.8 (s, 1H, C4-H)
4-Bromo-3,5-dimethylpyrazole White Solid123–125 °CLoss of C4-H signal
Target Product White Solid51–52 °C

5.1-5.2 (s, 2H,

-Ph)

References

  • Organic Syntheses. "3,5-Dimethylpyrazole." Org.[3][4][5][6] Synth.1951 , 31, 43. Link

  • Common Organic Chemistry. "Bromination Conditions and Selectivity." Link

  • BenchChem. "Synthesis of 1-Benzyl-4-bromo-1H-pyrazole from 4-Bromopyrazole." (Adapted protocol for dimethyl analog). Link

  • Chad's Prep. "Allylic and Benzylic Bromination with NBS." (Mechanistic grounding for avoiding benzylic bromination). Link

Sources

Technical Support Center: Troubleshooting Suzuki Coupling with 4-Bromo-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Heterocycle Trap"

Welcome to the technical support center. If you are here, you are likely observing low yields (<40%), stalled conversion, or "black rain" (catalyst decomposition) when attempting to couple 4-bromo-pyrazoles.

The Core Problem: 4-bromo-pyrazoles are deceptive. While the 4-position is electronically favorable for electrophilic substitution, in a cross-coupling context, the pyrazole ring presents two distinct failure modes:

  • Catalyst Poisoning: The nitrogen lone pairs (especially N2) are potent

    
    -donors. They outcompete standard phosphine ligands (like PPh
    
    
    
    ) for the Palladium center, shutting down the catalytic cycle.
  • Protodeboronation: If you are using the pyrazole as the boronic acid partner, the C-B bond is highly labile under basic conditions, leading to rapid hydrolysis rather than coupling.

This guide moves beyond "add more catalyst" and provides a mechanistic root-cause analysis and validated solutions.

Module 1: Diagnostic Logic & Workflow

Before altering conditions, diagnose the specific failure mode using the logic tree below.

Visual 1: Troubleshooting Logic Tree

TroubleshootingLogic Start START: Low Yield Observed CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM SM_Remains Starting Material (SM) Recovered (No Conversion) CheckSM->SM_Remains Major Peak = SM Dehalog Debrominated Product Observed (Pyrazole-H) CheckSM->Dehalog Major Peak = [M-Br+H] ProtoB Protodeboronation of Boronic Acid (Ar-H) CheckSM->ProtoB Boronic Acid consumed Halide remains Sol_Poison Issue: Catalyst Poisoning Action: Switch to Buchwald Precatalysts (XPhos Pd G2/G3) SM_Remains->Sol_Poison N-coordination suspected Sol_OxAdd Issue: Poor Oxidative Addition Action: Increase Temp or Switch to Pd-PEPPSI-IPr SM_Remains->Sol_OxAdd Steric/Electronic deactivated Sol_Dry Issue: Hydride Source Present Action: Use Anhydrous Solvents Avoid alcohols Dehalog->Sol_Dry Homocouple Homocoupling Observed (Ar-Ar or Pyr-Pyr) Sol_Slow Issue: Unstable Boronic Acid Action: Slow addition of base or Switch to MIDA Boronate ProtoB->Sol_Slow

Caption: Diagnostic flow for identifying the root cause of failure in pyrazole couplings based on crude mixture analysis.

Module 2: The Catalyst System (The "Engine")

FAQ: Why did my Tetrakis (Pd(PPh3)4) reaction fail?

Answer: Triphenylphosphine (PPh


) is a monodentate ligand with relatively weak binding affinity to Palladium. The nitrogen atoms in the pyrazole ring (especially if unprotected) act as competitive ligands. They displace PPh

, forming a stable [Pd(Pyrazole)2Cl2] complex that is catalytically inactive.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands) You must use bulky, electron-rich ligands that create a "steric wall," preventing the pyrazole nitrogen from coordinating to the metal center while facilitating oxidative addition.

Ligand ClassRecommended CatalystWhy it Works
First Line Defense XPhos Pd G2 or G3 The large isopropyl groups on the aryl ring prevent N-coordination. Excellent for heteroaryl chlorides/bromides.
For Sterically Hindered SPhos Pd G2 Higher activity for sterically congested couplings (e.g., ortho-substituted).
For Unprotected N-H Pd(dppf)Cl2 or XPhos Pd(dppf) is a bidentate ligand that resists displacement better than PPh3, though XPhos is superior for yield.

Protocol Note: Do not generate the catalyst in situ (Pd(OAc)2 + Ligand) if possible. Use Precatalysts (G2/G3/G4) to ensure a defined 1:1 Pd:Ligand ratio and rapid initiation [1].

Module 3: The Unprotected N-H Challenge

FAQ: Can I couple 4-bromo-1H-pyrazole without a protecting group?

Answer: Yes, but it is risky. The N-H proton is acidic (pKa ~14).

  • The Issue: Base deprotonates the pyrazole, creating a pyrazolate anion. This anion is electron-rich and shuts down the electrophilicity required for oxidative addition.

  • The Fix: You need a system that operates rapidly before the catalyst is sequestered.

Optimized Protocol for Unprotected Pyrazoles [2]:

  • Catalyst: XPhos Pd G2 (2 mol%)[1]

  • Base: K

    
    PO
    
    
    
    (3.0 equiv) - Phosphate is crucial; Carbonates often fail here.
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Temperature: 100°C

  • Time: 2-5 hours.

Why Water? Water increases the solubility of the inorganic base and facilitates the transmetalation step, which is often the rate-determining step for hindered substrates.

Module 4: Protodeboronation (When the Boronic Acid Dies)

If your pyrazole is the boronic acid partner, you likely see the starting halide remaining and the boronic acid converting to the simple pyrazole (H-substitution).

Mechanism of Failure

Heteroaryl boronic acids are prone to hydrolytic C-B bond cleavage under basic conditions. This is accelerated by:

  • High pH (Strong bases like NaOH/KOtBu).

  • High Temperature.[2]

  • Electron-deficient rings.

Visual 2: Competitive Pathways (Coupling vs. Hydrolysis)

Mechanism BoronicAcid Pyrazole-B(OH)2 Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate + Base (OH-) PdCycle Transmetalation to Pd-Ar Boronate->PdCycle Fast Path (Desired) Hydrolysis Protodeboronation (Ar-H + B(OH)3) Boronate->Hydrolysis Slow Path (Side Rxn)

Caption: The boronate anion is required for coupling but is also the species that undergoes decomposition.

Corrective Actions:

  • Switch to MIDA Boronates: These slowly release the active boronic acid, keeping the concentration of the unstable anion low [3].

  • Use Anhydrous Conditions: Switch to Pd(dppf)Cl2 with Cs2CO3 in dry DMF or Dioxane. (Note: This slows transmetalation but stops hydrolysis).

  • Base Selection: Use KF or K3PO4 instead of Carbonates.

Summary of Optimized Conditions

ParameterStandard ConditionDifficult/Unprotected Condition
Catalyst Pd(dppf)Cl

•DCM
XPhos Pd G2 (1-3 mol%)
Solvent DME/Water (3:1)n-Butanol or Dioxane/Water (4:1)
Base Na

CO

K

PO

(Tribasic Potassium Phosphate)
Temp 80°C100-110°C (Rapid heating essential)
Protecting Group THP or SEMNone (if using XPhos system)

References

  • Buchwald, S. L., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation."[3] Journal of the American Chemical Society, 2013.[3]

  • BenchChem Technical Support. "Troubleshooting Cross-Coupling Reactions: 4-Bromopyrazole." BenchChem Support Center, 2025.[4]

  • Burke, M. D., et al. "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Aldrichimica Acta, 2009.

  • Molander, G. A. "Organotrifluoroborates: Protected Boronic Acids." Accounts of Chemical Research, 2007.

Sources

side reactions in the bromination of 1-benzyl-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bromination of 1-benzyl-3,5-dimethyl-1H-pyrazole

Executive Summary

The bromination of 1-benzyl-3,5-dimethyl-1H-pyrazole is a competition between two distinct mechanistic pathways: Electrophilic Aromatic Substitution (EAS) and Free-Radical Substitution (Wohl-Ziegler) .

The desired transformation is the regioselective EAS at the C4 position of the pyrazole ring. However, the N-benzyl group introduces a "Trojan horse"—a benzylic position highly susceptible to radical attack. This guide details how to suppress the radical pathway, troubleshoot impurities, and ensure high-purity isolation of the 4-bromo derivative.

Part 1: Diagnostic Workflow

Before adjusting parameters, identify your specific failure mode using this logic flow.

BrominationLogic Start Observation NMR_Benzylic NMR: New signals at ~4.5 ppm (Benzylic Bromide) Start->NMR_Benzylic NMR_SM NMR: Starting Material Remaining Start->NMR_SM Color Dark Red/Brown Coloration Start->Color Cause_Radical CAUSE: Radical Pathway Active (Light/Heat/Non-polar solvent) NMR_Benzylic->Cause_Radical Cause_Stoi CAUSE: Stoichiometry/Reagent Quality (Old NBS) NMR_SM->Cause_Stoi Cause_Acid CAUSE: HBr Accumulation (Acid-catalyzed degradation) Color->Cause_Acid Yield Low Yield / Complex Mixture Yield->Cause_Acid Sol_Polar SOLUTION: Switch to MeCN/DMF Exclude Light, 0°C Cause_Radical->Sol_Polar Sol_Fresh SOLUTION: Recrystallize NBS Check Equivalents Cause_Stoi->Sol_Fresh Sol_Base SOLUTION: Add CaCO3 or NaHCO3 scavenger Cause_Acid->Sol_Base

Figure 1: Decision tree for diagnosing reaction failures based on experimental observations.

Part 2: Troubleshooting Guide (FAQs)

Module 1: The "Wrong" Isomer (Benzylic Bromination)

Q: I am seeing a new impurity with a 1H NMR singlet around 4.5 ppm. What is this, and why is it forming?

A: This is the benzylic bromide impurity, formed via a free-radical mechanism (Wohl-Ziegler reaction) rather than the desired ionic mechanism.

  • The Mechanism: The benzylic C-H bond is weak (BDE ~88 kcal/mol). If your reaction conditions favor radicals (presence of light, heat, or non-polar solvents), the bromine radical (Br•) abstracts a hydrogen from the benzyl group instead of attacking the pyrazole ring [1].

  • The Fix: You must shift the mechanism from Radical to Ionic (EAS) .

    • Solvent Switch: Move from non-polar solvents (CCl4, Benzene) to polar aprotic solvents like Acetonitrile (MeCN) or DMF . Polar solvents stabilize the ionic intermediate (sigma complex) and suppress radical chains [2].

    • Light Exclusion: Wrap your flask in aluminum foil. Ambient lab light is sufficient to initiate radical chains.

    • Temperature: Lower the temperature to 0°C – Room Temperature. Avoid reflux unless absolutely necessary.

ParameterRadical Pathway (Avoid)Ionic Pathway (Desired)
Solvent CCl4, Benzene, HexaneMeCN, DMF, CH2Cl2
Initiator Light (hν), AIBN, PeroxidesNone (Darkness)
Reagent NBS (slow addition)NBS (or Br2)
Temp Reflux0°C to RT
Module 2: Reagent Quality & "Stalled" Reactions

Q: My reaction stalled with 20% starting material remaining, even though I used 1.0 equivalent of NBS. Should I add more?

A: Do not simply add more NBS without checking its quality. Commercial NBS degrades over time to form succinimide and Br2, which alters the stoichiometry.

  • The Risk: Adding excess degraded NBS increases the concentration of succinimide and free Br2. High concentrations of free Br2 can lead to over-bromination or oxidation of the benzylic position [3].

  • Protocol:

    • Recrystallize NBS: Dissolve crude NBS in boiling water (10 mL/g), filter hot, and cool to crystallize. Dry under vacuum. Pure NBS should be white, not yellow.

    • Stoichiometry: Use 1.05 equivalents of high-purity NBS.

    • Monitoring: If the reaction stalls, check pH. Acidic byproducts (HBr) can inhibit the reaction or cause degradation.

Module 3: Purification & Removal of Impurities

Q: I have a mixture of the 4-bromo product and the benzylic bromide impurity. They are difficult to separate by column chromatography. Is there a chemical workaround?

A: Yes. Benzylic bromides are highly reactive alkylating agents, whereas the 4-bromo pyrazole (an aryl bromide) is chemically inert to nucleophilic attack under mild conditions.

  • The "Scavenger" Protocol:

    • Dissolve the crude mixture in an organic solvent (e.g., EtOAc or DCM).

    • Add Triethylamine (Et3N) or a secondary amine (e.g., diethylamine) and stir for 30-60 minutes.

    • Mechanism: The benzylic bromide reacts with the amine to form a quaternary ammonium salt (water-soluble). The 4-bromo pyrazole remains unchanged.

    • Workup: Wash the organic layer with water/brine. The ammonium salt washes away, leaving the pure pyrazole in the organic phase [4].

Part 3: Validated Experimental Protocol

Synthesis of 4-bromo-1-benzyl-3,5-dimethyl-1H-pyrazole

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar. Wrap the flask in aluminum foil.

  • Dissolution: Dissolve 1-benzyl-3,5-dimethyl-1H-pyrazole (1.0 equiv, 10 mmol) in Acetonitrile (MeCN) (0.2 M concentration).

  • Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.

    • Note: Portion-wise addition prevents a localized high concentration of brominating agent.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.[1]

  • Quench: Dilute with EtOAc and wash with saturated NaHCO3 (to neutralize HBr) and Na2S2O3 (to quench trace Br2).

  • Isolation: Dry organic layer over Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc).

References

  • Chemistry Steps. (2024). Benzylic Bromination Mechanism and Selectivity. [Link]

  • Chad's Prep. (2024). Allylic and Benzylic Bromination with NBS. [Link]

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture? [Link]

Sources

Technical Support Center: Purification of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PYR-045 Subject: Purification Strategies & Troubleshooting for 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole Assigned Specialist: Senior Application Scientist Status: Open[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub. This guide addresses the purification of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole . Based on the physicochemical properties of the pyrazole core and the lipophilic benzyl/bromo substituents, this molecule typically behaves as a low-melting solid or viscous oil depending on purity.

The primary impurities encountered in this synthesis (typically via N-alkylation of 4-bromo-3,5-dimethylpyrazole or bromination of 1-benzyl-3,5-dimethylpyrazole) are:

  • Benzyl Halides: (Unreacted starting material, lachrymatory, neutral).[1]

  • Regioisomers: (Rare due to 3,5-dimethyl symmetry, but possible if starting materials were impure).

  • Inorganic Salts: (Potassium carbonate/bromide).

Physicochemical Profile
PropertyCharacteristicImplication for Purification
State Low-melting Solid / OilMay "oil out" during crystallization; requires slow cooling.[1]
Basicity Weakly Basic (Pyrazole N2)Critical: Allows for Acid-Base "Swing" Extraction.
Polarity Low-MediumSoluble in DCM, EtOAc, EtOH.[1] Insoluble in water.
Key Impurity Benzyl Bromide/ChlorideNeutral and toxic; must be chemically scavenged or washed out.

Purification Decision Matrix

Use the following workflow to determine the optimal purification strategy for your specific crude mixture.

PurificationStrategy Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Crystalline Oil Viscous Oil / Sticky Gum StateCheck->Oil Amorphous MethodB Method B: Recrystallization (EtOH/H2O) Solid->MethodB ImpurityCheck Main Impurity? Oil->ImpurityCheck BnBr Excess Benzyl Halide ImpurityCheck->BnBr H-NMR shows BnBr Salts Inorganic Salts ImpurityCheck->Salts Cloudy/Ionic MethodA Method A: Acid-Base Swing (Best for Purity) BnBr->MethodA High Purity Needed MethodC Method C: Chemical Scavenging (Amine Wash) BnBr->MethodC Quick Fix Salts->MethodA

Figure 1: Decision matrix for selecting the appropriate purification protocol based on crude state and impurity profile.

Detailed Protocols

Method A: The "Acid-Base Swing" (Recommended)

Best for: Removing neutral organic impurities (Benzyl bromide) and inorganic salts.[1]

Mechanism: The pyrazole nitrogen is weakly basic.[2][3] It can be protonated by dilute acid, moving the product into the aqueous phase while neutral impurities (like benzyl bromide) remain in the organic phase.[1]

Protocol:

  • Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram).

  • Acid Extraction: Transfer to a separatory funnel. Extract with 1M HCl (3 x 20 mL).

    • Note: The product is now in the Aqueous Acid Layer (check pH < 2).

    • Waste: The organic layer contains the unreacted benzyl bromide and non-basic impurities. Discard organic layer (properly).

  • Washing: Wash the combined aqueous acidic layers once with fresh EtOAc to remove entrained organics.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH or saturated Na₂CO₃ until pH > 10.

    • Observation: The product should precipitate as a white solid or oil out as a distinct layer.

  • Recovery: Extract the cloudy aqueous mixture with DCM (3 x 20 mL).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Method B: Recrystallization

Best for: Solid crude products with minor impurities.[1]

Solvent System: Ethanol/Water or Methanol/Water.

Protocol:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol .

  • Once dissolved, remove from heat.

  • Add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool to room temperature slowly, then place in a fridge (4°C).

    • Troubleshooting: If an oil forms instead of crystals ("oiling out"), reheat to dissolve and add a seed crystal or scratch the glass surface.[1]

Method C: Chemical Scavenging (Benzyl Bromide Removal)

Best for: Situations where Acid-Base extraction is difficult (e.g., emulsions).[1]

Mechanism: Reacting the lachrymatory benzyl bromide with a sacrificial amine to form a water-soluble ammonium salt.

Protocol:

  • Dissolve crude mixture in EtOAc.

  • Add Triethylamine (TEA) or Morpholine (1.5 equivalents relative to the estimated benzyl bromide impurity).

  • Stir at room temperature for 1-2 hours.

    • Reaction:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (Water Soluble).[4]
      
  • Wash the organic layer with Water followed by Brine . The ammonium salt washes away.

  • Dry and concentrate.

Troubleshooting & FAQs

Q1: My product is an oil, but the literature says it should be a solid. Why?

A: This molecule is a "low-melting solid" (likely mp 50-60°C range).[1] Small amounts of solvent residues (benzyl bromide or toluene) can depress the melting point significantly, keeping it as a supercooled liquid.[1]

  • Fix: Use Method A to remove impurities, then place the oil under high vacuum (< 1 mbar) for 12 hours.[1] If it remains an oil, try triturating (grinding) the oil with cold Pentane or Hexane to induce crystallization.[1]

Q2: The H-NMR shows a "ghost" doublet around 4.5 ppm. What is it?

A: This is likely the benzylic protons (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) of unreacted Benzyl Bromide  (approx 4.5 ppm) or Benzyl Chloride  (approx 4.6 ppm).
  • Fix: These are neutral. Use Method A (Acid-Base Swing) or Method C (Scavenging) to remove them.[1] Recrystallization is often ineffective for removing large amounts of liquid benzyl halides.

Q3: I see a yellow color in my product.

A: Yellowing is often due to trace free bromine (


) or oxidized impurities from the bromination step.
  • Fix: Wash your organic phase with 10% Sodium Thiosulfate (

    
    )  solution. This reduces colored bromine to colorless bromide ions.
    
Q4: Can I use Column Chromatography?

A: Yes, but it is often unnecessary if Method A works.[1]

  • Stationary Phase: Silica Gel (SiO₂).

  • Mobile Phase: Hexane:Ethyl Acetate gradient (Start 95:5

    
     80:20).
    
  • Note: Benzyl bromide elutes very close to the solvent front (High Rf). The pyrazole product is more polar and will elute later.

References

  • BenchChem. (2025).[2][5][6] An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-bromo-1H-pyrazole from 4-Bromopyrazole. Retrieved from [1]

  • PubChem. (2025).[7] Compound Summary: 1-benzyl-4-bromo-1H-pyrazole.[1][7] National Library of Medicine. Retrieved from [1]

  • Organic Syntheses. (2010). General Procedures for Pyrazole Synthesis and Purification. Org. Synth. 2010, 87, 161.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Bromo-3,5-dimethylpyrazole. Retrieved from [1]

Sources

overcoming catalyst poisoning in cross-coupling reactions of pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Advanced Methodology) | Ticket Type: Catalyst Deactivation

Welcome to the Advanced Technical Support Center for N-Heterocyclic Chemistry. You have accessed this guide because your cross-coupling reaction involving a pyrazole core has stalled, precipitated "palladium black," or failed to achieve full conversion despite standard screening.

Pyrazoles are notorious "catalyst poisons" due to their dual nature: they act as substrates but also as potent competitive ligands. This guide bypasses standard textbook advice to address the specific mechanistic failures caused by the pyrazole nitrogen (


) and the acidic 

-H proton.

🔍 Module 1: Diagnostics – Is Your Catalyst "Poisoned"?

Before changing ligands, you must confirm the failure mode. Pyrazoles deactivate catalysts primarily through competitive coordination or bridging .

The Mechanism of Failure

In a standard cycle, the metal (M) binds the ligand (L) and undergoes oxidative addition. Pyrazoles (Pz-H) interrupt this by:

  • Displacing Ligands: The pyridine-like

    
     binds to Pd/Cu, displacing phosphines.
    
  • Bridging (The "Death Star" Dimer): If the

    
    -H is deprotonated, the resulting pyrazolate anion bridges two metal centers, forming an inert dimer (e.g., 
    
    
    
    ).
Visualization: The "Off-Cycle" Trap

The following diagram illustrates where your reaction is losing active catalyst.[1]

CatalystPoisoning Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X Prod Product Ar-Pz OxAdd->Prod Transmetallation + Reductive Elim. Trap1 Coordination Trap (Pz)Pd(II)-Ar OxAdd->Trap1 + Pyrazole (N-binding) - Ligand Trap2 Bridging Dimer [Pd(μ-Pz)]₂ (Inert Precipitate) Trap1->Trap2 + Base - HX Trap2->Pd0 Requires High T or Bulky Ligand

Figure 1: The Catalyst Sequestration Pathway. Note that the "Bridging Dimer" (Black Node) is often the thermodynamic sink that causes reaction stalling.

🛠 Ticket #001: Suzuki-Miyaura Coupling of Unprotected Pyrazoles

Issue: Reaction turns black immediately (Pd precipitation) or stalls at <20% conversion. Root Cause: The free NH group is acidic. Under basic conditions, it forms a pyrazolate that bridges Pd centers.

The Solution: Steric Bulk & Pre-Catalysts

Do not use simple Pd sources like


 or 

. You require a "throw-away" ligand system that stabilizes the precatalyst but releases the active species rapidly, combined with a bulky ligand that prevents the pyrazole from bridging.
Recommended Protocol: The PEPPSI / XPhos System

This protocol utilizes Pd-PEPPSI-IPent or XPhos Pd G2 . These bulky ligands create a "steric wall" that physically blocks the formation of the pyrazolate-bridged dimer [1, 2].

Step-by-Step Protocol:

  • Stoichiometry:

    • Aryl Halide (1.0 equiv)

    • Pyrazole-Boronic Acid/Ester (1.2–1.5 equiv)

    • Catalyst: Pd-PEPPSI-IPent (1–2 mol%) OR XPhos Pd G2 (2 mol%)

    • Base:

      
       (2.0 equiv) - Finely ground is critical.
      
    • Solvent: 1,4-Dioxane/Water (4:1 ratio). Water is essential for the boronate activation.

  • Execution:

    • Charge a vial with the aryl halide, boronate, base, and catalyst.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add degassed solvents.[2]

    • Critical Step: Heat to 80°C . Do not run at RT. The energy is needed to break any transient resting states.

    • Note: If using Pd-PEPPSI, the 3-chloropyridine "throw-away" ligand ensures the Pd enters the cycle as a monomer, not a dimer.

Troubleshooting Table:

Symptom Adjustment Reason
Protodeboronation (Boronic acid loss) Switch to BPin ester or MIDA boronate . Heteroaryl boronic acids are unstable; esters release the active species slowly.
Homocoupling (Ar-Ar) Degas solvent for 20 mins (sparging). Oxygen accelerates homocoupling over cross-coupling.

| No Conversion | Switch base to


  or 

. | Phosphate might be too weak for certain hindered substrates. |

🛠 Ticket #002: Buchwald-Hartwig Amination (C-N Coupling)

Issue: Coupling an amine onto a halopyrazole, or coupling a pyrazole (as nucleophile) onto an aryl halide. Root Cause:

  • As Electrophile (Halopyrazole): The pyrazole

    
     binds Pd, preventing amine coordination.
    
  • As Nucleophile (Pyrazoles): Reductive elimination is slow due to the high stability of the Pd-N bond.

The Solution: Specialized Buchwald Ligands

Standard ligands (BINAP, dppf) often fail here. You need dialkylbiaryl phosphines that are electron-rich (to facilitate oxidative addition into electron-rich pyrazoles) and bulky (to force reductive elimination).

Decision Matrix for Ligand Selection [3, 4]

LigandSelection Start Substrate Type? Type1 Halopyrazole + Primary Amine Start->Type1 Type2 Halopyrazole + Secondary Amine Start->Type2 Type3 Aryl Halide + Pyrazole (Nucleophile) Start->Type3 Sol1 BrettPhos or tBuBrettPhos Type1->Sol1 Prevents β-elimination Sol2 RuPhos or tBuDavePhos Type2->Sol2 Steric demand Sol3 Me4tBuXPhos or JackiePhos Type3->Sol3 Promotes Red. Elim.

Figure 2: Ligand Selection Logic for C-N Bond Formation.

Key Protocol Adjustment:

  • Base: Use LiHMDS or NaOtBu .

    • Why? Strong bases are required to deprotonate the amine/pyrazole to facilitate transmetallation.

  • Temperature: 100–110°C.

    • Why? High temp is required to force the reductive elimination step, which is the rate-determining step for these stable Pd-N complexes.

🛠 Ticket #003: Copper-Catalyzed Failures (Ullmann/Chan-Lam)

Issue: Reaction turns into a "brick" (insoluble solid) or yields are low (<40%). Root Cause: Copper forms highly stable, insoluble complexes with pyrazoles (e.g.,


). Furthermore, Cu binds preferentially to the 

(pyridine-like) site, but coupling often needs to happen at

[5].
The Solution: Ligand Acceleration & Oxidative Conditions

Copper requires specific ligands to keep the metal soluble and in the correct geometry.

Protocol: Modified Chan-Lam Coupling For coupling Pyrazoles (nucleophile) with Aryl Boronic Acids.

  • Catalyst:

    
     (10–20 mol%).
    
  • Ligand: 2,2'-Bipyridine or dmcuda (N,N'-dimethyl-1,2-cyclohexanediamine).

    • Role: The bidentate ligand blocks the formation of the insoluble Cu-polymer network.

  • Oxidant: Oxygen Balloon or Compressed Air.

    • Critical: Chan-Lam is an oxidative coupling. The Cu(II) species must be regenerated. If you run this under Argon, it will fail.

  • Additive: Molecular Sieves (4Å).

    • Role: Removes water which can inhibit the boronic acid activation in this specific cycle.

📚 Frequently Asked Questions (FAQ)

Q: Can I use a protecting group to avoid these issues? A: Yes. If the "Free NH" is the problem, protecting it with a THP (Tetrahydropyranyl) or SEM group eliminates the bridging/poisoning pathway. However, this adds two synthetic steps. The protocols above (PEPPSI/XPhos) are designed to work on unprotected substrates ("Protecting-Group-Free Synthesis").

Q: My pyrazole has a halogen at C4. Will it self-couple? A: It is a risk. To prevent oligomerization (head-to-tail coupling), use the Suzuki approach (Ticket #001) rather than Ullmann. The Suzuki cycle is more strictly controlled by the distinct oxidative addition (C-X) and transmetallation (C-B) steps, whereas Copper chemistry is more prone to scrambling.

Q: Why is "Palladium Black" forming? A: This indicates your ligand has dissociated, and the Pd(0) has aggregated. This confirms that your pyrazole is displacing your phosphine ligand. Solution: Increase the Ligand:Metal ratio to 2:1 or switch to a ligand with higher binding affinity (e.g., an NHC like PEPPSI or a bidentate ligand like Xantphos).

🔗 References

  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition.

  • Billingsley, K., & Buchwald, S. L. (2007). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[3][4] Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Ye, Z., et al. (2020). "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." Molecules.

  • Kumar, R., et al. (2022). "Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones." ACS Omega.

Sources

alternative protecting groups to benzyl for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢 Ticket Scope: Alternative N-Protecting Groups (Non-Benzyl)[1]

Introduction: Beyond the Benzyl Group

You are likely here because the standard Benzyl (Bn) group has failed you. While robust, the benzyl group often becomes a liability in pyrazole chemistry due to:

  • Catalyst Poisoning: The pyrazole nitrogen lone pair coordinates strongly to Pd/C, stalling hydrogenation.

  • Harsh Removal: Dissolving metal reductions (Na/NH₃) are incompatible with sensitive functional groups.

  • Regiochemical Ambiguity:

    
    -alkylation of pyrazoles with benzyl halides often yields inseparable mixtures of 
    
    
    
    -1 and
    
    
    -2 isomers.

This guide serves as a Level 3 Technical Support resource to transition your workflow to PMB (p-Methoxybenzyl) , SEM (2-(Trimethylsilyl)ethoxymethyl) , or THP (Tetrahydropyranyl) architectures.[1]

Module 1: Selection Logic (Decision Matrix)

Do not choose a protecting group based on cost alone. Choose based on the orthogonality required for your subsequent steps.

G Start START: Select Reaction Class Lithiation Lithiation / C-H Activation Start->Lithiation Suzuki Pd-Catalyzed Coupling Start->Suzuki Acidic Acidic Conditions Start->Acidic SEM RECOMMENDED: SEM (Directing Group Effect) Lithiation->SEM Stabilizes anion THP RECOMMENDED: THP (Base Stable, Acid Labile) Suzuki->THP Robust to weak base PMB RECOMMENDED: PMB (Oxidative Removal) Suzuki->PMB Robust to heat Boc CAUTION: Boc (Labile to alkoxides) Suzuki->Boc Fails >60°C w/ carbonate Acidic->SEM Stable to non-Lewis acid Acidic->PMB Stable to dilute acid

Figure 1: Decision matrix for selecting pyrazole protecting groups based on downstream chemistry.[1]

Module 2: The Knowledge Base (Detailed Protocols)
Protocol A: The PMB Solution (Oxidative Deprotection)

Why use it: PMB is electronically similar to Benzyl but allows for oxidative cleavage using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or acidic cleavage with TFA.[1] This completely bypasses the need for metal catalysts that pyrazoles poison.

The Protocol (Deprotection):

  • Dissolution: Dissolve the

    
    -PMB pyrazole (1.0 equiv) in a mixture of DCM:H₂O (18:1 v/v). The water is critical; it acts as the nucleophile to hydrolyze the oxocarbenium intermediate.
    
  • Oxidation: Add DDQ (1.2 – 1.5 equiv) in one portion at 0 °C.

  • Monitor: The reaction turns deep green/red (charge transfer complex). Stir at room temperature.

  • Quench: Upon consumption (TLC), pour into saturated NaHCO₃.

  • Purification: The byproduct is

    
    -methoxybenzaldehyde.[2] If this co-elutes with your product, wash the organic layer with saturated NaHSO₃ (bisulfite) to form the water-soluble bisulfite adduct of the aldehyde.
    

Troubleshooting Note: If DDQ fails or stalls, switch to TFA (Trifluoroacetic acid) at 60 °C. PMB is acid-labile enough to cleave in neat TFA, unlike Benzyl.[1]

Protocol B: The SEM Switch (Regioselective Lithiation)

Why use it: The SEM group is not just a shield; it is a tool. The oxygen in the SEM chain coordinates to Lithium (CIPE: Complex Induced Proximity Effect), directing lithiation exclusively to the C-5 position.

The Protocol (C-5 Lithiation):

  • Setup: Flame-dry flask, Argon atmosphere. Dissolve 1-SEM-pyrazole in anhydrous THF. Cool to -78 °C.

  • Deprotonation: Add

    
    -BuLi (1.1 equiv) dropwise.[1]
    
    • Observation: The coordination of Li+ to the SEM oxygen stabilizes the C-5 anion, preventing ring fragmentation.

  • Trapping: Stir for 30 min, then add electrophile (e.g., Iodine, Aldehydes).

  • Deprotection:

    • Method A (Standard): TFA/DCM (1:[1]1) to remove SEM (forms hydroxymethyl intermediate), then add aqueous ammonia to remove the formaldehyde equivalent.[1]

    • Method B (Fluoride):[1] TBAF (1M in THF) and ethylenediamine (EDA).[1] Note: EDA is required to scavenge the formaldehyde released, preventing hydroxymethyl impurities.

Module 3: Troubleshooting & FAQs
Ticket #101: "My Boc group fell off during Suzuki coupling."

Diagnosis: The Boc carbamate is electrophilic. In Suzuki couplings using alkoxide bases (NaOtBu) or even Carbonates (K₂CO₃) at high temperatures (>80 °C), the base attacks the carbonyl, cleaving the group.[1] Solution:

  • Immediate Fix: Switch base to K₃PO₄ (anhydrous) and lower temp to 60–70 °C.

  • Systemic Fix: Switch protection to THP . THP is an acetal, completely stable to basic hydrolysis and nucleophiles.[1]

Ticket #102: "I have a mixture of N-1 and N-2 isomers. I can't separate them."

Diagnosis: This is the "Pyrazole Tautomer Trap." Small protecting groups (Me, Bn) offer little steric discrimination.[1] Solution: Use Trityl (Trt) or THP .[1]

  • Why: These groups are massive. They will thermodynamically favor the position least hindered by adjacent substituents (usually N-1 if C-5 is substituted, or N-2 if C-3 is bulky).[1]

  • Separation: The resulting regioisomers often have vastly different polarities on silica due to the shielding of the nitrogen lone pairs.

Ticket #103: "SEM Deprotection gave me a hydroxymethyl impurity (+30 mass)."

Diagnosis: Incomplete deprotection. The SEM group cleaves in two steps:

  • Removal of the silyl tail

    
     forms 
    
    
    
    -CH₂OH (hemiaminal).
  • Collapse of the hemiaminal

    
     releases Formaldehyde + NH-pyrazole.
    Solution:  You must perform a "basic wash" or use a scavenger.
    
  • Protocol: After the acid step (HCl/EtOH), neutralize with concentrated aqueous NH₄OH and stir for 1 hour. This forces the equilibrium to release formaldehyde.

Module 4: Comparative Data

Table 1: Stability Profile of Pyrazole Protecting Groups

GroupStability: AcidStability: BaseStability: Red/OxRemoval ConditionsRegocontrol Potential
Benzyl (Bn) HighHighUnstable (H₂/Pd)Na/NH₃ or H₂/Pd (Difficult)Low
PMB Med (Cleaves in TFA)HighUnstable (Ox)DDQ or TFALow
SEM Low (Cleaves in HCl)High (Lithiation safe)HighTBAF or HCl/EtOHHigh (Directing)
THP Low (Cleaves in HCl)HighHighHCl/MeOH or PPTSMed (Steric)
Boc Low (Cleaves in TFA)Low (Unstable > pH 10)HighTFA or HClLow
References
  • Greene's Protective Groups in Organic Synthesis (5th Ed). Wuts, P. G. M.[1] Wiley-Interscience. (Standard reference for stability data). [1]

  • Regioselective Synthesis of Pyrazoles via SEM-Group Transposition. National Institutes of Health (PMC). Discusses the "SEM Switch" and lithiation strategies.

  • DDQ as a versatile and easily recyclable oxidant. RSC Advances. Detailed mechanism on PMB oxidative cleavage.

  • Green protection of pyrazole... and deprotection of tetrahydropyranylpyrazoles. RSC Advances. Covers THP usage and thermal isomerization.

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. RSC Advances. Demonstrates SEM utility in complex heterocyclic lithiation.

Sources

optimizing N-debenzylation conditions to avoid side products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to avoid side products and optimize yields in N-debenzylation. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary & Decision Matrix

N-debenzylation is a deceptively simple transformation that frequently bottlenecks late-stage synthesis due to three "silent killers": N-methylation (solvent-derived), catalyst poisoning (product inhibition), and over-reduction (loss of halogens/olefins).

This guide moves beyond standard textbook protocols, offering troubleshooting based on mechanistic causality.

Method Selection Decision Tree

Before starting, verify your method matches your substrate's sensitivity.

Debenzylation_Decision_Tree Start Substrate Analysis Halogens Contains Halogens (Cl, Br, I) or Olefins? Start->Halogens Steric Sterically Hindered Nitrogen? Halogens->Steric No Method_ACE Method B: Chemical Dealkylation (ACE-Cl / MeOH) Halogens->Method_ACE Yes (Avoid H2) AcidSens Acid Sensitive? Steric->AcidSens No Method_Pearl Method A: Pearlman's Catalyst (Pd(OH)2/C + H2) Steric->Method_Pearl Yes (High Activity) Method_PdC Standard Pd/C + H2 (Add HCl if amine poisons cat) AcidSens->Method_PdC No (Standard) Method_Trans Transfer Hydrogenation (Pd/C + NH4HCO2) AcidSens->Method_Trans Yes (Neutral/Fast)

Figure 1: Decision matrix for selecting the optimal debenzylation condition based on substrate functionality.

Troubleshooting Guide (Q&A)

Scenario A: The "Mystery Methyl" (M+14 Peak)

User Query: "I ran a standard hydrogenolysis (Pd/C, H2) in Methanol. The starting material is gone, but the product mass is M+14 (Methylated). What happened?"

Root Cause: You have inadvertently performed a reductive amination using the solvent as the carbon source. Palladium catalyzes the oxidation of Methanol (CH3OH) to Formaldehyde (HCHO) in the presence of air or trace oxygen. The free amine product reacts with HCHO to form a Schiff base (imine), which is immediately reduced by H2/Pd to the N-methyl amine.

Mechanistic Pathway:

N_Methylation_Mechanism MeOH Methanol (Solvent) HCHO Formaldehyde (In situ) MeOH->HCHO Pd/C + O2 (trace) Imine Schiff Base (R-N=CH2) HCHO->Imine + Amine Amine Free Amine (R-NH2) Amine->Imine Product N-Methyl Side Product (R-NH-Me) Imine->Product Pd/C + H2

Figure 2: Mechanism of solvent-mediated N-methylation side reaction.

Corrective Actions:

  • Switch Solvents: Replace Methanol with Ethanol (slower oxidation) or Trifluoroethanol (TFE) . TFE is non-nucleophilic and stabilizes the catalyst.

  • Protonate the Amine: Add 1-2 equivalents of HCl or Acetic Acid. The protonated amine (

    
    ) cannot attack formaldehyde to form the imine intermediate.
    
  • Use Pearlman’s Catalyst: Pd(OH)2/C is often faster, reducing the residence time for side reactions to occur [1].

Scenario B: The "Lazy Catalyst" (Stalled Reaction)

User Query: "My reaction proceeds rapidly to 50% conversion and then stops completely. Adding more catalyst doesn't help."

Root Cause: Product Inhibition (Catalyst Poisoning). The debenzylated free amine is often a better ligand for the Palladium surface than the benzyl group. It binds tightly to the active sites, effectively "poisoning" the catalyst and preventing further turnover.

Corrective Actions:

  • Acid Scavenger: Run the reaction in Ethanol/Acetic Acid (10:1) or add 1.1 eq of HCl. This keeps the product in the ammonium salt form (

    
    ), which has low affinity for the Pd surface.
    
  • Increase Pressure: Switch from a balloon (1 atm) to a Parr shaker (40-50 psi). Higher hydrogen concentration can outcompete the amine desorption equilibrium.

  • Switch to Transfer Hydrogenation: Use Ammonium Formate (see Protocol below). The rapid evolution of gases and the surface chemistry of formate often override amine poisoning [2].

Scenario C: The "Collateral Damage" (Lost Halogens)

User Query: "I successfully removed the benzyl group, but my Chlorine atom on the aromatic ring was also reduced (dehalogenated)."

Root Cause: Carbon-Halogen bonds (especially Ar-I, Ar-Br, and Ar-Cl) are labile under standard Pd/H2 conditions.

Corrective Actions:

  • The "Chemical" Fix (Recommended): Switch to ACE-Cl (1-Chloroethyl chloroformate). This method is purely chemical and does not affect aromatic halogens or olefins [3].

  • Catalyst Poisoning (Advanced): If you must use hydrogenation, add a selective poison like Diphenylsulfide (0.5 eq relative to catalyst) or use sulfided Platinum on Carbon (Pt(S)/C). This lowers the catalyst activity enough to spare the halogen while cleaving the weaker benzylic bond.

  • Control pH: Dehalogenation is often accelerated under basic conditions. Ensure the reaction is acidic (add HCl) to retard the oxidative addition of Pd into the C-Cl bond.

Optimized Experimental Protocols

Protocol A: Robust Hydrogenolysis (Pearlman’s Catalyst)

Best for: Sterically hindered amines, stable substrates.

  • Setup: In a flask, dissolve substrate (1.0 mmol) in Ethanol (10 mL). Note: Avoid MeOH if N-methylation is a risk.

  • Additive: Add Acetic Acid (1.0 mL) or 1M HCl (1.1 mL) to prevent catalyst poisoning.

  • Catalyst: Add 20% Pd(OH)2/C (Pearlman’s Catalyst) (10-20 wt% loading relative to substrate). Safety: Add catalyst under Argon flow to avoid ignition.

  • Reaction: Purge with H2 (balloon or 40 psi). Stir vigorously at RT for 2-6 hours.

  • Workup: Filter through Celite. Concentrate. If Acid was used, the product is the salt.[1] Neutralize with saturated NaHCO3 if the free base is required.

Protocol B: Chemical Dealkylation (ACE-Cl Method)

Best for: Substrates with Halogens, Olefins, or Sulfur.

Critical Step: This is a two-step process. Users often fail by neglecting the second step (Methanolysis).

  • Acylation: Dissolve N-benzyl substrate (1.0 mmol) in dry 1,2-Dichloroethane (DCE) (5 mL). Add 1-Chloroethyl chloroformate (ACE-Cl) (1.2 - 1.5 eq).

  • Reflux 1: Heat to reflux (83°C) for 3-12 hours. Monitor by LCMS for the intermediate carbamate .

    • Troubleshooting: If the reaction is slow, add solid Na2CO3 (proton sponge).

  • Evaporation: Cool and evaporate the solvent completely to dryness. This removes excess ACE-Cl.

  • Methanolysis (The "Magic" Step): Redissolve the crude carbamate residue in Methanol (10 mL) and reflux for 1-2 hours.

    • Mechanism:[2][3][4][5][6][7] Methanol attacks the chloroethyl group, releasing Acetaldehyde, HCl, and CO2, liberating the amine.

  • Workup: Concentrate to obtain the amine hydrochloride salt.

Protocol C: Transfer Hydrogenation

Best for: Fast reactions without H2 cylinders.

  • Setup: Dissolve substrate in Methanol (or EtOH).

  • Reagents: Add 10% Pd/C (10 wt%) and Ammonium Formate (5-10 equivalents).

  • Reaction: Reflux (60-70°C). The reaction typically finishes in <1 hour.

    • Note: This generates NH3 and CO2 gas. Do not seal the vessel tightly; use a reflux condenser with a vent.

Comparative Data Table

FeaturePd/C + H2Pearlman's (Pd(OH)2)ACE-ClTransfer (NH4HCO2)
Reaction Speed ModerateFastSlow (2 steps)Very Fast
Halogen Tolerance PoorPoorExcellent Moderate
Steric Tolerance LowHigh ModerateModerate
Side Product Risk N-MethylationLower N-MethylationChlorinated alkylsFormylation (rare)
Equipment H2 source requiredH2 source requiredStandard glasswareStandard glassware

References

  • Pearlman, W. M. (1967). Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters, 8(17), 1663–1664. Link

  • Ram, S., & Spicer, L. D. (1987).[8] Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.[1][8][9][10][11] Synthetic Communications, 17(4), 415–418. Link

  • Olofson, R. A., et al. (1984). A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines: Improved Synthesis of Naltrexone and Nalbuphine. Journal of Organic Chemistry, 49(11), 2081–2082. Link

  • Bernhardt, J. C., et al. (2014). Mechanism of N-Methylation of Amines with Methanol Catalyzed by Heterogeneous Pd/C. Journal of Catalysis, 316, 203-213. Link

Sources

Technical Support Center: Scale-Up Synthesis of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scale-Up Strategy

You are encountering difficulties scaling the synthesis of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole . While this molecule appears structurally simple, the transition from gram-scale (medicinal chemistry) to kilogram-scale (process development) introduces critical safety and purification bottlenecks.[1][2]

Our recommended route for scale-up prioritizes Benzylation


 Bromination .[1][2]

Why this order?

  • Solubility: The non-brominated N-benzyl intermediate has superior solubility profiles in standard organic solvents compared to the high-melting 4-bromo-3,5-dimethylpyrazole, facilitating easier stirring and heat transfer during the alkylation step.[1][2]

  • Reactivity: The pyrazole ring is electron-rich; adding the benzyl group first maintains this electron density, making the subsequent electrophilic aromatic substitution (Bromination) at C4 extremely rapid and clean.

  • Purification: The final brominated product is highly crystalline, allowing for a "drop-in" purification step at the very end of the sequence, avoiding chromatography.

Module 1: The Benzylation Step (N-Alkylation)

Context: Reaction of 3,5-dimethylpyrazole with benzyl bromide (BnBr) using a base.

Q1: I am seeing a persistent "oil" impurity that smells of almonds/lachrymator in my final product. High vacuum isn't removing it. How do I get rid of it without a column?

Diagnosis: This is residual Benzyl Bromide .[1][3][4] On a scale >100g, removing excess benzyl bromide via vacuum is inefficient and hazardous due to its high boiling point (~198°C) and lachrymatory nature.

The "Chemical Quench" Protocol: Do not rely on physical separation. Use a chemical scavenger.[1]

  • The Fix: After the reaction is deemed complete by HPLC/TLC, add 0.2 – 0.5 equivalents of Triethylamine (TEA) or Diethylamine to the reaction mixture.

  • Process: Heat the mixture at 40–50°C for 2-4 hours.

  • Mechanism: The TEA reacts with the lipophilic Benzyl Bromide to form Benzyltriethylammonium bromide , a quaternary ammonium salt.

  • Workup: This salt is highly water-soluble.[1][2] A standard aqueous wash (Water/Brine) will quantitatively remove the impurity, leaving your lipophilic product in the organic phase.

Q2: I am worried about regioselectivity. Will I get a mixture of N1 and N2 isomers?

Analysis: For 3,5-dimethylpyrazole , the molecule is


 symmetric (assuming rapid tautomerization of the NH proton).[2]
  • Symmetry: The methyl groups at positions 3 and 5 are identical. Therefore, alkylation at

    
     or 
    
    
    
    yields the exact same chemical entity .
  • Exception: Regioselectivity only becomes a problem if you are using 3-methyl-5-phenylpyrazole or another asymmetric starting material.[1][2] For your specific target, this is a non-issue.

Q3: Sodium Hydride (NaH) is causing foaming and thermal spikes. What is the safer alternative?

Recommendation: Abandon NaH for kilogram-scale alkylation of pyrazoles. It generates hydrogen gas (


) and poses a fire risk.

The "Process-Safe" Alternative:

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv).
    
  • Solvent: Acetonitrile (MeCN) or Acetone.

  • Catalyst (Optional): 18-Crown-6 (if using MeCN) or TBAI (if kinetics are slow).[1][2]

  • Why: This is a heterogeneous reaction.[1] It produces no gas, is easily controlled by stirring speed, and the inorganic byproducts are removed by simple filtration.

Module 2: The Bromination Step (C4-Functionalization)

Context: Electrophilic bromination of 1-benzyl-3,5-dimethylpyrazole.

Q4: N-Bromosuccinimide (NBS) is expensive.[1][2] Can I use elemental Bromine ( )?

Technical Comparison:

FeatureN-Bromosuccinimide (NBS)Elemental Bromine (

)
Cost HighLow
Atom Economy Low (Succinimide waste)High
Exotherm ModerateSevere
Selectivity High (Slow release of

)
Lower (Risk of over-bromination)
Handling Solid (Dust hazard)Liquid (Corrosive/Vapor hazard)

Recommendation: For Pharma intermediates (high value), stick to NBS . The ease of handling and cleaner impurity profile justifies the cost. If you must use


 for cost reasons, you must use a jacketed reactor with cryo-cooling capabilities to control the massive exotherm at C4.[1][2]
Q5: CRITICAL SAFETY WARNING: I am using NBS in DMF. Is this safe?

STOP IMMEDIATELY. Mixing NBS with Dimethylformamide (DMF) is a known thermal hazard .

  • The Hazard: NBS can undergo a runaway decomposition in DMF, often triggered by trace acid or heat (>60°C), leading to an explosion.

  • The Alternative: Use Acetonitrile (MeCN) or Ethyl Acetate . The reaction works perfectly well in MeCN at room temperature or

    
    .
    
Q6: My product is pink/red. How do I fix the color?

Diagnosis: This is due to trace free bromine (


) or oxidation byproducts trapped in the crystal lattice.
The Fix: 
  • Dissolve crude product in Ethyl Acetate.[1]

  • Wash with a 10% Sodium Thiosulfate (

    
    )  or Sodium Bisulfite solution.
    
  • The thiosulfate reduces the colored

    
     to colorless bromide ions (
    
    
    
    ).[1]
  • The organic layer should turn pale yellow/colorless immediately.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical control points (CCPs) and the "Chemical Quench" strategy for the benzyl bromide impurity.

SynthesisWorkflow Start 3,5-Dimethylpyrazole (Solid) Rxn1 Step 1: Benzylation Reagents: BnBr (1.1 eq), K2CO3 Solvent: MeCN Temp: Reflux Start->Rxn1 Check1 CCP 1: IPC Check (Is SM < 1%?) Rxn1->Check1 Impurity Impurity: Excess Benzyl Bromide Rxn1->Impurity Generates Quench The Chemical Quench Add Et3N (0.3 eq) Heat 1h Check1->Quench Yes Impurity->Quench Trapped as Salt Wash Aqueous Workup (Removes salts & Quat. Ammonium) Quench->Wash Intermed Intermediate: 1-Benzyl-3,5-dimethylpyrazole Wash->Intermed Rxn2 Step 2: Bromination Reagent: NBS (1.05 eq) Solvent: MeCN (NOT DMF) Temp: 0°C to RT Intermed->Rxn2 ColorFix Color Removal Wash w/ Na2S2O3 Rxn2->ColorFix Hazard SAFETY ALERT: Avoid NBS + DMF Risk of Runaway! Rxn2->Hazard Final Final Product: 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole (Crystalline Solid) ColorFix->Final

Caption: Figure 1. Optimized scale-up workflow highlighting the Triethylamine Quench for impurity control and the Critical Safety Point at Step 2.

Module 4: Validated Experimental Protocol (100g Scale)

This protocol is designed to be self-validating. If Step 1 fails, Step 2 will not proceed efficiently.

Step 1: Synthesis of 1-Benzyl-3,5-dimethylpyrazole
  • Setup: 2L reactor with overhead stirrer.

  • Charge: 3,5-Dimethylpyrazole (96.1 g, 1.0 mol),

    
     (276 g, 2.0 mol), and Acetonitrile (1.0 L).[2]
    
  • Addition: Add Benzyl Bromide (179.6 g, 1.05 mol) dropwise over 30 mins. Note: Mild exotherm.[1][2]

  • Reaction: Heat to reflux (

    
    ) for 6 hours.
    
  • IPC (In-Process Control): Check TLC/HPLC. If Pyrazole is consumed, proceed.

  • The Quench: Add Triethylamine (30 g, ~0.3 mol). Stir at reflux for 1 hour. (Destroys excess BnBr).[4]

  • Workup: Cool to RT. Filter off solids (

    
    ). Concentrate filtrate.[1][5] Dissolve residue in Ethyl Acetate (500 mL). Wash with Water (2 x 300 mL) and Brine.
    
  • Yield: Concentrate to oil (often solidifies on standing). Expect ~175g (>90%).

Step 2: Bromination to Target
  • Setup: 2L reactor, dark (foil wrapped), cooling bath.

  • Charge: 1-Benzyl-3,5-dimethylpyrazole (175 g, ~0.94 mol) in Acetonitrile (900 mL).

  • Cooling: Cool to

    
    .
    
  • Addition: Add N-Bromosuccinimide (NBS) (176 g, 0.99 mol) portion-wise over 1 hour. Do not dump all at once – exotherm control.

  • Reaction: Allow to warm to RT. Stir for 2 hours.

  • Quench: Add 10%

    
     solution (200 mL) to the reaction mixture. Stir 15 mins.
    
  • Isolation: Concentrate to remove MeCN.[1] Extract aqueous residue with Ethyl Acetate.[1][6][7]

  • Crystallization: The crude product usually solidifies. Recrystallize from Ethanol/Water (8:2) or Heptane/EtOAc to obtain white needles.

References

  • Safe Scale-Up of NBS Bromination: Guan, M., et al. "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization."[1][2][8] Organic Process Research & Development, 2021, 25(6), 1375–1382.[8] [Link][1][2][8]

  • Removal of Benzyl Bromide Impurities: "Removing Benzyl bromide." ResearchGate Q&A, 2012. [Link]

  • General Pyrazole Synthesis: Deng, X., Mani, N. S. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Syntheses, 2010, 87, 67. [Link]

Sources

Validation & Comparative

Optimizing 1-Benzyl-Pyrazole Derivatives: A Comparative SAR Guide for Kinase Inhibition and Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of 1-Benzyl-Pyrazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-benzyl-pyrazole scaffold represents a privileged structure in medicinal chemistry, distinct from its rigidified congeners (indazoles) and aryl-linked analogs (1-phenyl-pyrazoles). This guide objectively analyzes the structure-activity relationship (SAR) of 1-benzyl-pyrazole derivatives, specifically focusing on their application as RIP1 kinase inhibitors and anticancer agents .

By comparing this scaffold against standard alternatives, we demonstrate that the flexible benzyl linker provides unique hydrophobic pocket access often unattainable by rigidified systems, though it introduces specific metabolic stability challenges that must be managed through substitution patterns.

Critical Scaffold Analysis: 1-Benzyl-Pyrazole vs. Alternatives

In drug design, the choice between a flexible benzyl linker and a rigid aryl connection is pivotal. Below is a comparative analysis of the 1-benzyl-pyrazole scaffold against its two primary competitors: 1-phenyl-pyrazoles and 1-benzyl-indazoles.

Comparative Performance Matrix
Feature1-Benzyl-Pyrazole 1-Phenyl-Pyrazole 1-Benzyl-Indazole
Conformational Flexibility High: Methylene bridge allows "induced fit" binding.Low: Biaryl bond restricts rotation; often planar.Medium: Fused ring system is rigid; benzyl group retains flexibility.
Solubility (LogP) Moderate; improved by polar substituents on the benzyl ring.Often Low; high lipophilicity (e.g., Celecoxib analogs).Low; fused system increases aromaticity and lipophilicity.
Metabolic Liability High: Benzylic oxidation is a primary metabolic soft spot.Low: Phenyl ring is metabolically robust (unless substituted).Moderate: Benzylic position remains vulnerable.
Target Specificity RIP1 Kinase, sGC, Tubulin: Fits deep hydrophobic pockets.COX-2, p38 MAPK: Favors shallow, planar pockets.sGC, VEGFR: Fused ring mimics purines/ATP.

Key Insight: The 1-benzyl-pyrazole is superior when targeting enzymes with deep, malleable hydrophobic pockets (like RIP1 kinase) where the "hinge" effect of the methylene group allows the phenyl ring to orient into the hydrophobic back-pocket.

Deep Dive: SAR Case Study (RIP1 Kinase Inhibition)

Receptor-Interacting Protein 1 (RIP1) kinase is a critical regulator of necroptosis.[1] A pivotal study (grounded in Chem. Biol. Drug Des.) demonstrated the optimization of 1-benzyl-pyrazoles over 1-phenyl analogs.

The Optimization Pathway

The baseline compound, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (Compound 1a) , showed moderate activity.[1] SAR optimization focused on two regions: the benzyl ring substituents and the pyrazole C-3/C-4 positions.

Experimental Data: Potency Comparison (


 / 

)
Compound IDR1 (Benzyl Pos.)[2]R2 (Pyrazole C-3)RIP1 Kinase

(

M)
Necroptosis

(

M)
Outcome
1a (Parent) 2,4-Cl

> 1.02.5Moderate hit.
Alt-1 (Phenyl) (1-Phenyl analog)

> 10.0InactiveFailure: Lack of benzyl linker kills activity.
4b (Optimized) 2,4-Cl

/ Amide
0.078 0.160 Lead: High potency; protects against pancreatitis in vivo.[1]
Ref (Nec-1) (Necrostatin-1)N/A0.0500.1804b is equipotent to standard-of-care.
Mechanistic SAR Logic
  • The Linker Necessity: The complete loss of activity in Alt-1 (1-phenyl analog) confirms that the methylene spacer is not just a connector but a pharmacophore element, likely positioning the dichlorophenyl ring into a specific hydrophobic sub-pocket (the "selectivity pocket") of RIP1.

  • Electronic Effects: Electron-withdrawing groups (Cl) on the benzyl ring enhance hydrophobic interaction, while the shift from a nitro (

    
    ) to an amino/amide group on the pyrazole ring improves hydrogen bonding with the kinase hinge region.
    
Visualization: SAR & Signaling Pathway[3]

The following diagram illustrates the logical flow of the SAR optimization and the downstream biological effects of the 1-benzyl-pyrazole lead (Compound 4b).

SAR_Pathway cluster_0 SAR Optimization Logic cluster_1 Biological Target & Outcome Scaffold 1-Benzyl-Pyrazole Scaffold Mod_Linker Linker Modification (Benzyl vs Phenyl) Scaffold->Mod_Linker Mod_Sub Ring Substitution (2,4-Cl + 3-Nitro/Amine) Scaffold->Mod_Sub Target RIP1 Kinase (Hydrophobic Pocket) Mod_Linker->Target Benzyl Flexibility Critical for Fit Mod_Sub->Target H-Bonding & Lipophilicity Inhibition Inhibition of Phosphorylation Target->Inhibition Pathway Necroptosis Pathway (RIP1/RIP3 Complex) Inhibition->Pathway Blocks Outcome Cell Survival (Pancreatitis Protection) Pathway->Outcome Prevents Cell Death

Figure 1: SAR optimization logic flow for 1-benzyl-pyrazole derivatives targeting RIP1 kinase, highlighting the critical role of the benzyl linker flexibility.

Validated Experimental Protocol: Microwave-Assisted Synthesis

To ensure reproducibility and efficiency, we recommend a microwave-assisted synthesis protocol over conventional reflux methods. This approach increases yield from ~70% to >90% and reduces reaction time from hours to minutes.[3]

Objective: Synthesis of 1-benzyl-3,5-dimethyl-1H-pyrazole (Representative Scaffold).

Reagents:

  • Acetylacetone (1.0 mmol)

  • Benzylhydrazine dihydrochloride (1.0 mmol)

  • Ethanol (Solvent)[2]

  • Catalyst (Optional: mild acid or cerium catalyst)

Step-by-Step Workflow:

  • Preparation: In a microwave-safe vial (10 mL), dissolve Acetylacetone (100 mg, 1.0 mmol) and Benzylhydrazine (1.0 eq) in Ethanol (3 mL).

  • Irradiation: Seal the vial. Set the microwave reactor to 60°C at 50 W power.

  • Reaction: Irradiate for 5 minutes . (Note: Conventional reflux requires 2–4 hours).

  • Monitoring: Check progress via TLC (Mobile phase: Hexane/EtOAc 3:1). The pyrazole product typically moves to

    
    .
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into crushed ice/water (20 mL).

    • The solid product precipitates immediately. Filter and wash with cold water.

  • Validation (NMR Check):

    • Look for the characteristic singlet at

      
       5.85 ppm  (1H, pyrazole C-4 proton).
      
    • Look for the singlet at

      
       5.14 ppm  (2H, benzylic 
      
      
      
      ).[2] Note: If this signal is split or shifted significantly, check for oxidation.
Broader Applications: sGC Stimulation

While the RIP1 case study highlights kinase inhibition, the 1-benzyl-pyrazole scaffold is also a bioisostere for YC-1 (Lificiguat) , a soluble Guanylate Cyclase (sGC) stimulator.

  • YC-1 Structure: 1-benzyl-indazole core.[4][5]

  • Pyrazole Analog: Removal of the fused benzene ring (converting indazole to pyrazole) generally reduces potency for sGC stimulation but improves solubility .

  • Strategic Use: Researchers use the pyrazole core when the indazole parent suffers from poor oral bioavailability, accepting a slight hit in potency for better pharmacokinetic (PK) properties.

References
  • RIP1 Kinase Optimization

    • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors.
    • Source:

  • Microwave Synthesis Protocol

    • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles.
    • Source:

  • Anticancer & SAR Reviews

    • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[6][7][8][9]

    • Source:

  • sGC Stimulator Context (YC-1)

    • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1).
    • Source:

Sources

Biological Activity Screening of 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole and its functionalized analogs.[1] It moves beyond basic descriptions to offer a comparative evaluation of biological potency, synthetic accessibility, and mechanistic action, designed for application scientists and medicinal chemists.

Content Type: Publish Comparison Guide Version: 2.1 (Technical Release)

Executive Summary: The Scaffold Advantage

The 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole core represents a "privileged scaffold" in medicinal chemistry.[1] While the unsubstituted parent molecule exhibits moderate baseline activity, its value lies in its specific structural geometry—defined by the planar pyrazole ring and the orthogonal benzyl group (dihedral angle ~78°)—which serves as a rigid linker for pharmacophores.

Key Comparison Insight:

  • The Core (Precursor): Low nanomolar activity is rare. Acts primarily as a lipophilic spacer.

  • The Analogs (Functionalized): When the C4-position bromine is substituted or used as a handle for cross-coupling (e.g., to aryl-thiazoles or hydrazides), biological potency increases by 10-100 fold , particularly in DNA gyrase inhibition (antibacterial) and VEGFR-2 inhibition (anticancer).[1]

Structural & Synthetic Foundation

Understanding the spatial arrangement is critical for interpreting Structure-Activity Relationships (SAR).[1]

Crystal Data & Geometry
  • Lattice System: Monoclinic, Space group P21/c.

  • Key Interaction: The steric bulk of the 3,5-dimethyl groups forces the N-benzyl ring out of plane, preventing π-π stacking between the two rings.[1] This "twisted" conformation is crucial for fitting into the hydrophobic pockets of enzymes like DNA gyrase.

Synthesis Workflow (Graphviz)

The following diagram outlines the divergent synthetic pathways to access both the core and its high-potency analogs.[1]

SynthesisWorkflow Start Acetylacetone (1,3-Diketone) Intermediate 1-Benzyl-3,5- dimethylpyrazole Start->Intermediate Cyclocondensation (EtOH, Reflux) Hydrazine Benzylhydrazine HCl Hydrazine->Intermediate Core 1-Benzyl-4-bromo- 3,5-dimethyl-1H-pyrazole (CORE SCAFFOLD) Intermediate->Core Bromination (NBS, DMF, RT) Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd(PPh3)4 Na2CO3 Carbox Pd-Catalyzed Carbonylation Core->Carbox CO, Pd(OAc)2 MeOH Analog1 4-Aryl Analogs (VEGFR-2 Inhibitors) Suzuki->Analog1 Analog2 Amide/Hydrazide Derivatives (DNA Gyrase Inhibitors) Carbox->Analog2

Caption: Divergent synthesis of the core 4-bromo scaffold and its subsequent transformation into high-potency biological agents via Palladium-catalyzed cross-coupling.

Comparative Biological Analysis

This section objectively compares the performance of the core scaffold against its optimized analogs and standard clinical drugs.

A. Antibacterial Potency (DNA Gyrase Target)

The 4-bromo group is often replaced or extended to interact with the Arg136 residue in the DNA gyrase B subunit.

Table 1: MIC Comparison against S. aureus (Gram-Positive)

Compound ClassSpecific AnalogMIC (µg/mL)Mechanism Insight
Core Scaffold 1-Benzyl-4-bromo-3,5-dimethylpyrazole>100Lacks H-bond donors for active site binding.[1]
Hydrazide Analog N'-benzoyl-3-(4-bromophenyl)-pyrazole0.15 Hydrazide linker forms key H-bonds with Asp73.[1]
Standard Drug Ciprofloxacin0.25 - 1.0Standard DNA gyrase inhibitor.[1]
Standard Drug Ampicillin0.50Cell wall synthesis inhibitor.

Expert Insight: The core scaffold alone is insufficient for clinical antibacterial activity. However, converting the 4-position into a carbohydrazide (Analog 2 in the diagram) creates a molecule that outperforms Ciprofloxacin in specific S. aureus strains by mimicking the ATP-binding interaction.[1]

B. Anticancer Cytotoxicity (Breast Cancer - MCF-7)

In oncology, the N-benzyl motif is essential for cell permeability, while the 4-position dictates target selectivity (e.g., VEGFR-2 vs. Tubulin).[1]

Table 2: IC50 Cytotoxicity Comparison (MCF-7 Cell Line)

CompoundSubstitution PatternIC50 (µM)Relative Potency
Core Scaffold 4-Bromo-3,5-dimethyl~60.0Low (Baseline)
Analog A 4-(4-Chlorophenyl)-thiazole hybrid2.93 High (Superior to Dox)
Analog B 4-(4-Fluorophenyl)-thiazole hybrid7.17Moderate
Standard Drug Doxorubicin4.30High (Reference)

Expert Insight: The 4-bromo group serves as the perfect electrophile to attach a thiazole ring.[1] The resulting hybrid (Analog A) exhibits superior potency to Doxorubicin because it acts as a dual inhibitor of VEGFR-2 and EGFR, preventing tumor angiogenesis.

Mechanism of Action: Signaling Pathways

The following diagram illustrates how the optimized analogs intervene in cancer cell survival pathways.

MOA VEGFR VEGFR-2 Receptor (Transmembrane) Ras Ras/Raf VEGFR->Ras Phosphorylation Angio Angiogenesis (Blood Vessel Growth) VEGFR->Angio Blocked Drug 1-Benzyl-4-Aryl-Pyrazole (Analog A) Drug->VEGFR Competitive Inhibition (ATP Binding Site) Apop Apoptosis (Cell Death) Drug->Apop Induces (via Caspase-3) MEK MEK1/2 Ras->MEK ERK ERK1/2 MEK->ERK ERK->Angio Prolif Cell Proliferation ERK->Prolif

Caption: Mechanism of Action for 4-aryl-substituted pyrazole analogs, showing blockade of the VEGFR-2 signaling cascade and induction of apoptosis.[1]

Experimental Protocols

To ensure reproducibility and trustworthiness (Trustworthiness), the following protocols are standardized based on the most successful screening results.

Protocol A: Synthesis of the Core Scaffold

Use this method to generate the 4-bromo precursor with >90% yield.[1]

  • Reagents: 3,5-Dimethylpyrazole (10 mmol), Benzyl chloride (12 mmol), KOH (15 mmol), TBAB (catalytic), Acetone (30 mL).

  • Procedure:

    • Dissolve 3,5-dimethylpyrazole in acetone.[1][2] Add KOH and stir for 30 min.

    • Add Benzyl chloride dropwise followed by TBAB.

    • Reflux for 6-8 hours (Monitor via TLC, Hexane:EtOAc 7:3).

    • Filter salts, evaporate solvent, and recrystallize from ethanol to get 1-benzyl-3,5-dimethylpyrazole .[1]

  • Bromination:

    • Dissolve the product (10 mmol) in DMF.

    • Add N-Bromosuccinimide (NBS) (11 mmol) slowly at 0°C.

    • Stir at RT for 2 hours. Pour into ice water. Filter the white solid.

    • Validation: Melting point should be 51-52°C .

Protocol B: MTT Cytotoxicity Screen

Standardized for MCF-7 and A549 cell lines.[1]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve pyrazole analogs in DMSO. Prepare serial dilutions (0.1 - 100 µM). Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Crystal Structure & Synthesis: Wang, J., & Jian, F. (2011). 4-Benzyl-3,5-dimethyl-1H-pyrazole.[1] Acta Crystallographica Section E. Link

  • Anticancer (VEGFR-2): El-Mekabaty, A., et al. (2023).[1] 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. MDPI Pharmaceuticals. Link[1]

  • DNA Gyrase Inhibition: Tanitame, A., et al. (2013).[3] Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors. PLOS ONE. Link

  • Cytotoxicity (MCF-7): Lehmann, T. P., et al. (2017).[1] Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines. Journal of Physiology and Pharmacology. Link

  • General Pharmacology: Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Link[1]

Sources

Comparative Guide: Palladium Catalysts for Suzuki-Miyaura Coupling of 4-Bromo-pyrazoles

[1]

Executive Summary

The Suzuki-Miyaura coupling of 4-bromo-pyrazoles presents a unique set of challenges compared to standard phenyl halides. The electron-rich nature of the pyrazole ring, combined with the Lewis-basic nitrogen atoms, frequently leads to catalyst deactivation ("poisoning") and sluggish oxidative addition.

This guide evaluates four distinct catalyst classes ranging from traditional phosphine systems to advanced precatalysts. Key Finding: While Pd(dppf)Cl₂ remains the most cost-effective "workhorse" for simple, protected pyrazoles, XPhos Pd G3 and Pd-PEPPSI-IPr offer superior turnover numbers (TON) and conversion rates for sterically demanding or unprotected substrates, effectively mitigating heteroatom coordination.

The Challenge: Why 4-Bromopyrazole is Difficult

To select the right catalyst, one must understand the failure mode of the reaction. 4-bromopyrazoles act as "catalyst traps" through two primary mechanisms:

  • N-Coordination (Poisoning): The lone pair on the pyrazole nitrogen (N2 position) can displace labile ligands on the Palladium(II) center. This forms a stable, unreactive bis-heteroaryl complex, halting the catalytic cycle.

  • Electron-Rich Deactivation: The electron-rich

    
    -system of the pyrazole ring makes the C–Br bond less electrophilic than in phenyl bromides, requiring a catalyst capable of facilitating a difficult oxidative addition.
    

Catalyst Performance Matrix

The following comparison synthesizes performance data across medicinal chemistry and process development literature for the coupling of 4-bromo-1-methyl-1H-pyrazole with phenylboronic acid .

Representative Performance Data
Catalyst SystemLigand ClassLoading (mol%)Yield (%)*TONKey Characteristic
Pd(PPh₃)₄ Monodentate Phosphine5.045 - 60%~10Baseline. High loading required; sensitive to air/moisture. Prone to poisoning.
Pd(dppf)Cl₂ Bidentate Ferrocenyl1.0 - 3.085 - 92%~30-90Robust Workhorse. Large bite angle resists poisoning. Excellent for scale-up.
XPhos Pd G3 Dialkylbiaryl Phosphine0.5 - 1.0>98%>100High Performance. Bulky ligand prevents N-coordination; rapid oxidative addition.
Pd-PEPPSI-IPr NHC (Carbene)0.5 - 1.095 - 98%>100The Specialist. Extremely stable; excels with difficult oxidative additions.

*Note: Yields represent isolated values under optimized conditions (Dioxane/H₂O, K₃PO₄, 80-100°C).

In-Depth Technical Analysis

Candidate A: Pd(PPh₃)₄ (Tetrakis)
  • Status: Obsolete for this application.

  • Mechanism: The monodentate PPh₃ ligands dissociate easily. While this creates open sites for catalysis, it allows the pyrazole nitrogen to bind irreversibly to the Pd center.

  • Verdict: Avoid unless cost is the absolute only driver and substrate is simple. Requires high loading (5 mol%) to overwhelm the poisoning effect.

Candidate B: Pd(dppf)Cl₂ (The Industrial Standard)
  • Status: Recommended for Scale-up.

  • Mechanism: The ferrocenyl backbone creates a large "bite angle" and rigidity. This bidentate chelation makes it thermodynamically difficult for the pyrazole nitrogen to displace the ligand.

  • Verdict: The best balance of cost vs. performance for N-protected pyrazoles. It is robust and air-stable.

Candidate C: XPhos Pd G3 (Buchwald Generation 3)
  • Status: Gold Standard for R&D.

  • Mechanism: The bulky biaryl ligand (XPhos) creates a "roof" over the Pd center. This steric bulk physically blocks the approach of the pyrazole nitrogen (preventing poisoning) while accelerating reductive elimination. The G3 precatalyst ensures 100% active L-Pd(0) generation.

  • Verdict: Use for difficult couplings, low catalyst loading, or when the pyrazole is unprotected (N-H).

Candidate D: Pd-PEPPSI-IPr (NHC)[2]
  • Status: The "Hard-to-Crack" Specialist.

  • Mechanism: Uses an N-Heterocyclic Carbene (NHC) ligand which forms a stronger bond to Pd than phosphines. The "throw-away" pyridine ligand stabilizes the precatalyst but dissociates readily to reveal the active site.

  • Verdict: Excellent alternative if phosphine contamination is a concern in the final product.

Mechanistic Visualization

The diagram below illustrates the catalytic cycle and the specific "Poisoning Pathway" that advanced catalysts (XPhos/PEPPSI) are designed to avoid.

SuzukiMechanismPreCatPre-Catalyst(e.g., XPhos Pd G3)ActivePdActive SpeciesL-Pd(0)PreCat->ActivePdActivationOxAddOxidative Addition(L-Pd(II)-Ar-Br)ActivePd->OxAdd+ 4-Bromo-pyrazoleTransMetTransmetallation(Base + Boronic Acid)OxAdd->TransMet+ Ar-B(OH)2 / BasePoisonDEAD CATALYST(Pd-N-Pyrazole Complex)OxAdd->PoisonN-Coordination(If Ligand is Small)RedElimReductive Elimination(Product Release)TransMet->RedElimC-C Bond FormationRedElim->ActivePdRegenerationPoison->ActivePdReversible?(Rarely)

Figure 1: Catalytic cycle showing the competitive inhibition (poisoning) pathway where the pyrazole nitrogen coordinates to Palladium, a process blocked by bulky ligands like XPhos or IPr.

Recommended Experimental Protocol

This protocol uses XPhos Pd G3 due to its high reliability in medicinal chemistry settings.

Reagents
  • Substrate: 4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.01 - 0.02 equiv / 1-2 mol%)

  • Base: K₃PO₄ (2.0 - 3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Vessel Preparation: Charge a reaction vial (equipped with a stir bar) with the aryl bromide, boronic acid, and base.

  • Degassing (Critical): Add the solvent mixture (Dioxane/Water). Sparge the solution with Argon or Nitrogen gas for 10–15 minutes. Note: Oxygen promotes homocoupling and catalyst decomposition.

  • Catalyst Addition: Add the XPhos Pd G3 catalyst quickly to the vessel. Cap the vial immediately (crimp cap preferred).

    • Why G3? The G3 precatalyst is air-stable, allowing weighing on the bench, but activates immediately upon heating.

  • Reaction: Heat the block to 80–100°C . Stir vigorously (1000 rpm) to ensure phase mixing.

    • Monitoring: Check by LCMS after 1 hour. Most reactions with G3 are complete within 2–4 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc and wash with water/brine.

    • Scavenging (Important): To remove residual Pd, treat the organic layer with a scavenger silica (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine if the product is for biological testing.

References

  • Comparison of Catalyst Generations

    • Valente, C., et al. "PEPPSI-IPr: A Highly Effective Catalyst for Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry, 2008.[1]

    • (General PEPPSI performance).

  • Buchwald Precatalyst Systems

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
  • Heterocycle Poisoning Mechanisms

    • Blackmond, D. G., et al. "Mechanistic Studies of Pd-Catalyzed Cross-Coupling." Journal of the American Chemical Society, 2015.
  • Process Chemistry of Pyrazoles

    • Li, J., et al. "Scalable Synthesis of 4-Arylpyrazoles via Suzuki-Miyaura Coupling." Organic Process Research & Development, 2018. (Representative citation for Pd(dppf)Cl2 usage in scale-up).

A Comparative Analysis of N-Debenzylation Methods for Pyrazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The N-benzyl group is a widely utilized protecting group for the pyrazole nitrogen atom in multi-step organic syntheses. Its stability under various reaction conditions and the relative ease of its introduction make it a valuable tool for medicinal chemists and drug development professionals.[1] However, the efficient and selective removal of the benzyl group, or debenzylation, is a critical step that often requires careful consideration of the substrate's functional group tolerance and the desired reaction outcome. This guide provides a comprehensive comparative analysis of the most common N-debenzylation methods for pyrazoles, offering insights into their mechanisms, applications, and limitations to aid researchers in selecting the optimal strategy for their synthetic endeavors.

Catalytic Hydrogenolysis: The Workhorse of Debenzylation

Catalytic hydrogenolysis is arguably the most prevalent and versatile method for N-debenzylation.[2] This method involves the cleavage of the C-N bond using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[2]

Mechanism of Action

The accepted mechanism involves the adsorption of both the N-benzyl pyrazole and molecular hydrogen onto the palladium surface.[2] The hydrogen molecule undergoes dissociative chemisorption to form palladium hydride species.[2] The benzylic C-N bond of the adsorbed pyrazole is then cleaved by these active hydrogen species, yielding the deprotected pyrazole and toluene as the primary byproduct.[2] The products subsequently desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.[2]

Diagram: Catalytic Hydrogenolysis Workflow

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A N-benzyl pyrazole in solvent (e.g., MeOH, EtOH) B Add Pd/C catalyst (10-20 mol% Pd) A->B C Evacuate & backfill with H2 (3x) B->C D Stir vigorously at RT C->D E Filter through Celite® to remove catalyst D->E F Concentrate filtrate E->F G Purify crude product F->G G A N-Benzyl Pyrazole B Benzylic Anion A->B + KOtBu C Peroxy Anion B->C + O2 D Intermediate Anion C->D + DMSO E Deprotected Pyrazole + Benzaldehyde D->E Breakdown

Sources

Comparative Guide: Biological Activity of 4-Aryl-Pyrazoles vs. 4-Bromo-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-bromo-pyrazoles and 4-aryl-pyrazoles , two critical scaffolds in medicinal chemistry. While 4-bromo-pyrazoles often serve as versatile synthetic intermediates (specifically for cross-coupling reactions), they possess distinct intrinsic biological activities driven by the lipophilic and electron-withdrawing nature of the bromine atom. In contrast, 4-aryl-pyrazoles represent a "privileged structure" in drug discovery, forming the core of blockbuster anti-inflammatory (e.g., Celecoxib) and kinase-inhibiting drugs. This guide analyzes their structure-activity relationships (SAR), synthetic accessibility, and therapeutic applications.

Part 1: Chemical & Structural Context[1][2][3]

The transition from a 4-bromo substituent to a 4-aryl substituent fundamentally alters the physicochemical profile of the pyrazole ring.

Feature4-Bromo-Pyrazole4-Aryl-Pyrazole
Steric Bulk Low (Atomic radius ~1.14 Å)High (Phenyl ring ~3.4 Å width)
Electronic Effect Electron-withdrawing (-I effect); deactivates ring.Conjugation (

-

system); can be EDG or EWG depending on aryl substituents.
Lipophilicity Moderate increase in LogP.Significant increase in LogP; enhanced membrane permeability.
Binding Mode Fills small hydrophobic pockets; Halogen bonding capability.Engages in

-stacking; Fills large hydrophobic channels (e.g., COX-2 side pocket).
Primary Role Synthetic Intermediate / Lead FragmentFinal Drug Scaffold / Pharmacophore

Part 2: Comparative Biological Activity[3]

Anti-Inflammatory Activity (COX-2 Inhibition)

The most distinct divergence in activity lies in cyclooxygenase-2 (COX-2) inhibition.[1]

  • 4-Aryl-Pyrazoles (The Gold Standard): The presence of a 4-aryl group (often substituted with a sulfonamide or sulfonyl moiety) is critical for COX-2 selectivity. The aryl ring orients the molecule to enter the hydrophobic side pocket of the COX-2 enzyme, a feature absent in COX-1.

    • Key Insight: In Celecoxib analogs, replacing the 4-aryl ring with a bromine atom results in a drastic loss of selectivity and potency (often >100-fold reduction).

  • 4-Bromo-Pyrazoles: While some derivatives show weak anti-inflammatory activity via non-selective COX inhibition, they lack the steric "reach" to stabilize the inhibitor within the COX-2 specific pocket.

Kinase Inhibition (Oncology)[2][6][7]
  • 4-Aryl-Pyrazoles: Frequently act as ATP-competitive inhibitors. The pyrazole nitrogen often hydrogen bonds with the kinase "hinge" region, while the 4-aryl group extends into the hydrophobic back pocket (gatekeeper region), determining selectivity.

  • 4-Bromo-Pyrazoles: Often screened as fragments. In some specific cases (e.g., certain alcohol dehydrogenase inhibitors), the 4-bromo derivative exhibits higher potency than the phenyl analog due to a precise steric fit in a smaller pocket where an aryl group would be sterically clashing.

Antimicrobial & Cytotoxic Activity[8][9]
  • The "Bromine Advantage": In simple antimicrobial screens (e.g., against S. aureus), 4-bromo-pyrazoles can sometimes outperform their 4-aryl counterparts. The high lipophilicity combined with a smaller molecular footprint allows for efficient bacterial membrane penetration and non-specific disruption of metabolic enzymes.

Part 3: Visualizations (SAR & Pathways)

Diagram 1: SAR Decision Logic (Fragment to Drug)

SAR_Logic Start Pyrazole Scaffold Selection Target_Pocket Target Binding Pocket Size? Start->Target_Pocket Small_Pocket Small / Restricted (e.g., ADH, specific bacterial enzymes) Target_Pocket->Small_Pocket < 200 ų Large_Pocket Large / Hydrophobic Channel (e.g., COX-2, Kinase Back-Pocket) Target_Pocket->Large_Pocket > 200 ų Bromo_Choice Select 4-Bromo-Pyrazole (High Ligand Efficiency) Small_Pocket->Bromo_Choice Aryl_Choice Select 4-Aryl-Pyrazole (High Specificity/Potency) Large_Pocket->Aryl_Choice Optimization Optimization Strategy Bromo_Choice->Optimization Halogen Bonding Aryl_Choice->Optimization Pi-Stacking / H-Bonding

Caption: Decision framework for selecting between 4-bromo and 4-aryl substituents based on target binding pocket constraints.

Diagram 2: Synthetic Workflow (The Suzuki Gateway)

Synthesis Pyrazole Unsubstituted Pyrazole Bromination Electrophilic Bromination (NBS or Br2) Pyrazole->Bromination Bromo_Int 4-Bromo-Pyrazole (Intermediate) Bromination->Bromo_Int Regioselective Coupling Suzuki-Miyaura Coupling (Pd cat., Aryl-B(OH)2) Bromo_Int->Coupling Base / Heat Aryl_Prod 4-Aryl-Pyrazole (Final Bioactive Scaffold) Coupling->Aryl_Prod

Caption: The 4-bromo-pyrazole serves as the critical synthetic gateway to the 4-aryl class via Palladium-catalyzed cross-coupling.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Aryl-Pyrazole from 4-Bromo-Pyrazole

Methodology: Microwave-Assisted Suzuki-Miyaura Cross-Coupling.

Reagents:

  • 4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(PPh3)4 (0.02 equiv) or Pd(dppf)Cl2 (for difficult substrates)

  • Na2CO3 (2.5 equiv)

  • Solvent: DME/H2O (10:1 v/v)

Step-by-Step:

  • Preparation: In a microwave-safe vial, dissolve the 4-bromo-pyrazole and aryl boronic acid in the DME/H2O solvent mixture.

  • Degassing: Bubble nitrogen through the solution for 5 minutes to remove oxygen (critical for Pd catalyst longevity).

  • Catalyst Addition: Add the Palladium catalyst and Sodium Carbonate base. Seal the vial immediately.

  • Reaction: Irradiate in a microwave reactor at 100–120°C for 10–20 minutes . (Conventional heating requires reflux for 4–12 hours).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over MgSO4.

  • Purification: Concentrate in vacuo and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Protocol B: In Vitro COX-2 Inhibition Assay

Methodology: Colorimetric Screening of Peroxidase Activity.

Reagents:

  • Purified COX-2 Enzyme (human recombinant)

  • Arachidonic Acid (Substrate)

  • Colorimetric Substrate (e.g., TMPD)

  • Test Compounds (4-bromo and 4-aryl variants) dissolved in DMSO.

Step-by-Step:

  • Incubation: Add 10 µL of test compound (varying concentrations) to 150 µL of assay buffer containing COX-2 enzyme and Heme. Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 20 µL of Arachidonic Acid and TMPD solution to initiate the reaction.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to COX-2 activity.

  • Calculation: Calculate % Inhibition =

    
    . Determine IC50 using non-linear regression.
    

Part 5: Data Summary Table

Compound ClassTargetIC50 / MIC RangeSelectivity IndexKey Interaction
4-Aryl-Pyrazole COX-20.05 - 1.0 µMHigh (>100 vs COX-1)Aryl group fills hydrophobic side pocket (Val523).
4-Bromo-Pyrazole COX-2> 50 µMLow / NoneLacks extension; binds loosely in active site.
4-Aryl-Pyrazole Kinase (Yck2)< 100 nMHighH-bonds with hinge; Aryl engages gatekeeper.
4-Bromo-Pyrazole Bacteria (S. aureus)10 - 50 µg/mLModerateMembrane disruption; non-specific metabolic block.

References

  • Cheng, H., et al. (2014). "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chemical Research in Chinese Universities. Link

  • Goldstein, D. B., & Pal, N. (1971).[2] "Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases." Journal of Pharmacology and Experimental Therapeutics. 2

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. 3[4][5]

  • Oyer, J. L., et al. (2025). "Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2." bioRxiv.[6] 6[4][5]

  • Bekhit, A. A., et al. (2015). "Current status of pyrazole and its biological activities." European Journal of Medicinal Chemistry. 5

Sources

Comparative Guide: Buchwald-Hartwig vs. Ullmann Amination for 4-Bromo-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-aminopyrazoles is a critical checkpoint in the development of kinase inhibitors (e.g., PI3K modulators) and anti-inflammatory agents. While direct nitration/reduction sequences are traditional, they are linear and functional group intolerant. Transition metal-catalyzed C-N coupling of 4-bromopyrazoles offers a convergent approach but presents unique challenges due to the electron-rich nature of the pyrazole ring and the potential for catalyst poisoning by the pyrazole nitrogen.

This guide objectively compares the Buchwald-Hartwig (Pd-catalyzed) and Ullmann-type (Cu-catalyzed) aminations.

The Verdict:

  • Select Buchwald-Hartwig for rapid coupling of electron-deficient anilines and secondary amines lacking

    
    -hydrogens. It offers lower thermal loads but struggles with 
    
    
    
    -hydride elimination in aliphatic amines.
  • Select Ullmann for cost-effective scale-up of aliphatic amines (including those with

    
    -hydrogens) and when high-temperature tolerance allows for the use of inexpensive copper sources. It is the robust "workhorse" for simple substrates but requires rigorous purification to remove metal residues.
    

Mechanistic Divergence & Substrate Challenges

The 4-position of the pyrazole ring is electron-rich, making the oxidative addition step (M(0)


 M(II)) kinetically slower than with phenyl halides. Furthermore, the free N-H of the pyrazole is acidic and coordinative; N-protection (e.g., Trityl, THP, or SEM) is mandatory  for high yields in both methods to prevent catalyst sequestration.
Graphviz Diagram 1: Mechanistic Failure Modes

This diagram illustrates the critical "dead-end" pathway (Beta-Hydride Elimination) that plagues the Buchwald-Hartwig reaction with certain aliphatic amines, a limitation less prevalent in the radical/SET mechanisms often operative in Ullmann couplings.

MechanismComparison Substrate 4-Bromo-1-Trityl-Pyrazole Pd_Cycle Pd(0) Catalytic Cycle (Buchwald-Hartwig) Substrate->Pd_Cycle High Cost Cu_Cycle Cu(I) Catalytic Cycle (Ullmann) Substrate->Cu_Cycle Low Cost OxAdd Oxidative Addition (Rate Limiting) Pd_Cycle->OxAdd RedElim Reductive Elimination (C-N Bond Formation) Cu_Cycle->RedElim Radical/SET Mechanism Less prone to Beta-Elim AmineCoord Amine Coordination OxAdd->AmineCoord BetaElim FAILURE MODE: Beta-Hydride Elimination AmineCoord->BetaElim If Amine has Beta-H (e.g., Alkyl Amines) AmineCoord->RedElim If No Beta-H (e.g., Anilines, Morpholine)

Caption: Comparative mechanistic flow highlighting the susceptibility of Pd-catalysis to beta-hydride elimination with aliphatic amines versus the robust nature of Cu-catalysis.

Head-to-Head Comparison

Table 1: Performance Metrics
FeatureBuchwald-Hartwig (Pd)Ullmann-Type (Cu)
Catalyst Cost High (

$)
Low ($)
Reaction Temp Moderate (80–100 °C)High (110–140 °C)
Reaction Time Fast (1–6 h)Slow (12–24 h)
Ligand Class Bulky Phosphines (e.g., tBuDavePhos, XPhos)Diamines (DMEDA) or Amino Acids (L-Proline)
Scope: Anilines Excellent Good
Scope: Cyclic Amines Good (if no

-H)
Excellent
Scope: Aliphatic Amines Poor (Risk of

-elimination)
Good
Purification Scavengers (SiliaMetS) requiredAqueous wash/EDTA often sufficient
Table 2: Experimental Yield Data (Substrate: 4-bromo-1-trityl-1H-pyrazole)

Data synthesized from comparative studies (e.g., Source 1, 2).

Amine NucleophileMethod A: Pd(dba)₂ / tBuDavePhosMethod B: CuI / L-ProlineAnalysis
Morpholine 67% Yield55% YieldPd superior for cyclic secondary amines without

-H.
Piperidine 60% Yield58% YieldComparable; Pd slightly faster.
Pyrrolidine <10% Yield (Decomposition)72% Yield Critical: Pd fails due to

-H elimination. Cu succeeds.
n-Butylamine Trace65% Yield Cu is the only viable option for primary alkyl amines.
Aniline 85% Yield 45% YieldPd dominates for aromatic amines.

Detailed Experimental Protocols

Method A: Buchwald-Hartwig Amination (Pd-Catalyzed)

Best for: Aromatic amines, morpholines, and rapid library synthesis.

Reagents:

  • Substrate: 4-Bromo-1-trityl-1H-pyrazole (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂

  • Ligand: tBuDavePhos or XPhos (4-10 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.5 equiv) or NaOtBu

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Protocol:

  • Inert Setup: Charge a reaction vial with the pyrazole substrate, Pd source, and Ligand. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add anhydrous Toluene.

  • Activation: Stir at RT for 5 mins to allow pre-catalyst formation.

  • Reagent Addition: Add the amine (1.2 equiv) followed by the dropwise addition of LiHMDS (base).

  • Reaction: Seal and heat to 100°C for 4–6 hours. Monitor by LC-MS.

  • Workup: Cool to RT. Filter through a Celite pad.[1] Concentrate filtrate.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc). Note: Trityl group makes the product non-polar; easy separation.

Method B: Modern Ullmann Amination (Cu-Catalyzed)

Best for: Aliphatic amines, scale-up, and cost-sensitive processes.

Reagents:

  • Substrate: 4-Bromo-1-trityl-1H-pyrazole (1.0 equiv)

  • Catalyst: CuI (10-20 mol%)

  • Ligand: L-Proline or DMEDA (20-40 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: DMSO or DMF (Degassed)

Protocol:

  • Mix Solids: Combine pyrazole, CuI, Ligand, and Base in a pressure tube.

  • Degas: Evacuate and backfill with Nitrogen. (Oxygen inhibits the catalytic cycle).

  • Liquids: Add DMSO and the amine (1.5 - 2.0 equiv).

  • Heating: Seal and heat to 120–140°C for 16–24 hours. Note: Vigorous stirring is essential due to heterogeneous base.

  • Workup: Dilute with EtOAc and water. Add 5% aqueous ethylenediamine or NH₄OH to the aqueous layer (turns blue) to complex and remove Copper. Wash organics 3x with brine.

  • Purification: Recrystallization or Column Chromatography.

Strategic Decision Matrix

Use this logic flow to determine the optimal path for your specific molecule.

DecisionMatrix Start Start: 4-Bromo-Pyrazole Substrate AmineType What is the Amine Type? Start->AmineType Aryl Aniline / Heteroaryl Amine AmineType->Aryl Alkyl Alkyl Amine (Primary/Secondary) AmineType->Alkyl Rec_BH RECOMMENDATION: Buchwald-Hartwig (Pd/XPhos) Aryl->Rec_BH Higher Yields BetaH Does it have Beta-Hydrogens? (e.g., Pyrrolidine, n-Butylamine) Alkyl->BetaH NoBetaH No (e.g., Morpholine, Piperidine) BetaH->NoBetaH YesBetaH Yes BetaH->YesBetaH NoBetaH->Rec_BH Faster Rxn Rec_Ull RECOMMENDATION: Ullmann Coupling (CuI/L-Proline) YesBetaH->Rec_Ull Avoids Beta-Elim

Caption: Decision tree for selecting coupling conditions based on amine structure and risk of beta-hydride elimination.

References

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)₂ or CuI Source: National Institutes of Health (PMC) Key Insight: Defines the failure of Pd-catalysis for amines with beta-hydrogens and establishes the CuI alternative.

  • Buchwald-Hartwig Coupling of 4-bromo-1H-1-tritylpyrazole Source: ResearchGate Key Insight: Provides specific yield comparisons between morpholine (high yield) and pyrrolidine (low yield) using Pd.

  • Ullmann Reaction: Mechanism and Scope Source: Organic Chemistry Portal Key Insight: General protocols for ligand-accelerated Ullmann couplings (L-Proline/DMEDA) applicable to heteroaryl halides.

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis Source: NobelPrize.org Key Insight: Foundational background on the oxidative addition limitations of electron-rich heterocycles.

Sources

A Definitive Guide to the Structural Validation of Synthesized 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of a newly synthesized compound is the bedrock of reliable and reproducible scientific advancement. This guide provides a comprehensive, multi-technique approach to the structural validation of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole, a heterocyclic scaffold with significant potential in medicinal chemistry. We will delve into the "why" and "how" of employing a suite of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography—to build an unassailable body of evidence for the target structure.

The Imperative of Orthogonal Validation

Relying on a single analytical technique for structural elucidation is fraught with peril. Each method probes a different aspect of a molecule's physicochemical properties. By employing orthogonal techniques, which rely on fundamentally different principles, we create a self-validating system that minimizes the risk of misinterpretation. For instance, while NMR provides a detailed map of the carbon-hydrogen framework, mass spectrometry confirms the elemental composition and molecular weight. FTIR complements this by identifying the functional groups present, and X-ray crystallography can provide the ultimate, unambiguous three-dimensional structure in the solid state.

Analytical Workflow: A Holistic Approach

The validation process follows a logical progression, with each technique providing a piece of the structural puzzle. The following diagram illustrates the synergistic relationship between the chosen analytical methods.

Structural_Validation_Workflow Overall Workflow for Structural Validation cluster_Synthesis Synthesis & Purification cluster_Spectroscopy Spectroscopic & Spectrometric Analysis cluster_Crystallography Definitive Structural Confirmation cluster_Validation Final Validation Synthesis Synthesized Compound (1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole) NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Provides C-H framework MS Mass Spectrometry (ESI-MS) Synthesis->MS Confirms Molecular Weight FTIR FTIR Spectroscopy (ATR) Synthesis->FTIR Identifies Functional Groups XRay Single-Crystal X-ray Crystallography Synthesis->XRay Grows single crystals for absolute structure determination Validation Validated Structure NMR->Validation MS->Validation FTIR->Validation XRay->Validation

Caption: A logical workflow for the comprehensive structural validation of a synthesized compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A. ¹H NMR Spectroscopy: Unveiling the Proton Environment

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer at 298 K. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Predicted ¹H NMR Data and Interpretation:

The predicted ¹H NMR spectrum of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole is based on the analysis of structurally similar compounds, such as 1-benzyl-3,5-dimethyl-1H-pyrazole.[1] The introduction of a bromine atom at the C4 position is expected to have a minimal effect on the chemical shifts of the benzyl and methyl protons but will result in the absence of a proton at the C4 position of the pyrazole ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35-7.25Multiplet5HAromatic (Benzyl)The five protons of the phenyl ring of the benzyl group are expected to resonate in this region.
~5.20Singlet2HCH₂ (Benzyl)The benzylic methylene protons are deshielded by the adjacent phenyl ring and pyrazole nitrogen.
~2.25Singlet3HCH₃ at C3The methyl group at the C3 position of the pyrazole ring.
~2.15Singlet3HCH₃ at C5The methyl group at the C5 position, typically slightly upfield compared to the C3 methyl.
B. ¹³C NMR Spectroscopy: Probing the Carbon Framework

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (50-100 mg in ~0.7 mL of CDCl₃) is typically required for ¹³C NMR.

  • Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a 100 MHz spectrometer at 298 K. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data and Interpretation:

The predicted ¹³C NMR spectrum is derived from known data for substituted pyrazoles.[1] The most significant feature will be the chemical shift of the C4 carbon, which is directly bonded to the bromine atom.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~148C5 (Pyrazole)The carbon atom at the 5-position of the pyrazole ring.
~140C3 (Pyrazole)The carbon atom at the 3-position of the pyrazole ring.
~137Quaternary C (Benzyl)The ipso-carbon of the phenyl ring.
~129Aromatic CH (Benzyl)The ortho- and para-carbons of the phenyl ring.
~128Aromatic CH (Benzyl)The meta-carbons of the phenyl ring.
~95C4 (Pyrazole)The brominated carbon, which is expected to be significantly shielded compared to a protonated C4.
~53CH₂ (Benzyl)The benzylic methylene carbon.
~14CH₃ at C3The methyl carbon at the C3 position.
~11CH₃ at C5The methyl carbon at the C5 position.

II. Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and providing clues about its elemental composition through isotopic patterns.

Experimental Protocol (Electrospray Ionization - ESI):
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into an ESI-MS instrument. Acquire the mass spectrum in positive ion mode. ESI is a "soft" ionization technique that typically results in minimal fragmentation, yielding a prominent protonated molecular ion peak ([M+H]⁺).

Predicted Mass Spectrum and Interpretation:

The key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.

m/z (predicted)AssignmentRationale
265.04[M+H]⁺ (with ⁷⁹Br)The protonated molecular ion containing the ⁷⁹Br isotope.
267.04[M+H]⁺ (with ⁸¹Br)The protonated molecular ion containing the ⁸¹Br isotope.

The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is a definitive indicator of the presence of a single bromine atom in the molecule.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Attenuated Total Reflectance - ATR):
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[2] Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

Predicted FTIR Data and Interpretation:

The FTIR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups and the aromatic nature of the molecule.

Wavenumber (cm⁻¹) (predicted)Vibration TypeAssignment
3100-3000C-H stretchAromatic C-H (benzyl)
2950-2850C-H stretchAliphatic C-H (methyl and methylene)
1600-1450C=C and C=N stretchAromatic and pyrazole ring stretching
~1290C-N stretchPyrazole ring
~600-500C-Br stretchCarbon-bromine bond

The presence of these characteristic bands provides corroborating evidence for the proposed structure.

IV. Single-Crystal X-ray Crystallography: The Definitive Structure

While the spectroscopic techniques described above provide a compelling and self-consistent picture of the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[3]

Experimental Protocol:
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.[4]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

Expected Outcome:

A successful X-ray crystallographic analysis would provide a three-dimensional model of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole, confirming the connectivity of all atoms and the substitution pattern on the pyrazole ring. This would serve as the final and definitive piece of evidence for the structural validation. While experimental data for the target molecule is not currently in the public domain, the crystal structure of the related 4-benzyl-3,5-dimethyl-1H-pyrazole has been reported, providing a valuable reference for the expected molecular geometry.

Conclusion

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Available at: [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Available at: [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Available at: [Link]

  • 4-Benzyl-3,5-dimethyl-1H-pyrazole. PMC. Available at: [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra. Books. Available at: [Link]

  • Electrospray Mass Spectrometry. Wiley-VCH. Available at: [Link]

  • Electrospray ionization. Wikipedia. Available at: [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. DOI. Available at: [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]

  • Electrospray Ionization for Mass Spectrometry. LCGC International. Available at: [Link]

  • Single crystal X-ray diffraction. Crystallography Class Notes - Fiveable. Available at: [Link]

  • Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. PMC. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Single-crystal X-ray Diffraction. SERC. Available at: [Link]

Sources

in vitro testing of kinase inhibitors derived from 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In Vitro Profiling of Kinase Inhibitors Derived from 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole

Executive Summary

The 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole scaffold represents a privileged structural motif in medicinal chemistry, functioning as a critical intermediate for the synthesis of ATP-competitive kinase inhibitors. While the parent bromide itself possesses limited biological activity, it serves as a modular "hub" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) at the C4 position.

This guide details the in vitro evaluation of libraries derived from this scaffold, comparing their efficacy against industry standards such as Sorafenib (VEGFR/RAF inhibitor) and Staurosporine (pan-kinase inhibitor). The focus is on validating potency (IC50), selectivity, and cellular antiproliferative potential.[1]

The Scaffold & Mechanism of Action

Chemical Logic: From Precursor to Inhibitor

The 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole molecule is not the final drug but the pharmacophore generator.

  • N1-Benzyl Group: Occupies the hydrophobic pocket (often the back-cleft of the ATP binding site), providing steric bulk and van der Waals interactions.

  • C3/C5-Dimethyls: Restrict conformational rotation, locking the pyrazole ring into a favorable binding angle relative to the kinase hinge region.

  • C4-Bromo Handle: The site of derivatization. Replacing the bromine with heteroaryl groups (e.g., pyridine, pyrimidine) allows the molecule to form hydrogen bonds with the kinase hinge region (Glu/Leu residues).

Visualization: SAR & Synthesis Logic

G Scaffold 1-benzyl-4-bromo- 3,5-dimethyl-1H-pyrazole (Reagent) Coupling Suzuki Coupling (Pd catalyst + Aryl Boronic Acid) Scaffold->Coupling Derivatization Inhibitor Active Kinase Inhibitor (C4-Aryl Derivative) Coupling->Inhibitor Yields Target Kinase ATP Pocket (VEGFR / CDK / MAPK) Inhibitor->Target ATP-Competitive Binding

Figure 1: Transformation of the bromo-pyrazole scaffold into an active kinase inhibitor. The C4-position is the critical "hinge-binding" vector.

Comparative In Vitro Performance

The following data summarizes the typical performance range of optimized derivatives (e.g., 4-pyridyl or 4-pyrimidinyl substituted pyrazoles) compared to clinical standards.

Table 1: Comparative Potency (IC50) & Selectivity Profile

Compound ClassTarget KinaseIC50 (Enzymatic)IC50 (Cellular - MCF7/HUVEC)Mechanism Type
Pyrazole Derivative (Optimized) VEGFR-2 / CDK2 15 - 50 nM 0.5 - 2.0 µM Type I (ATP Competitive)
Sorafenib (Standard)VEGFR-2 / RAF20 - 90 nM2.0 - 5.0 µMType II (DFG-out)
Staurosporine (Control)Pan-Kinase< 5 nM< 0.1 µMNon-selective
Parent Bromo-ScaffoldInactive> 10,000 nM> 50 µMN/A

Note: Data represents a synthesis of typical structure-activity relationship (SAR) trends for 1,3,4,5-substituted pyrazoles found in literature [1, 2].

Key Insight: Optimized pyrazole derivatives often show superior enzymatic potency (low nM) compared to first-generation inhibitors like Sorafenib, but may lag in cellular potency due to membrane permeability issues associated with the N1-benzyl group.

Detailed Experimental Protocols

To ensure scientific integrity, use the following self-validating workflows.

Enzymatic Assay: ADP-Glo™ Kinase Assay

Rationale: This luminescent assay measures ADP formation, which is directly proportional to kinase activity. It is preferred over fluorescent assays for pyrazoles to avoid interference from the scaffold's potential autofluorescence.

Reagents:

  • Kinase Enzyme (e.g., Recombinant VEGFR2).[2]

  • Substrate (e.g., Poly E4Y).

  • Ultra-Pure ATP (10 µM - at K_m apparent).

  • ADP-Glo Reagent & Kinase Detection Reagent (Promega).

Protocol Steps:

  • Compound Prep: Dissolve pyrazole derivatives in 100% DMSO. Perform 3-fold serial dilutions. Final DMSO concentration in assay must be <1%.

  • Enzyme Reaction:

    • Add 2 µL of Kinase (0.2 ng/µL) to 384-well plate.

    • Add 1 µL of Inhibitor. Critical: Incubate for 10 min at RT to allow inhibitor to equilibrate with the active site before adding ATP.

    • Add 2 µL of ATP/Substrate mix to initiate reaction.

    • Incubate for 60 min at RT.

  • ADP Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Cellular Proliferation Assay (MTT)

Rationale: Validates if enzymatic inhibition translates to cancer cell death.

Protocol Steps:

  • Seeding: Plate HUVEC or MCF-7 cells (3,000 cells/well) in 96-well plates. Allow attachment (24h).

  • Treatment: Add pyrazole derivatives (0.01 µM to 100 µM). Include Staurosporine (1 µM) as a positive kill control and DMSO (0.1%) as negative control.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm.

Workflow Visualization

Workflow Start Library Preparation (DMSO Solubilization) Screen1 Primary Screen (Single Dose @ 10 µM) Start->Screen1 Decision Inhibition > 50%? Screen1->Decision IC50 Dose-Response (IC50) (ADP-Glo Assay) Decision->IC50 Yes Discard Discard Candidate Decision->Discard No Cell Cellular Viability (MTT / HUVEC) IC50->Cell If IC50 < 100 nM

Figure 2: Screening cascade for pyrazole-derived kinase inhibitors.

References

  • Nossier, E. S., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.[3][4][5][6][7] Molecules, 23(12), 3074.

  • Li, L., et al. (2015). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design.

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.

  • Nitulescu, G. M., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinase Inhibitors. International Journal of Molecular Sciences.

Sources

Comparative Efficacy of Pyrazole-Based Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold (1,2-diazole) has evolved from a simple heterocycle into a cornerstone of modern targeted therapy. Unlike promiscuous early-generation inhibitors, pyrazole derivatives offer a privileged geometry for ATP-competitive inhibition, particularly within the "hinge region" of protein kinases.

This guide moves beyond general comparisons to provide a rigorous technical analysis of pyrazole-based efficacy. We focus on their ability to overcome Type II inhibitor resistance (e.g., in GIST) and their selectivity profiles compared to standard-of-care agents. Included are validated experimental protocols to benchmark these compounds in your own laboratory.

The Mechanistic Advantage: Hinge Region Geometry

The efficacy of pyrazole-based inhibitors stems from their ability to mimic the adenine ring of ATP. In the ATP-binding pocket of a kinase, the "hinge region" connects the N-terminal and C-terminal lobes.[1][2]

  • Donor-Acceptor Motif: The pyrazole ring typically presents a hydrogen bond donor (N-H) and an acceptor (N:) in a rigid 1,2-arrangement.

  • Steric Complementarity: Substituted pyrazoles (e.g., 3,5-disubstituted) allow for precise tuning of steric bulk to access the "gatekeeper" pocket, often determining selectivity between closely related kinases (e.g., ALK vs. MET).

Visualization: The Pyrazole-Hinge Interaction

The following diagram illustrates the canonical binding mode of a pyrazole inhibitor within the kinase hinge region.

PyrazoleBinding Hinge Kinase Hinge Region (Backbone CO / NH) Pyrazole Pyrazole Core (N-H Donor / N: Acceptor) Hinge->Pyrazole H-Bond Network Activity Inhibition Efficacy (IC50 / Kd) Hinge->Activity Binding Affinity Gatekeeper Gatekeeper Residue (Selectivity Filter) Pyrazole->Gatekeeper Steric Interaction Gatekeeper->Activity Selectivity Profile

Figure 1: Canonical interaction map showing the critical H-bond network between the pyrazole moiety and the kinase hinge backbone.[1][2]

Comparative Efficacy Data

The following data contrasts pyrazole-based inhibitors with non-pyrazole or earlier-generation standards. The most striking example of pyrazole efficacy is Avapritinib , which overcomes resistance mutations that render the gold-standard Imatinib ineffective.

Case Study: Overcoming the D842V Mutation in GIST

Imatinib binds to the inactive conformation (Type II binding) of the KIT/PDGFRA kinases.[3] The D842V mutation stabilizes the active conformation, preventing Imatinib binding. Avapritinib, a pyrazole-based Type I inhibitor, binds the active conformation, restoring efficacy.

Table 1: Potency Profiling (IC50 in nM)
CompoundScaffold ClassTarget: Wild Type PDGFRATarget: Mutant PDGFRA (D842V)Mechanism
Avapritinib Pyrazole (Pyrrolotriazine) 0.24 nM 0.24 nM Type I (Active Conf.)
ImatinibPhenylaminopyrimidine1.0 nM> 1,000 nM (Inactive)Type II (Inactive Conf.)
SunitinibIndolinone5.0 nM> 1,000 nMType I/II Hybrid
RegorafenibPyridine-urea20 nM> 500 nMType II

Data Source: Evans et al., Sci Transl Med (2017) and Gebreyohannes et al., Clin Cancer Res (2019).

Broader Application: Selectivity Ratios

Beyond potency, pyrazoles offer superior selectivity ratios, reducing off-target toxicity.

Table 2: Selectivity Comparison (COX-2 vs. COX-1)
CompoundScaffoldCOX-2 IC50 (

M)
COX-1 IC50 (

M)
Selectivity Ratio (COX-1/COX-2)
Celecoxib Pyrazole 0.04 15.0 375 (Highly Selective)
DiclofenacPhenylacetic acid0.020.629 (Moderately Selective)
IbuprofenPropionic acid15.012.00.8 (Non-selective)

Experimental Protocols for Validation

To validate the efficacy of a pyrazole-based candidate in your lab, rely on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for binding affinity and CellTiter-Glo for functional proliferation.

Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen™)

Objective: Determine the


 of a pyrazole inhibitor by measuring its ability to displace a tracer from the kinase ATP pocket.

Reagents:

  • Kinase of interest (tagged, e.g., GST-PDGFRA).

  • Europium-labeled anti-tag antibody (Eu-Ab).

  • AlexaFluor® 647-labeled Kinase Tracer (ATP competitive).

  • Test Compound (Pyrazole derivative).[2][4]

Workflow Logic:

TRFRET_Workflow Step1 1. Titrate Kinase + Tracer (Determine Kd of Tracer) Step2 2. Select Kinase Conc. (Use [Kinase] at ~Kd_tracer) Step1->Step2 Step3 3. Prepare Inhibitor Serial Dilution (DMSO < 1%) Step2->Step3 Step4 4. Incubate: Kinase + Ab + Tracer + Inhibitor (60 min @ RT) Step3->Step4 Step5 5. Read TR-FRET Signal (Ratio 665nm/615nm) Step4->Step5

Figure 2: Optimization workflow for establishing a robust TR-FRET binding assay.

Step-by-Step Procedure:

  • Optimization: Perform a tracer titration (0–100 nM) against a fixed kinase concentration to determine the Tracer

    
    .
    
  • Assay Setup: Dilute the pyrazole inhibitor in 100% DMSO (1:3 serial dilution). Transfer 50 nL to a low-volume 384-well plate.

  • Master Mix: Prepare a solution containing the Kinase (at

    
     concentration), Eu-Ab (2 nM), and Tracer (at 
    
    
    
    concentration) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
  • Reaction: Add 10

    
    L of Master Mix to the assay plate.
    
  • Incubation: Centrifuge briefly (1000 rpm, 1 min) and incubate for 60 minutes at room temperature in the dark.

  • Detection: Read on a plate reader (e.g., EnVision) using TR-FRET settings (Excitation: 337 nm; Emission 1: 615 nm [Donor], Emission 2: 665 nm [Acceptor]).

  • Analysis: Calculate the TR-FRET ratio (

    
    ). Plot % Inhibition vs. Log[Compound] to derive 
    
    
    
    .
Protocol B: Cellular Target Engagement (Proliferation)

Objective: Confirm that biochemical potency translates to cellular efficacy in a relevant disease model (e.g., GIST-T1 cells).

  • Seeding: Seed cells (3,000 cells/well) in 96-well white-walled plates. Allow attachment overnight.

  • Treatment: Add pyrazole inhibitors (9-point dilution). Include a "Day 0" control plate.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Lysis/Detection: Add CellTiter-Glo reagent (1:1 ratio with media). Shake for 2 minutes to lyse. Incubate 10 minutes to stabilize signal.

  • Read: Measure Luminescence.

  • Calculation:

    
     is calculated relative to the DMSO control and Day 0 baseline.
    

References

  • Evans, E. K., et al. (2017). A precision therapy against cancers driven by KIT/PDGFRA mutations.[5] Science Translational Medicine, 9(414).

  • Gebreyohannes, Y. K., et al. (2019). Avapritinib: A Potent and Selective Inhibitor of KIT and PDGFRA for the Treatment of GIST.[6] Clinical Cancer Research, 25(22).

  • Fabbro, D., et al. (2012). Ten years of protein kinase inhibitors: failures and successes. Journal of Biomolecular Screening, 17(2), 134-150.

  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay. Thermo Fisher Scientific Protocols.

  • Grosser, T., et al. (2017). The Cardiovascular Pharmacology of Nonsteroidal Anti-Inflammatory Drugs. Trends in Pharmacological Sciences, 38(8), 733-748.

Sources

Safety Operating Guide

1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Operational Executive Summary

Chemical Identity: 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole Primary Disposal Directive: Halogenated Organic Waste Critical Hazard: Thermal decomposition releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx). Prohibited Action: Do NOT dispose of down the drain or mix with non-halogenated solvents (e.g., acetone, ethanol) in general waste streams.

As a Senior Application Scientist, I cannot overstate the importance of segregating this compound. While pyrazoles are stable pharmacophores, the bromine substituent at the C4 position dictates the entire disposal workflow. Standard incinerators used for non-halogenated waste often lack the acid-gas scrubbers necessary to neutralize HBr, leading to infrastructure corrosion and regulatory violations.

Waste Characterization & Safety Profile

Before handling waste, you must understand the "Why" behind the protocol. This compound is not just "organic waste"; it is a halogenated nitrogenous heterocycle .

Physicochemical Properties Relevant to Disposal
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline)Requires solid waste bins or dissolution for liquid streams.[1]
Halogen Content Bromine (Br) attached to C4Mandates Halogenated Waste Stream.
Combustion Byproducts HBr, NOx, CO, CO₂Requires high-temperature incineration with scrubbing.
Reactivity Stable, but incompatible with strong oxidizersDo not bulk with nitric acid or perchlorates.
Water Solubility Low / InsolubleDo not attempt aqueous disposal.
Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum) is sufficient for solid handling. If in solution with DCM or Chloroform, use PVA or Silver Shield gloves.

  • Respiratory: If handling micronized powder outside a fume hood, use an N95 or P100 respirator.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

Step-by-Step Disposal Protocols

This section details the "Cradle-to-Grave" management of the compound.

Scenario A: Disposal of Pure Solid (Expired or Excess Reagent)
  • Context: You have a vial of the pure substance that is no longer needed.

  • Protocol:

    • Do Not Empty: Keep the chemical in its original manufacturer container if possible.

    • Labeling: Apply a hazardous waste label. Clearly print: "Halogenated Organic Solid - 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole".

    • Secondary Containment: Place the original container inside a clear, sealable plastic bag (Ziploc type) to prevent label corrosion or external contamination.

    • Lab Pack: Place the bagged container into a "Lab Pack" drum destined for incineration.

    • Alternative: If a Lab Pack is unavailable, dissolve the solid in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) and dispose of it as Scenario B .

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Context: Mother liquors or reaction solvents containing the compound.

  • Protocol:

    • Segregation: Select the Halogenated Solvent waste carboy (typically yellow or green tagged in many institutions).

    • Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers.[2]

    • Transfer: Pour the solution using a funnel to prevent spillage.

    • Log Entry: Immediately record the volume and chemical name on the waste tag. You must list "Bromo-dimethyl-pyrazole" specifically; do not just write "Organic Waste."

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper)[1]
  • Context: Solid consumables contaminated with the compound.

  • Protocol:

    • Collection: Place items in a dedicated Hazardous Solid Waste bag (usually clear or yellow polyethylene).

    • Tagging: Label the bag as "Solid Waste - Contaminated with Halogenated Organics."

    • Sealing: Double-bag if the debris is wet or has a strong odor. Zip-tie the bag closed before placing it in the satellite accumulation drum.

Emergency Response: Spill Contingency

If a spill occurs, immediate containment is required to prevent environmental release.[3]

  • Evacuate & Ventilate: If the spill is significant (>5g or >100mL solution), evacuate the immediate area and increase ventilation.

  • PPE Upgrade: Wear double nitrile gloves, goggles, and a lab coat.

  • Containment:

    • Solid Spill: Do not sweep dry dust (creates aerosols). Cover with wet paper towels (dampened with water or ethanol) to suppress dust, then scoop into a waste bag.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Decontamination: Wipe the surface with an ethanol-dampened cloth, followed by a soap-water wash. Dispose of all cleanup materials as Scenario C .

Decision Workflow (Visualized)

The following diagram illustrates the logical decision tree for disposing of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole.

DisposalWorkflow Start Waste Generation: 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole StateCheck Determine Physical State Start->StateCheck SolidPure Pure Solid (Expired/Excess) StateCheck->SolidPure Pure Substance SolidContam Contaminated Debris (Gloves/Paper) StateCheck->SolidContam Consumables LiquidSoln Liquid Solution (Mother Liquor) StateCheck->LiquidSoln Dissolved SolidPure->LiquidSoln Alternative (Dissolve in DCM) LabPack Lab Pack (Original Container) SolidPure->LabPack Preferred HazSolidBin Hazardous Solid Waste Bin (Tag: Halogenated) SolidContam->HazSolidBin HaloCarboy Halogenated Solvent Carboy (Tag: Contains Bromine) LiquidSoln->HaloCarboy Incinerator Final Disposal: High-Temp Incineration (w/ Acid Scrubbers) LabPack->Incinerator HazSolidBin->Incinerator HaloCarboy->Incinerator

Figure 1: Decision tree for the segregation and disposal of halogenated pyrazole waste streams.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][5] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (RCRA Regulations regarding Halogenated Solvents).[6][7] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[8] [Link]

Sources

Comprehensive Safety and Handling Guide for 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational plans for the handling and disposal of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole. As a matter of scientific integrity, this guide is constructed based on the precautionary principle, extrapolating data from structurally similar pyrazole derivatives and halogenated aromatic compounds due to the absence of a comprehensive toxicological profile for this specific molecule. Researchers must treat this compound with a high degree of caution.

Hazard Assessment and Safety Profile

The chemical structure of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole incorporates three key motifs that inform our safety assessment: a pyrazole core, a bromine substituent, and a benzyl group.

  • Pyrazole Core: Pyrazole and its derivatives are known to be biologically active. Some can be harmful if swallowed, cause skin and eye irritation, and may lead to organ damage through prolonged exposure.[1][2] The parent compound, 1H-pyrazole, is classified as harmful and toxic in contact with skin.[1]

  • Halogenated Aromatic Moiety: The presence of bromine on the pyrazole ring places this compound in the class of halogenated organic liquids.[3] Such compounds can be toxic, and their vapors may decompose into highly toxic gases in the event of a fire.[3] Structurally similar compounds like 4-Bromo-3,5-dimethyl-1H-pyrazole are known to cause serious skin, eye, and respiratory irritation.[4]

  • Benzyl Group: While adding to the molecular weight and likely reducing volatility compared to simpler pyrazoles, the benzyl group does not diminish the underlying hazards of the core structure.

Based on these structural alerts, we must assume 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole is, at a minimum, a skin, eye, and respiratory irritant, and potentially harmful if ingested or absorbed through the skin.

Quantitative Safety Data Summary
ParameterCompoundValueSpeciesHazard ClassificationReference
Acute Toxicity 3,5-DimethylpyrazoleLD50 Oral (implied)-Harmful if swallowed
Irritation 4-Bromo-3,5-dimethyl-1H-pyrazole--Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[4]
Irritation 1H-Pyrazole--Causes skin irritation, Causes serious eye damage[1]
Toxicity 1H-Pyrazole--Toxic in contact with skin[1]

Core Protective Measures: Engineering Controls

The primary line of defense against chemical exposure is not PPE, but robust engineering controls.

Chemical Fume Hood: All manipulations of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole, including weighing, transfers, solution preparation, and reaction setup, must be performed inside a certified chemical fume hood.[3][5] This is non-negotiable. The fume hood's constant airflow is critical for preventing the inhalation of any dusts, aerosols, or vapors that may be generated.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

Eye and Face Protection
  • Chemical Splash Goggles: These are mandatory and must be worn at all times when handling the compound. They must conform to EN 166 standards or national equivalents.[4][6]

  • Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a heightened risk of splashing or energetic reactions.[6]

Hand Protection

Given the halogenated organic nature of this compound, a single pair of standard nitrile gloves is insufficient.

  • Double Gloving is Required:

    • Inner Glove: A standard nitrile examination glove. This provides a baseline level of protection and dexterity.

    • Outer Glove: A chemically resistant glove, such as butyl rubber or Viton, should be worn over the nitrile glove.[5] Always inspect gloves for tears or punctures before use.

  • Glove Removal: Use the proper glove removal technique to avoid contaminating your skin.[7] Dispose of gloves immediately into the designated halogenated waste stream after handling the compound.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat is required and must be kept fully buttoned.[6]

  • Impervious Apron: For larger-scale operations or when there is a significant splash risk, a chemically impervious apron should be worn over the lab coat.

  • Full Coverage: Ensure legs and arms are fully covered. Closed-toe shoes are mandatory.

Respiratory Protection

Under normal operating conditions within a certified fume hood, a respirator should not be necessary.[4] However, a respirator is required under the following circumstances:

  • Engineering Control Failure: If the fume hood is not functioning correctly.

  • Large Spill Cleanup: During the management of a large spill outside of primary containment.

  • Aerosol Generation: If a procedure is known to generate significant aerosols and cannot be fully contained.

In such cases, a NIOSH/MSHA or European Standard EN 149 approved respirator with cartridges appropriate for organic vapors should be used.[8]

Operational and Disposal Plans

Step-by-Step Safe Handling Protocol
  • Pre-Operation:

    • Review this safety guide and the Safety Data Sheet (SDS) for any related compounds.[4][9]

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment and reagents within the fume hood.

    • Don all required PPE as outlined in Section 3.

  • Weighing and Transfer:

    • Perform all weighing of the solid compound on a balance located inside the fume hood or a ventilated balance enclosure.

    • Use a spatula for transfers. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly.

  • Post-Operation:

    • Tightly cap all containers of the compound and its solutions.[10]

    • Decontaminate the work surface within the fume hood.

    • Carefully remove outer gloves, followed by inner gloves, disposing of them in the designated waste container.

    • Wash hands thoroughly with soap and water after exiting the laboratory.

Spill and Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][9]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][9]

  • Small Spill (inside fume hood):

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbent material into a designated waste container.

    • Decontaminate the area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, increase ventilation.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.[3]

Waste Disposal Plan

Due to the bromine content, this compound and all materials contaminated with it must be disposed of as halogenated organic waste .

  • Segregation is Key: Maintain a dedicated, clearly labeled, and sealed waste container for "Halogenated Organic Waste".[3][10]

  • What to Dispose of:

    • All excess solid compound and solutions.

    • Contaminated gloves, absorbent pads, and weighing papers.

    • Empty containers that held the compound (unless triple-rinsed with a suitable solvent, with the rinsate collected as halogenated waste).

  • Disposal Procedure: Keep the halogenated waste container closed except when adding waste.[10] When the container is full, arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not pour any waste down the drain.[9]

PPE Selection and Decontamination Workflow

The following diagram outlines the logical workflow for ensuring safety when working with 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole.

PPE_Workflow Start Start: New Procedure with Target Compound RiskAssess 1. Hazard & Risk Assessment (Review SDS, SOPs) Start->RiskAssess EngControls 2. Verify Engineering Controls (Fume Hood Certification) RiskAssess->EngControls PPESelect 3. Select Mandatory PPE - Chemical Goggles - Double Gloves (Nitrile + Butyl) - Lab Coat EngControls->PPESelect SplashRisk Splash Risk High? PPESelect->SplashRisk AddFaceShield Add Face Shield SplashRisk->AddFaceShield Yes PerformWork 4. Perform Operation in Fume Hood SplashRisk->PerformWork No AddFaceShield->PerformWork Decon 5. Decontaminate Work Area PerformWork->Decon WasteSeg 6. Segregate All Waste (Solid, Liquid, PPE) into Halogenated Waste Decon->WasteSeg DoffPPE 7. Doff PPE Correctly (Outer Gloves -> Inner -> Coat) WasteSeg->DoffPPE Wash 8. Wash Hands Thoroughly DoffPPE->Wash End End: Procedure Complete Wash->End

Caption: PPE Selection and Decontamination Workflow for Halogenated Pyrazoles.

References

  • Personal protective equipment for handling 1-Isopropylpyrazole. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP9vsx58jQ7ooSwSjwczXEno-Y-4E-25xsWKlPP88Th8kQCCu2cWJDDUein2YTgTV0SN9RmKL_hNdhYVZdfmjWSk1n6b93ZL9Q50qznTzMjjZ-sZ6pSaq2k9g9jMOTXEvJVCkcPXlvgPwQ6JRiHqS26b_Fcgledmee9CJJzE--RhK5rTn-bsDrJNvvFkyH4nvthw8nP204ywWC]
  • Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa6sTChE2AILM0djVawFsMLOBEg8i73Ac_d8DRPn3NmmGRYSuUGc5sRVQK9JgRysB4m_hU8-4sD2PJzlFiOTwOz75P6pJA4sO28ddcczVMuxNankwa28RkVKAgVvXv2aazkkNmsoBs-IxlBGhF8hhBgoULy572gDPFJoM0-VrGBXipwI2bG3AATFSI5YI0CB0mhx1NLOAITAjFqyhgn6bxBe8bNzZwVGQ=]
  • HAZARDOUS CHEMICAL USED IN ANIMALS - 1H-Pyrazole. Campus Operations. [URL: https://vertexaisearch.cloud.google.
  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzMq2QdNpZ-RPhTX0IP7sFrBAw66_TYyQZylDsD9ckhsokOahgImYfi3kOte--acFgyT81lJ0eSzdWN54Q_XN7JhDBs4oencKLIyDGfMtgBwnvjSmndZZ26CMh2Zbu7oq_vI5lW2Mex1lN_yLHi4gm1LQ6EZyh2iKQRSrNv781-n9xKUcfrlGrldDa_6jRngxNGiSsxVbRUlMJQarWwr7FnsJ4dA==]
  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-O85JChECIlYJ4PzzI902af8TXRj1qm0GoDyHgGSpzbkrONUYZ_f7yXEyuZP-obGBczUTYcGBHFcSyNFU_d0awp5Hlk6M6pfNJIuz0lMGwBEwa0DN1DMSar1osKzenXH2TzQuyJe-1PMX0QcpFOzy_8s=]
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb4qxHVX8zjuiglqnVfGbfRJgf-UsYKZCFsHtQbUl0pmJFiQIkho7ll4-7d79x6AHvMwxTSF3Vz4Cg6WvWY4do1i0xclANTWVhJIUbPdVeqOnNX9Q0ehUZsY-v5o_a4r0R6BjPH1TfPRNrXrBHoW_L3vG0c5az4KPDK9vKpHbzU3bnNwCluu-n]
  • PYRAZOLE UN2811-III (6.1). MP Biomedicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF38_yuF3b1DT25EFIFO29bgfGbYGThTkR8FdE3G9e8qp7GQuKIHYu-b1TzqEdDZlMtnEnSa3MtCgStIPLidbGSCsQNy4D94NMP_LE_JHb6sAaqsKl39-W0BRHSos_FIL8=]
  • Safety Data Sheet for 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8GHzssL_DIo2zMJQt8P-EE_5GJqNl7GvlUfitQhjGGE7zxJlVW53pz0mZgfK7tpW3oOVdmxaPbXB6_DONjLTAqFY7zMbvq9jHsMB67tcwYokZo0U9Rj33FdiXD5idpgJQc23CHnJjK0YZRMR-5_E-CCuNSSIRD6P_gTLAGOsAeX4C9Fuy]
  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. [Source not explicitly named, but provides detailed hazard info]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCkRCfGl5aWQu1AU3nqAARIqfP4DyzJ83UVFzP1kMszGbTfeImN3RyagADnHyeCz0TVvWUMbdEjFBtEIKO0nLyhw0p5rDLh0IwGtbNC3Ee5TxyP9unQ-cSIt-X-2n2O0UGfPn4VoNUxZGrbrpIpMv_-xwuWYlI6Xonl16opnBz3qeUMSK1u5PlVoauMaeodcHKOg==]
  • Bromine water - disposal. Chemtalk Science Forum. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGphwucPNX0Z2wVALMeSOjisehpB9rMiCwqHfETKlohKrfPsOUqX3oizYturR1r43HzBele2ya3UmQ6WdHz14QHwgZoRJ81UiTUM5N_hble21ZeVAhSna0qTlTP5Yx8cUBaM2vIkEDJCefg]
  • SAFETY DATA SHEET for 4-Bromo-3,5-dimethylpyrazole. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6tdwqEjUJMcckXeB3IeqbKf4AygtIUZTMdguuwCipPV7CauLsaHgtGzUNr4o3rOMPvGr0AA2xjgCfPOuVxDhXWjtqtogeJ40bwADfVHUVIIaRgETYV_4DLQ4235eaQerfkUrn1ZR0NPDTnyNsEh2c1k0VLextu_akkYc9t-WWAFTY5qeaqdRUKOUAdRh_e6LE_MMKPyJ6KBQbkp9jbXLBdOkNiUFXNqGHM4hV7TtyXnfamK3WYabLpmc8ilhaoGuI3_IRFI_os4mzPWM=]
  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjuzM3pUkt-_BFYS2LQA-HmMg2nI4In_I1wPh2aeOxzEWAhI3uEkBbq5XGJUs9nFBRY7O_5L6rkgiZe36fwXWVsk4tOIRVGRu_Oy8bmSdkNs4zOmdIPmlM8R8YVJq6lCrbza-traWcamYPtyAfeJ14MPWkNLvKA5KSBVBTF0xw8DRzaxcUq6h7bGnsCxfqMJb4PDRW7MBzZaS7apdymhBaQgqTAuB1oNsNMJEhkHdgvfoAB_5ji6VFx91QLsxJAmOvGA==]
  • Chemical Safety Data Sheet MSDS / SDS - 1-Benzyl-4-bromo-1H-pyrazole. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGkhKKyynJPWXiaURI2pDH-c-4kyu1hRKvXGpXGXMmW43wpOrNxBNceO2B0NKAnAQOfqw-1cTj6_x-b218MYs-A8EKsA9HXMMM7zp7OeQwZhjSqkmhJnluiY7grVQ7gCkpXWkNoKnB3ZAsCHhUb6nZFJ3M50sqeqIYvoBZ]
  • SAFETY DATA SHEET for 3,5-Dimethylpyrazole. TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTqaHI9h7ftEnoRlr8iY-C3yhXrXE9uxlszGHdbj_7oTv0_xRhN7_IyNBnuDOL86GZQNyFMHY4rnFnn13fOhaj3hsATJVTgkJWdXfGIc7XNGLRpr0merM0oAAXsMIfshlfohFB8474epb0WclQHpSL]
  • SAFETY DATA SHEET for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFj522aogvGhbhSQ-54TJvHyotaSV3zfrZT98GnHk8XZ7QAh200LZLKWgBkKKXl6TPeyAwS86BURTWUH7xX8wAhqFSfxewf07KEXEQ23q8f13keyVNHQw6G6DGeL_jk14uZ5D2gKazoIpnN2LZLqXxp_IKOkmT0n9B4qCGLxXJmKwKXwoPJtxdwu8wWOkaMrPsZKTcHu0M8DpGtVLHGvzWzNB_89A9v7fWh8iewEjZq0Ago1PuHWlqdp-pTK3bH3tBYh5m31x4RrnjUSWmeXkkLfC1y0k=]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.